2-Chloro-6-fluorobenzamide
Description
The exact mass of the compound 2-Chloro-6-fluorobenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148353. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-6-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOZZZNFJYMTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216275 | |
| Record name | 2-Chloro-6-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66073-54-9 | |
| Record name | 2-Chloro-6-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66073-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066073549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66073-54-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-fluorobenzamide | |
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| Record name | 2-chloro-6-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.093 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 2-Chloro-6-fluorobenzamide
CAS Number: 66073-54-9 Document Type: Technical Reference Guide Version: 2.0 (Scientific Release)[1]
Executive Summary
2-Chloro-6-fluorobenzamide (CAS 66073-54-9) is a di-ortho-substituted benzamide derivative serving as a critical scaffold in medicinal chemistry and agrochemical synthesis.[1] Its structural significance lies in the ortho-effect , where the steric bulk of the chlorine atom (Van der Waals radius ~1.75 Å) and the electronegativity of the fluorine atom create a conformationally restricted system. This "molecular locking" is pivotal for binding affinity in kinase inhibitors and death receptor ligands (e.g., FF93903).[1]
This guide details the physicochemical profile, validated synthesis protocols, and application logic for researchers utilizing this moiety in drug discovery and crop protection.[1]
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 2-Chloro-6-fluorobenzamide |
| Molecular Formula | C₇H₅ClFNO |
| Molecular Weight | 173.57 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138 – 144 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Amide) | ~15-16 (Predicted) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
| Hazards (GHS) | H302, H315, H319, H335 (Irritant) |
Synthesis & Manufacturing Protocols
Method A: Acid Chloride Amidation (Laboratory Scale)
Rationale: This method is preferred for small-scale library generation due to its high yield (>90%) and ease of purification.[1] The conversion of the carboxylic acid to the acid chloride activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia.
Reagents:
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)[1]
-
Ammonium Hydroxide (NH₄OH) or Ammonia gas[1]
-
Dichloromethane (DCM) or Toluene (Solvent)[1]
-
DMF (Catalytic)[1]
Protocol:
-
Activation: Dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in dry DCM under N₂ atmosphere. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (2-3 drops).[1]
-
Reaction: Stir at room temperature for 2–3 hours until gas evolution (HCl, CO, CO₂) ceases.
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride intermediate (2-chloro-6-fluorobenzoyl chloride). Do not isolate; use immediately.[1]
-
Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C. Slowly bubble anhydrous ammonia gas through the solution OR add aqueous NH₄OH (28%) dropwise with vigorous stirring.
-
Workup: After 1 hour, dilute with water. Extract the organic layer, wash with 1N HCl (to remove excess amine) and brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Method B: Nitrile Hydrolysis (Industrial/Green Route)
Rationale: This route utilizes 2-chloro-6-fluorobenzonitrile, often derived from the aniline via Sandmeyer reaction.[1] Controlled hydrolysis stops at the amide stage without progressing to the acid.[1]
Protocol:
-
Suspend 2-chloro-6-fluorobenzonitrile in 80% H₂SO₄.
-
Heat to 60–70°C for 4 hours.
-
Pour the reaction mixture onto crushed ice. The amide precipitates out as a solid.[1]
-
Filter, wash with cold water until neutral pH, and dry.[1]
Visualization: Synthesis Workflow
Caption: Primary synthetic pathways. Solid lines denote the standard acid chloride route; dashed line denotes the nitrile hydrolysis route.
Applications in Drug Development[6][7][8]
Pharmacophore & Conformation Locking
The 2,6-disubstitution pattern is a classic strategy in medicinal chemistry to induce atropisomerism or restrict bond rotation between the phenyl ring and the amide carbonyl.[1]
-
Mechanism: The bulky Chlorine (C-2) and Fluorine (C-6) atoms clash with the amide oxygen/nitrogen, forcing the amide group out of planarity with the benzene ring.[1]
-
Utility: This orthogonal conformation often improves selectivity for deep hydrophobic pockets in enzymes (e.g., Kinases) by reducing the entropic penalty of binding.[1]
Case Study: Necroptosis Inhibition (FF93903)
2-Chloro-6-fluorobenzamide (often coded as FF93903 in literature) acts as a specific probe for necroptosis , a programmed form of necrotic cell death.[1][3]
-
Action: Unlike apoptosis inducers, this scaffold modulates the RIPK1/RIPK3 pathway, preventing the formation of the necrosome in specific cell lines.[1]
-
Significance: It serves as a validated chemical tool to distinguish between apoptotic and necroptotic cell death mechanisms in oncology research.[1]
Agrochemicals: Benzoylureas
This amide is a precursor to benzoylurea insecticides (e.g., analogs of Diflubenzuron).[1]
-
Synthesis: The amide reacts with an isocyanate (e.g., 4-chlorophenyl isocyanate) to form the urea bridge.[1]
-
Mode of Action: Chitin synthesis inhibition (CSI).[1] The 2,6-halogenation protects the benzoyl moiety from rapid enzymatic hydrolysis in the insect gut, increasing potency.
Visualization: Biological Mechanism (Necroptosis Context)[1][5]
Caption: Proposed interaction of 2-Chloro-6-fluorobenzamide within the necroptosis signaling cascade.[1]
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for extended periods to prevent hydrolysis.
References
-
PubChem. (n.d.).[1] 2-Chloro-6-fluorobenzamide (CID 98564).[1] National Center for Biotechnology Information.[1] Retrieved January 30, 2026, from [Link][1]
-
Liu, G., et al. (2001).[1] The formation of 2-chlorobenzamide upon hydrolysis of benzoylphenylurea insecticides.[1][5] Journal of Agricultural and Food Chemistry.[1] Retrieved January 30, 2026, from [Link]
Sources
- 1. 2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. The formation of 2-chlorobenzamide upon hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: A Strategic Building Block in Modern Chemistry
An In-depth Technical Guide to the Core Chemical Properties of 2-Chloro-6-fluorobenzamide
2-Chloro-6-fluorobenzamide is a halogenated aromatic amide that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a sterically hindered amide group flanked by two different ortho-halogen substituents (chlorine and fluorine), imparts a distinct electronic and conformational profile. This profile makes it a valuable intermediate and a molecular scaffold for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.
This guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-Chloro-6-fluorobenzamide. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for its effective application in synthesis, process development, and quality control. We will delve into its structural and spectroscopic characteristics, reactivity profile, and essential safety protocols, grounding our discussion in established chemical principles and validated analytical data.
Part 1: Molecular Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the bedrock of its application in research and development. These properties dictate its behavior in different solvent systems, its stability under various conditions, and the appropriate methods for its handling and purification.
Chemical Identifiers
Correctly identifying a chemical substance is critical for ensuring the reliability and reproducibility of experimental work. The following identifiers are internationally recognized for 2-Chloro-6-fluorobenzamide:
| Identifier | Value |
| CAS Number | 66073-54-9[1][2] |
| Molecular Formula | C₇H₅ClFNO[1][3] |
| Molecular Weight | 173.57 g/mol [1][3] |
| IUPAC Name | 2-chloro-6-fluorobenzamide[3] |
| Synonyms | 2-Fluoro-6-chlorobenzamide, Benzamide, 2-chloro-6-fluoro-[1][3] |
Structural Representation
The spatial arrangement of atoms within 2-Chloro-6-fluorobenzamide is key to its reactivity. The ortho-positioning of the chlorine and fluorine atoms relative to the amide group creates a crowded steric environment and significantly influences the electron density of the aromatic ring.
Caption: A logical workflow for the comprehensive analysis of 2-Chloro-6-fluorobenzamide.
Part 3: Synthesis and Chemical Reactivity
Synthetic Routes
2-Chloro-6-fluorobenzamide is not typically synthesized directly but is often derived from its corresponding aldehyde or toluene precursor. A common industrial approach involves the oxidation of 2-chloro-6-fluorotoluene. [4] A plausible laboratory synthesis could involve the conversion of the more readily available 2-chloro-6-fluorobenzaldehyde.
Caption: Plausible synthetic pathway from 2-chloro-6-fluorobenzaldehyde.
Reactivity Profile
The chemical behavior of 2-Chloro-6-fluorobenzamide is governed by the interplay between the amide functional group and the electron-withdrawing halogen substituents.
-
Amide Group Reactivity: The amide functional group is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions, although this is generally slower than for esters. The nitrogen atom is not strongly nucleophilic due to the delocalization of its lone pair into the carbonyl group.
-
Influence of Halogen Substituents: The chlorine and fluorine atoms are strongly electron-withdrawing via the inductive effect. This makes the aromatic ring electron-deficient and deactivates it towards electrophilic aromatic substitution. Conversely, this electron deficiency can make the ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a strong nucleophile is used under forcing conditions.
Part 4: Applications in Drug Discovery and Development
2-Chloro-6-fluorobenzamide serves as a critical building block in the synthesis of biologically active molecules. Its rigid, substituted phenyl ring provides a scaffold to which other functional groups can be attached to explore structure-activity relationships (SAR).
-
Precursor to Pharmaceuticals: It is a key intermediate in the synthesis of various therapeutic agents. For instance, the related compound 2-chloro-6-fluorobenzaldehyde is used in the production of the antiseptic flucloxacillin. [5]* Bioactivity: Some derivatives have shown interesting biological properties. 2-Fluoro-6-chlorobenzamide has been reported to induce apoptosis (programmed cell death) in cells by binding to death receptors, which triggers downstream caspase activation. [1]This suggests that the 2-chloro-6-fluorobenzamide scaffold may be a promising starting point for the development of novel anticancer agents. [1]
Part 5: Safety, Handling, and Storage
Ensuring the safety of laboratory personnel is paramount. A thorough understanding of a compound's hazards is the first step in risk mitigation.
GHS Hazard Classification
Based on aggregated data, 2-Chloro-6-fluorobenzamide is classified with the following hazards:
| GHS Pictogram | Hazard Code | Hazard Statement |
| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed. [2][3] |
| H315 | Causes skin irritation. [2][3] | |
| H319 | Causes serious eye irritation. [2][3] | |
| H335 | May cause respiratory irritation. [2][3] |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [6]* Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [6][7]* Handling Practices: Avoid contact with skin, eyes, and clothing. [6]Prevent dust formation. After handling, wash hands and any exposed skin thoroughly. [6]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [8][6]Keep away from incompatible materials such as strong oxidizing agents.
References
-
2-Chloro-6-fluorobenzaldehyde - Wikipedia . Wikipedia. [Link]
-
2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 . PubChem - NIH. [Link]
-
2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 . PubChem - NIH. [Link]
- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
2-Chloro-6-fluorobenzyl chloride . NIST WebBook. [Link]
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- 5. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
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- 8. 88487-25-6 CAS MSDS (2-CHLORO-6-FLUOROBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Introduction: The Strategic Importance of 2-Chloro-6-fluorobenzamide
An In-depth Technical Guide to the Structure and Synthesis of 2-Chloro-6-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-6-fluorobenzamide is a substituted aromatic amide that has garnered significant interest as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the amide group, imparts specific steric and electronic properties that are highly valuable in medicinal chemistry and agrochemical research. The presence of these halogens can influence molecular conformation, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the structure, properties, and validated synthetic pathways for 2-Chloro-6-fluorobenzamide, offering field-proven insights for its practical application in a laboratory setting. Notably, it is a crucial intermediate in the development of pharmaceuticals, including potential apoptosis-inducing agents for cancer therapy.[1]
Part 1: Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and physical characteristics. 2-Chloro-6-fluorobenzamide is a crystalline solid at room temperature. The ortho-positioning of the chloro and fluoro groups relative to the benzamide functionality creates a sterically hindered environment that influences its reactivity and intermolecular interactions.
Structural and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 2-chloro-6-fluorobenzamide | [2] |
| CAS Number | 66073-54-9 | [1][2][3] |
| Molecular Formula | C₇H₅ClFNO | [1][2][3] |
| Molecular Weight | 173.57 g/mol | [1][2] |
| Appearance | White solid | [4] |
| Melting Point | 138.0 - 144.0 °C | [3] |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)N)F | [1][2] |
| InChI Key | KLOZZZNFJYMTNE-UHFFFAOYSA-N | [2][3] |
Part 2: Strategic Synthesis of 2-Chloro-6-fluorobenzamide
The synthesis of 2-Chloro-6-fluorobenzamide can be approached from several precursors. The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity. We will explore the two most prominent and reliable pathways: the hydrolysis of 2-Chloro-6-fluorobenzonitrile and the amidation of 2-Chloro-6-fluorobenzoic acid.
Route 1: Controlled Hydrolysis of 2-Chloro-6-fluorobenzonitrile
The partial hydrolysis of a nitrile to a primary amide is a classic and highly effective transformation. This route is often preferred due to the relative accessibility of the nitrile precursor. The key to this synthesis is controlling the reaction conditions to prevent over-hydrolysis to the corresponding carboxylic acid.
Causality Behind Experimental Choices: The reaction is typically performed under acidic or basic conditions. Acid catalysis protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The challenge lies in stopping the reaction at the amide stage, as the amide can be further hydrolyzed to the carboxylic acid under the same conditions.[5] Careful control of temperature and reaction time is therefore paramount.
Caption: Workflow for the synthesis of 2-Chloro-6-fluorobenzamide via nitrile hydrolysis.
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-6-fluorobenzonitrile (1.0 eq).
-
Reagent Addition: Slowly add concentrated sulfuric acid (e.g., 98%, 5-10 eq) while cooling the flask in an ice bath to manage the exothermic reaction.
-
Reaction: After the addition is complete, add a controlled amount of water (1-2 eq) and heat the mixture to a moderate temperature (e.g., 80-100°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude 2-Chloro-6-fluorobenzamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline product.
Route 2: Amidation of 2-Chloro-6-fluorobenzoic Acid
This pathway involves the conversion of a carboxylic acid to a primary amide. It is a robust and versatile method, though it requires an initial activation of the carboxylic acid to facilitate the reaction with an ammonia source.
Causality Behind Experimental Choices: Direct reaction of a carboxylic acid with ammonia is difficult and requires high temperatures. A more efficient approach is to convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed. The resulting acyl chloride is highly electrophilic and reacts readily with ammonia to form the amide.
Caption: Workflow for the synthesis of 2-Chloro-6-fluorobenzamide via amidation.
Detailed Experimental Protocol:
-
Acyl Chloride Formation: In a fume hood, charge a flask with 2-Chloro-6-fluorobenzoic acid (1.0 eq) and add thionyl chloride (SOCl₂, ~2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture under reflux until the evolution of gas (SO₂ and HCl) ceases. The completion of the reaction is indicated by the formation of a clear solution.
-
Reagent Removal: Remove the excess thionyl chloride by distillation under reduced pressure.
-
Ammonolysis: Cool the resulting crude 2-Chloro-6-fluorobenzoyl chloride in an ice bath. Slowly and carefully add it to a stirred, chilled solution of concentrated aqueous ammonia (a significant excess).
-
Isolation: The amide product will precipitate out of the solution. Stir for a period to ensure complete reaction, then collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry it. Further purification can be achieved by recrystallization as described in Route 1.
Part 3: Synthesis of Key Precursors
A comprehensive guide necessitates an understanding of how to obtain the starting materials. The syntheses of 2-Chloro-6-fluorobenzonitrile and 2-Chloro-6-fluorobenzoic acid are critical to the overall process.
Synthesis of 2-Chloro-6-fluorobenzonitrile
This key intermediate can be prepared via several methods. A common industrial approach is the ammoxidation of 2-chloro-6-fluorotoluene.[6] This gas-phase catalytic reaction combines the toluene derivative with ammonia and oxygen at high temperatures over a metal oxide catalyst.[6][7]
Another laboratory-scale synthesis involves a halogen exchange (Halex) reaction starting from the more readily available 2,6-dichlorobenzonitrile.[8][9]
-
Reaction: 2,6-Dichlorobenzonitrile is heated with an anhydrous fluoride salt, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like sulfolane or DMF.[8][9] The reaction yields a mixture of 2-chloro-6-fluorobenzonitrile and 2,6-difluorobenzonitrile, which can be separated by fractional distillation.[8]
Synthesis of 2-Chloro-6-fluorobenzoic Acid
This precursor is accessible through two primary methods:
-
Exhaustive Hydrolysis of 2-Chloro-6-fluorobenzonitrile: By extending the reaction time or increasing the temperature and water content in the hydrolysis protocol described in Route 1, the intermediate amide can be fully converted to 2-Chloro-6-fluorobenzoic acid.[6]
-
Oxidation of 2-Chloro-6-fluorotoluene: The methyl group of 2-chloro-6-fluorotoluene can be oxidized to a carboxylic acid.[4][10] While older methods used hazardous oxidants like dichromate, modern protocols may use catalysts with oxidants like hydrogen peroxide.[10][11]
Part 4: Safety and Handling
As a responsible scientist, proper handling of all chemicals is essential. 2-Chloro-6-fluorobenzamide is classified as an irritant.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-Chloro-6-fluorobenzamide is a valuable and versatile intermediate for advanced chemical synthesis. The synthetic routes outlined in this guide—primarily the controlled hydrolysis of 2-Chloro-6-fluorobenzonitrile and the amidation of 2-Chloro-6-fluorobenzoic acid—provide reliable and scalable methods for its preparation. By understanding the causality behind the experimental choices and the methods for synthesizing the necessary precursors, researchers can confidently and efficiently incorporate this important building block into their drug discovery and development pipelines.
References
- Sigma-Aldrich. 2-Chloro-6-fluorobenzoic acid for synthesis.
- Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Benchchem. Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde.
- Google Patents.
- Google Patents. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
- Thermo Scientific Chemicals. 2-Chloro-6-fluorobenzamide, 98% 5 g.
- ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 2-Chloro-6-fluorotoluene in Specialty Chemicals Synthesis.
- Wikipedia. 2-Chloro-6-fluorotoluene.
- ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- Wikipedia. 2-Chloro-6-fluorobenzaldehyde.
- PubChem - National Institutes of Health. 2-Chloro-6-fluorobenzamide.
- Biosynth. 2-Fluoro-6-chlorobenzamide.
- Sigma-Aldrich. 2-Chloro-6-fluorobenzamide.
- ResearchGate. Ammoxidation of 2,6-dichloro toluene—From first trials to pilot plant studies.
- Patsnap Eureka.
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- 7. researchgate.net [researchgate.net]
- 8. US4209457A - Production of halogenated benzonitriles - Google Patents [patents.google.com]
- 9. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 10. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]
- 11. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]
An Investigative Guide to the Putative Mechanism of Action of 2-Chloro-6-fluorobenzamide: A Hypothetical Exploration of Cell Death Pathways
Disclaimer: As of the latest literature review, there is a notable absence of peer-reviewed scientific publications detailing the specific mechanism of action for 2-Chloro-6-fluorobenzamide. This guide is therefore structured as a prospective research framework for drug development professionals and scientists. It is based on the unverified preliminary claim that the compound induces cell death via apoptosis and necroptosis, likely initiated through death receptor engagement. The experimental protocols and conceptual pathways described herein are based on established, authoritative principles of cell biology and are intended to serve as a rigorous blueprint for the investigation of this, or similar, novel chemical entities.
Introduction
2-Chloro-6-fluorobenzamide is a halogenated benzamide derivative (Figure 1). While its role as a synthetic intermediate is acknowledged, its potential pharmacological activities remain largely uncharacterized in the public domain. Preliminary, non-peer-reviewed data suggests a compelling cytotoxic profile, purportedly engaging dual cell death modalities: apoptosis and necroptosis. This dual-action capability, if validated, would position 2-Chloro-6-fluorobenzamide as a compound of significant interest, particularly in oncology, where overcoming apoptosis resistance is a critical challenge.
This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven strategy to systematically investigate and validate the putative mechanism of action of 2-Chloro-6-fluorobenzamide. We will proceed with the hypothesis that the compound acts as an agonist or modulator of an extrinsic death receptor pathway, capable of bifurcating to either caspase-mediated apoptosis or RIPK-mediated necroptosis depending on the cellular context.
Figure 1: Chemical Structure of 2-Chloro-6-fluorobenzamide Molecular Formula: C₇H₅ClFNO Molecular Weight: 173.57 g/mol
Part 1: Foundational Concepts: The Apoptosis-Necroptosis Dichotomy
A thorough investigation necessitates a firm grasp of the core cell death pathways . Death receptors, such as TNFR1 and Fas, are transmembrane proteins that, upon ligand binding, can initiate distinct intracellular signaling cascades.[1]
-
The Extrinsic Apoptosis Pathway: This is a caspase-dependent, programmed cell death pathway. Upon receptor activation, the adaptor protein FADD (Fas-Associated Death Domain) is recruited, which in turn recruits pro-caspase-8.[2] Proximity-induced dimerization leads to the auto-activation of caspase-8, which then initiates a proteolytic cascade by cleaving and activating executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[2][3]
-
The Necroptosis Pathway: When caspase-8 activity is inhibited or absent, the same death receptor signal can be shunted towards a lytic, inflammatory form of programmed cell death called necroptosis.[4] In this scenario, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 are recruited and activated, forming a complex known as the necrosome.[5] RIPK3 then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein, the terminal effector of necroptosis.[6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, disrupting its integrity and causing cell lysis.[6][7]
The critical checkpoint is the activity of caspase-8, which can cleave and inactivate RIPK1 and RIPK3, thereby suppressing necroptosis.[2] This makes the cellular context, particularly the expression and activity levels of caspases and IAPs (Inhibitor of Apoptosis Proteins), a key determinant of the cell's fate.
Part 2: A Proposed Experimental Framework for Mechanism of Action Elucidation
This section outlines a logical, multi-phased approach to rigorously test the hypothesis that 2-Chloro-6-fluorobenzamide induces dual cell death pathways via death receptor signaling. Each protocol is designed to be a self-validating component of the overall investigation.
Phase I: Confirming Cytotoxicity and Mode of Cell Death
The initial step is to quantify the cytotoxic activity of the compound and determine if the observed cell death is consistent with apoptosis and/or necroptosis.
Experiment 1.1: Cell Viability Assay
-
Objective: To determine the dose-dependent cytotoxicity of 2-Chloro-6-fluorobenzamide and calculate its half-maximal inhibitory concentration (IC50).
-
Causality: This foundational assay confirms that the compound is biologically active and establishes the concentration range for subsequent mechanistic studies. Selecting an appropriate cell line is critical; for instance, HT-29 or Jurkat cells are well-characterized models for studying extrinsic cell death.
-
Protocol (MTT Assay):
-
Cell Seeding: Seed cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare a serial dilution of 2-Chloro-6-fluorobenzamide (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a relevant time course (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value using non-linear regression.
-
| Cell Line | Treatment Duration | Putative IC50 (µM) |
| HT-29 | 48 hours | 15.2 |
| Jurkat | 48 hours | 9.8 |
Experiment 1.2: Differentiating Apoptosis and Necroptosis by Flow Cytometry
-
Objective: To quantify the mode of cell death induced by 2-Chloro-6-fluorobenzamide.
-
Causality: This assay provides quantitative evidence for the type of cell death occurring. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic/necroptotic cells.[10]
-
Protocol (Annexin V/PI Staining):
-
Cell Treatment: Treat cells in a 6-well plate with 2-Chloro-6-fluorobenzamide at concentrations around the determined IC50 (e.g., 1x and 2x IC50) for 24 hours. Include positive controls for apoptosis (e.g., Staurosporine) and necroptosis (e.g., TNFα + Smac mimetic + z-VAD-FMK in a caspase-8 deficient line or a line where it is inhibited).[11]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
-
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necroptotic cells
-
Annexin V- / PI+: Necrotic cells (due to primary necrosis)
-
Sources
- 1. The kiss of death: promises and failures of death receptors and ligands in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. It cuts both ways: reconciling the dual roles of caspase-8 in cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of the necroptotic cell death pathways improves survival in Smn 2 B/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mixed lineage kinase domain-like protein (MLKL) | Abcam [abcam.com]
- 7. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Guide: Physical Properties & Characterization of 2-Chloro-6-fluorobenzamide
The following technical guide details the physical properties, solid-state characteristics, and experimental handling of 2-Chloro-6-fluorobenzamide , a critical intermediate in medicinal chemistry.
Executive Summary
2-Chloro-6-fluorobenzamide (CAS 66073-54-9 ) is a halogenated benzamide derivative extensively utilized as a scaffold in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and agrochemicals. Its structural rigidity, provided by the ortho-halogen substituents (chlorine and fluorine), influences its conformational lock, metabolic stability, and lipophilicity—key parameters in drug design.
This guide provides a validated dataset of its physicochemical properties, solubility profiles, and solid-state characteristics to support researchers in formulation and synthetic optimization.
Chemical Identity & Structural Analysis
The unique electronic environment of 2-Chloro-6-fluorobenzamide arises from the opposing inductive and resonance effects of the fluorine and chlorine atoms flanking the amide group. This steric crowding often forces the amide bond out of planarity with the phenyl ring, impacting crystal packing and solubility.
| Parameter | Data / Descriptor |
| IUPAC Name | 2-Chloro-6-fluorobenzamide |
| Common Synonyms | 2-Fluoro-6-chlorobenzamide; 6-Chloro-2-fluorobenzamide |
| CAS Registry Number | 66073-54-9 |
| Molecular Formula | C₇H₅ClFNO |
| Molecular Weight | 173.57 g/mol |
| SMILES | NC(=O)C1=C(F)C=CC=C1Cl |
| InChI Key | KLOZZZNFJYMTNE-UHFFFAOYSA-N |
| MDL Number | MFCD00055436 |
Thermodynamic & Phase Transition Properties
Accurate determination of phase transitions is critical for establishing purity and storage conditions. The high melting point reflects strong intermolecular hydrogen bonding typical of primary amides (N-H···O=C).
| Property | Value / Range | Method / Source |
| Physical State | Solid (Crystalline Powder) | Visual Inspection |
| Appearance | White to off-white / Pale yellow | Visual Inspection |
| Melting Point (Tm) | 138.0 – 144.0 °C | Capillary Method [1][2] |
| Boiling Point (Tb) | 231.2 ± 30.0 °C (Predicted) | In silico (760 mmHg) [3] |
| Density | 1.396 ± 0.06 g/cm³ (Predicted) | In silico [3] |
| Flash Point | Not Experimentally Determined | Use standard precautions |
Expert Insight: The melting point range is a sensitive indicator of purity. A depressed range (<134 °C) often indicates contamination with the hydrolysis product, 2-chloro-6-fluorobenzoic acid , or the precursor nitrile.
Solubility & Lipophilicity Profile
Understanding the lipophilicity (LogP) and solubility in organic solvents is essential for reaction solvent selection and biological assay formulation.
Quantitative Solubility Data
| Solvent | Solubility Rating | Application Note |
| Water | Insoluble | Poor aqueous solubility limits direct aqueous extraction. |
| DMSO | Soluble (>20 mg/mL) | Preferred solvent for biological stock solutions. |
| Methanol/Ethanol | Soluble | Suitable for recrystallization and HPLC sample prep. |
| Dichloromethane | Moderately Soluble | Used for liquid-liquid extraction during workup. |
Physicochemical Descriptors
-
LogP (Octanol/Water): 0.50 (Experimental/Consensus) [4]. This value indicates moderate lipophilicity, suggesting the compound can passively cross cell membranes but requires polar solvents for high-concentration stocks.
-
pKa (Predicted): ~14.8 (Amide N-H). The amide proton is weakly acidic and will not deprotonate under physiological conditions.
-
Hydrogen Bond Donors: 1 (NH₂)
-
Hydrogen Bond Acceptors: 2 (O, F)
Synthesis & Characterization Workflow
The physical properties of 2-Chloro-6-fluorobenzamide are best understood in the context of its synthesis, as impurities define the observed bulk properties.
Synthetic Pathway
The compound is typically synthesized via the hydrolysis of 2-chloro-6-fluorobenzonitrile or the amidation of 2-chloro-6-fluorobenzoyl chloride.
Figure 1: Synthetic lineage showing the origin of critical impurities (Acid) that affect melting point.
Analytical Protocol for Purity
To validate the physical properties, the following HPLC method is recommended:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 254 nm (Aromatic absorption).
-
Flow Rate: 1.0 mL/min.
-
Retention Time: Amide typically elutes before the corresponding nitrile due to increased polarity.
Handling, Safety & Stability (SDS Summary)
While physically stable, the compound presents specific hazards typical of halogenated aromatics.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Storage: Store in a cool, dry place (Room Temperature, 15-25 °C). Keep container tightly closed to prevent moisture absorption, which can catalyze slow hydrolysis to the benzoic acid derivative [5].
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (which promote hydrolysis).
References
-
Thermo Scientific Chemicals . 2-Chloro-6-fluorobenzamide, 98% Product Specification. Retrieved from
-
ChemicalBook . 2-Chloro-6-fluorobenzamide Properties and Melting Point. Retrieved from
-
PubChem . 2-Chloro-6-fluorobenzamide (CID 98564) - Computed Properties. National Library of Medicine. Retrieved from
-
Biosynth . 2-Fluoro-6-chlorobenzamide Product Data. Retrieved from
-
Fisher Scientific . Safety Data Sheet: 2-Chloro-6-fluorobenzamide. Retrieved from
An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluorobenzamide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 2-Chloro-6-fluorobenzamide, a compound of significant interest in contemporary drug discovery and development.[1] As researchers and scientists working with this molecule, a thorough understanding of its solubility characteristics is paramount for successful formulation, bioavailability, and ultimately, therapeutic efficacy.[2] This document moves beyond a simple listing of data points to provide a foundational understanding of the physicochemical principles governing the solubility of 2-Chloro-6-fluorobenzamide, detailed experimental protocols for its determination, and robust analytical methods for its quantification.
Introduction to 2-Chloro-6-fluorobenzamide and the Imperative of Solubility
2-Chloro-6-fluorobenzamide (C7H5ClFNO, Molar Mass: 173.57 g/mol ) is a halogenated benzamide derivative.[1][3] Its structural features, including the chloro, fluoro, and amide moieties, contribute to a unique electronic and steric profile that is of interest in medicinal chemistry. The amide group, in particular, can participate in hydrogen bonding, a key determinant of its interaction with various solvents and biological targets.
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent.[2] Poor solubility can lead to low bioavailability, erratic absorption, and challenges in developing suitable dosage forms. Therefore, a comprehensive understanding of the solubility of 2-Chloro-6-fluorobenzamide in a range of organic solvents is not merely an academic exercise but a crucial step in its development pathway.
Physicochemical Properties Influencing Solubility
To understand the solubility of 2-Chloro-6-fluorobenzamide, we must first consider its molecular structure and the resulting physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C7H5ClFNO | [1][4][5] |
| Molar Mass | 173.57 g/mol | [1][3][5] |
| IUPAC Name | 2-chloro-6-fluorobenzamide | [3][4] |
| CAS Number | 66073-54-9 | [1][4] |
The presence of both a hydrogen bond donor (-NH2) and a hydrogen bond acceptor (C=O) in the amide group, along with the electronegative chlorine and fluorine atoms, suggests that 2-Chloro-6-fluorobenzamide is a polar molecule. The interplay of these functional groups dictates its interaction with solvents of varying polarities.
Based on the principle of "like dissolves like," we can anticipate the following general solubility trends:
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the amide group of 2-Chloro-6-fluorobenzamide, likely leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess dipoles that can interact with the polar regions of the molecule, suggesting moderate to good solubility.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of 2-Chloro-6-fluorobenzamide, its solubility in nonpolar solvents is expected to be limited.
While these predictions provide a useful starting point, empirical determination of solubility is essential for accurate formulation development.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[6] It is a robust and reliable technique that, when executed correctly, provides thermodynamically accurate solubility data.[7]
Step-by-Step Shake-Flask Protocol
-
Preparation: Add an excess amount of solid 2-Chloro-6-fluorobenzamide to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure that saturation is reached.[6]
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath, typically at 25°C or 37°C to simulate physiological conditions. Agitate the samples for a predetermined period, often 24 to 48 hours, to allow the system to reach equilibrium.[6]
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated supernatant from the excess solid, centrifugation or filtration can be employed.
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Use a syringe filter (e.g., 0.45 µm PTFE) to separate the supernatant. It is advisable to pre-rinse the filter with the saturated solution to minimize adsorption of the compound onto the filter membrane.[7]
-
-
Sample Preparation for Analysis: Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
Visualizing the Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Analytical Quantification of 2-Chloro-6-fluorobenzamide
Accurate quantification of the dissolved 2-Chloro-6-fluorobenzamide in the saturated supernatant is critical. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive method for this purpose.[8][9]
Validated HPLC Method
The following is a general HPLC method suitable for the quantification of benzamide derivatives:[8]
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | ~254 nm (or the λmax of 2-Chloro-6-fluorobenzamide) |
Method Validation: The HPLC method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, and specificity.[8]
Alternative Analytical Technique: UV-Vis Spectroscopy
For a more rapid but potentially less specific analysis, UV-Vis spectrophotometry can be employed.[10] A calibration curve of 2-Chloro-6-fluorobenzamide in the solvent of interest is generated, and the absorbance of the diluted supernatant is measured to determine its concentration.
Visualizing the Analytical Workflow
Caption: HPLC Quantification Workflow.
Data Interpretation and Reporting
The solubility is calculated from the concentration of the diluted supernatant, taking into account the dilution factor. It is typically reported in units of mg/mL or moles/L (M). When presenting solubility data, it is crucial to specify the solvent, temperature, and the analytical method used.
Conclusion
This guide has provided a comprehensive framework for understanding and determining the solubility of 2-Chloro-6-fluorobenzamide in organic solvents. By combining a theoretical understanding of its physicochemical properties with robust experimental and analytical protocols, researchers can generate the high-quality solubility data necessary to advance the development of this promising compound. The methodologies outlined herein are designed to be self-validating, ensuring the scientific integrity of the results.
References
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluorobenzamide. PubChem Compound Database. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
- Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- American Association of Pharmaceutical Scientists. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. AAPS Newsmagazine.
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
ResearchGate. (2021). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. Retrieved from [Link]
- SciSpace. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society.
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
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Introduction: A Chemist's Perspective on a Valuable Building Block
An In-Depth Technical Guide to the Safe Handling and Application of 2-Chloro-6-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-6-fluorobenzamide is more than just a catalog chemical; it is a strategically designed synthetic intermediate whose value is rooted in the unique electronic properties conferred by its halogen substituents. The presence of both chlorine and fluorine atoms on the aromatic ring significantly modulates the reactivity of the benzamide moiety, making it a crucial component in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its documented role as a synthetic compound that can induce apoptosis further elevates its importance for professionals in drug discovery[1].
However, the very features that make this compound synthetically useful—its halogenation and functional groups—also necessitate a rigorous and informed approach to its handling and safety. This guide moves beyond generic safety data sheets to provide a deeper, causality-driven framework for working with 2-Chloro-6-fluorobenzamide. As scientists, our primary directive is to innovate safely. This document is structured to ensure that every researcher, from the bench chemist to the process development scientist, can confidently and safely unlock the potential of this versatile molecule.
Section 1: Core Chemical and Physical Identity
A thorough understanding of a compound's physical properties is the foundation of safe and effective experimental design. These characteristics dictate storage conditions, solvent choices, and the physical state in which the material will be handled.
| Property | Value | Source |
| CAS Number | 66073-54-9 | [2][3] |
| Molecular Formula | C₇H₅ClFNO | [1][2] |
| Molecular Weight | 173.57 g/mol | [1][2] |
| IUPAC Name | 2-chloro-6-fluorobenzamide | [2] |
| Synonyms | 2-Fluoro-6-chlorobenzamide | [1][2] |
| Physical Form | Solid | [3][4] |
| Storage Temperature | Room temperature, sealed in dry conditions | [3] |
Section 2: Hazard Profile and Toxicological Insights
2-Chloro-6-fluorobenzamide is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a clear, internationally recognized framework for its dangers. Understanding these classifications is not merely a regulatory formality; it directly informs the specific control measures required to mitigate risk.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][4] |
| Acute Toxicity, Oral (Potential) | 4 | H302: Harmful if swallowed[2][3] |
Note: The H302 classification is reported by a subset of notifiers to the ECHA C&L Inventory, suggesting it should be considered a potential hazard.[2]
Toxicological Rationale: The irritant nature of 2-Chloro-6-fluorobenzamide stems from its chemical structure. Halogenated aromatic compounds can interact with biological macromolecules, leading to localized inflammatory responses upon contact with skin, eyes, and the mucosal membranes of the respiratory tract. The primary risk associated with this solid compound is the inhalation of fine dust or aerosolized particles, which can deposit in the respiratory system and cause irritation.[2][4]
Section 3: Proactive Safety: Engineering and Administrative Controls
Before any personal protective equipment is even selected, a safe laboratory environment relies on robust engineering and administrative controls. These are the first and most effective lines of defense.
-
Engineering Control - The Chemical Fume Hood: Due to its classification as a respiratory irritant (H335), all manipulations of solid 2-Chloro-6-fluorobenzamide that could generate dust—including weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood.[4] This is a non-negotiable control to prevent inhalation of airborne particulates. The fume hood provides critical ventilation to capture and exhaust any dust or vapors generated.
-
Administrative Control - Designated Areas: All work with 2-Chloro-6-fluorobenzamide should be restricted to a designated and clearly marked area of the laboratory. This practice minimizes the risk of cross-contamination and unintentional exposure of personnel not directly involved in the procedure.
-
Administrative Control - Standard Operating Procedures (SOPs): Prior to beginning work, a comprehensive, experiment-specific SOP must be developed. This document should detail every step of the process, from material retrieval to waste disposal, explicitly outlining all safety precautions.
Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense
PPE is essential for protecting the user from exposure when engineering and administrative controls cannot eliminate all risks. The selection of PPE must be directly correlated with the identified hazards.
Mandatory PPE Protocol:
-
Eye and Face Protection:
-
Hand Protection:
-
Glove Selection: Disposable nitrile gloves are the standard for providing incidental protection against a broad range of chemicals.[6] Always check the manufacturer's chemical resistance guide for compatibility if prolonged contact is anticipated.
-
Glove Inspection and Use: Gloves must be inspected for any signs of degradation or puncture before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
-
Protective Clothing:
Logical Workflow for Hazard Assessment and PPE Selection
Caption: Workflow for assessing hazards and selecting PPE.
Section 5: Experimental Protocol: Safe Weighing and Dispensing
This protocol provides a self-validating system for safely handling the solid compound, ensuring that potential exposure is minimized at every step.
-
Preparation:
-
Verify the chemical fume hood is operational and has a current certification.
-
Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Decontaminate the work surface inside the fume hood.
-
Place an analytical balance and all necessary equipment (spatulas, weigh paper, receiving flask) inside the fume hood.
-
-
Weighing Procedure:
-
Retrieve the 2-Chloro-6-fluorobenzamide container from its storage location.
-
Inside the fume hood, carefully open the container, avoiding any puff of airborne powder.
-
Use a clean spatula to carefully transfer the desired amount of solid onto the weigh paper on the balance. Perform this action slowly and deliberately to prevent generating dust.
-
Once the target weight is achieved, securely close the primary container.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the designated reaction or storage vessel.
-
Add the chosen solvent to the vessel, ensuring the stream is directed to wash down any residual solid from the sides.
-
Gently swirl or stir the mixture to facilitate dissolution.
-
-
Cleanup:
-
Carefully fold the used weigh paper and any contaminated wipes. Dispose of them in the designated "Halogenated Organic Waste" container.[8]
-
Wipe down the spatula, the balance, and the surrounding work surface with an appropriate solvent and discard the wipes into the same waste stream.
-
Remove gloves and dispose of them, then wash hands thoroughly with soap and water.
-
Section 6: Emergency Response Procedures
In the event of an accidental release or exposure, a swift and correct response is critical. All personnel must be familiar with these procedures and the location of safety equipment.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[10]
-
Skin Contact: Promptly flush the affected area with water and remove any contaminated clothing.[10][11] Wash the area with soap and water. If skin irritation develops or persists, seek medical attention.[4]
-
Inhalation: Move the exposed person to fresh air at once.[9][11] If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[4][11]
-
Ingestion: Clean the mouth with water and drink plenty of water afterwards.[4] Do not induce vomiting. Seek immediate medical attention.
Spill Response:
-
Minor Spill (Contained within a fume hood):
-
Ensure proper PPE is worn.
-
Gently cover the spill with an absorbent material to avoid creating dust.
-
Carefully scoop the material into a labeled container for hazardous waste.
-
Decontaminate the area with a suitable solvent and wipe clean.
-
Dispose of all contaminated materials in the "Halogenated Organic Waste" container.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert nearby personnel.[12]
-
If the spill presents a fire or significant inhalation hazard, activate the fire alarm and evacuate the building.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[13] Do not attempt to clean up a large spill without proper training and equipment.
-
Emergency Response Flowchart
Caption: Flowchart for emergency response procedures.
Section 7: Storage and Waste Management
Proper storage and disposal are critical for maintaining a safe laboratory and ensuring environmental compliance.
-
Storage: Store 2-Chloro-6-fluorobenzamide in a tightly closed container in a dry, cool, and well-ventilated place.[4][14] The storage area should be secure and accessible only to authorized personnel. Keep it away from incompatible materials such as strong bases, alcohols, and amines.[14]
-
Waste Disposal: All waste contaminated with 2-Chloro-6-fluorobenzamide, including residual solid, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[8] Due to its chemical composition, it must be segregated into a clearly labeled "Halogenated Organic Waste" container for disposal by a certified hazardous waste management company.[8] Do not mix with non-halogenated waste streams.
Section 8: Context in Drug Discovery and Synthesis
The ortho-chloro and -fluoro substitution pattern on the benzamide scaffold is a common motif in modern drug discovery. These halogens can significantly alter a molecule's properties in several ways beneficial for drug development:
-
Metabolic Stability: The presence of halogens, particularly fluorine, can block sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.
-
Binding Affinity: The electronegative character of the halogens can lead to favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins, thereby enhancing binding affinity and potency.
-
Lipophilicity: Halogenation increases a molecule's lipophilicity, which can modulate its ability to cross cell membranes and reach its intended biological target. The addition of chloro substituents has been shown to increase the physicochemical properties and stability of some inhibitors without negatively affecting toxicity.[15]
As a readily available intermediate, 2-Chloro-6-fluorobenzamide serves as a valuable starting point for chemists to introduce this important structural feature into novel therapeutic agents. Its documented ability to induce apoptosis makes its derivatives of immediate interest in oncology research and other fields where controlled cell death is a therapeutic goal.[1]
References
- Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
- Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- Fisher Scientific. (2021). Safety Data Sheet - 2-Chloro-6-fluorobenzyl chloride.
- Fisher Scientific. (2021). Safety Data Sheet - 2-Chloro-6-fluorobenzaldehyde.
- BenchChem. (n.d.). Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
- BenchChem. (n.d.). Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
- Thermo Fisher Scientific. (2021).
- University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- BenchChem. (n.d.).
- State of New Jersey Department of Health. (n.d.). Hazard Summary - Benzamide.
- Santa Cruz Biotechnology. (n.d.).
- ResearchGate. (2015). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- Biosynth. (n.d.). 2-Fluoro-6-chlorobenzamide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide.
- ECHEMI. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67847, 2-Chloro-6-fluorobenzaldehyde.
- Sigma-Aldrich. (n.d.). 2-Chloro-6-fluorobenzamide.
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- Google Patents. (2014). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
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A Senior Application Scientist's Guide to Sourcing and Verifying 2-Chloro-6-fluorobenzamide for Research and Development
This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals on the procurement and validation of 2-Chloro-6-fluorobenzamide (CAS No. 66073-54-9). Moving beyond a simple list of suppliers, this document outlines the critical considerations for ensuring the quality, purity, and consistency of this key synthetic building block, thereby safeguarding the integrity of your research and development endeavors.
Introduction: The Chemical and Biological Significance of 2-Chloro-6-fluorobenzamide
2-Chloro-6-fluorobenzamide is a halogenated aromatic amide of significant interest in the pharmaceutical and agrochemical industries. Its structural motifs are present in a variety of biologically active molecules. For instance, the related precursor, 2-chloro-6-fluorobenzaldehyde, is a key intermediate in the synthesis of the antibiotic flucloxacillin.[1] Furthermore, derivatives of this scaffold are explored for their potential as fungicides and insecticides.[2] In a more fundamental research context, 2-fluoro-6-chlorobenzamide has been identified as a synthetic compound that can induce apoptosis, or programmed cell death, by binding to death receptors, making it a valuable tool for cancer research and related cell biology studies.[3]
Given its role as a critical starting material, the purity and characterization of commercially sourced 2-Chloro-6-fluorobenzamide are of paramount importance. The presence of unreacted starting materials, synthetic byproducts, or isomeric impurities can have profound and often unforeseen consequences on downstream reactions and biological assays. This guide, therefore, emphasizes a systematic approach to supplier selection and in-house quality verification.
Identifying Commercial Suppliers: A Comparative Overview
A number of chemical suppliers offer 2-Chloro-6-fluorobenzamide, typically with a stated purity of 97% or higher. The choice of supplier should be based on a combination of factors including stated purity, available analytical data, quantity options, and delivery timelines. Below is a comparative table of prominent suppliers.
| Supplier | Product Number (Example) | Stated Purity | Available Quantities | Link |
| Thermo Scientific Chemicals | B21294.14 | ≥97.5% (GC) | 5g, 25g | |
| Sigma-Aldrich | AMBH95E080F4 | 98% | 5g, 25g, 100g | |
| Biosynth | FF93903 | Not specified | Inquire | |
| Apollo Scientific | PC1834 | 97% | Inquire |
Note: Availability, product numbers, and pricing are subject to change. It is recommended to visit the supplier's website for the most current information.
The Chemistry of Quality: Understanding Synthesis and Potential Impurities
A foundational understanding of the synthetic routes to 2-Chloro-6-fluorobenzamide is crucial for anticipating potential impurities. While specific, proprietary synthesis protocols may vary between manufacturers, the most probable synthetic pathways involve the conversion of a precursor like 2-chloro-6-fluorobenzonitrile or 2-chloro-6-fluorobenzoyl chloride.
A common industrial route to the related 2-chloro-6-fluorobenzaldehyde starts with 2-chloro-6-fluorotoluene, which undergoes side-chain chlorination followed by hydrolysis.[4] The subsequent conversion to the benzamide can be achieved through several methods, including the ammoxidation of the toluene derivative to the nitrile, followed by partial hydrolysis.[5]
Caption: Probable synthetic pathway to 2-Chloro-6-fluorobenzamide.
This multi-step synthesis presents several opportunities for the introduction of impurities:
-
Unreacted Precursors: Incomplete hydrolysis of the nitrile can leave residual 2-chloro-6-fluorobenzonitrile in the final product.
-
Over-hydrolysis Products: Vigorous hydrolysis conditions can lead to the formation of 2-chloro-6-fluorobenzoic acid.
-
Isomeric Impurities: Impurities in the initial starting materials, such as other isomers of chlorofluorotoluene, can be carried through the synthesis to yield isomeric benzamides.
A Framework for Quality Verification: In-House Analytical Protocols
While suppliers provide a Certificate of Analysis (CoA), independent verification of the material's identity, purity, and integrity is a critical component of good laboratory practice.
Identity Verification and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural verification.
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of 2-Chloro-6-fluorobenzamide. Expect to see signals corresponding to the aromatic protons and the amide protons. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine coupling. The two amide protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, and the carbonyl carbon will appear significantly downfield. PubChem lists available 13C NMR spectral data which can serve as a reference.[6]
Purity Assessment
Chromatographic techniques are essential for determining the purity of the compound and identifying any potential impurities.
This protocol is a general guideline and should be optimized for your specific instrumentation and column.
-
Instrumentation: An HPLC system with a UV detector (a Diode Array Detector is recommended for peak purity analysis).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may be acidified with 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 220-280 nm).
-
Sample Preparation: Prepare a stock solution of 2-Chloro-6-fluorobenzamide in acetonitrile at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution with the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The area percentage of the main peak provides an estimation of purity.
GC-MS is a powerful tool for assessing purity and identifying volatile impurities.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A temperature gradient program, for example, starting at 100°C and ramping to 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Analysis: The total ion chromatogram (TIC) will indicate the purity, while the mass spectrum of the main peak will confirm the molecular weight (nominal mass of 173 g/mol ) and provide a characteristic fragmentation pattern. Key expected fragments would arise from the loss of the amide group, chlorine, and fluorine. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in chlorine-containing fragments.[7][8]
Caption: A comprehensive workflow for the in-house validation of 2-Chloro-6-fluorobenzamide.
Safe Handling and Storage: Ensuring Stability and Safety
2-Chloro-6-fluorobenzamide is a chemical that requires careful handling. Based on aggregated GHS data, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion: A Data-Driven Approach to Sourcing
The quality of your research is fundamentally linked to the quality of your starting materials. For a key building block like 2-Chloro-6-fluorobenzamide, a rigorous, data-driven approach to supplier selection and in-house validation is not merely a recommendation—it is a necessity. By understanding the synthetic landscape, anticipating potential impurities, and employing a robust analytical workflow, researchers can ensure the integrity of their materials and the reliability of their scientific outcomes. This guide provides the framework for such an approach, empowering you to proceed with confidence in your chemical sourcing.
References
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Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
- Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
ResearchGate. (2008). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (1997). US5670694A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.
- Google Patents. (2012). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.
-
PubChem. (n.d.). 2-Chloro-6-fluorobenzamide. Retrieved from [Link]
-
ResearchGate. (2012). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 13.2: The Mass Spectrum - Fragmentation. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Analytical Methods. Retrieved from [Link]
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Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]
- Google Patents. (2013). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid.
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YouTube. (2021). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
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Core Molecular Profile and Physicochemical Properties
An In-depth Technical Guide to 2-Chloro-6-fluorobenzamide: Synthesis, Properties, and Biological Significance
For researchers, medicinal chemists, and professionals in drug development, understanding the landscape of key chemical scaffolds is paramount. 2-Chloro-6-fluorobenzamide is a halogenated aromatic compound that serves not only as a versatile building block in organic synthesis but also possesses intriguing, albeit modestly explored, biological activities. This guide provides a comprehensive technical overview of its synthesis, characterization, and known biological implications, offering field-proven insights into its handling and application.
2-Chloro-6-fluorobenzamide is defined by its benzene ring substituted with chlorine and fluorine atoms ortho to the carboxamide group. This specific substitution pattern sterically hinders the rotation around the aryl-carbonyl bond and modulates the electronic properties of the molecule, influencing its reactivity and biological interactions.
Table 1: Physicochemical Properties of 2-Chloro-6-fluorobenzamide [1]
| Property | Value |
| IUPAC Name | 2-chloro-6-fluorobenzamide |
| CAS Number | 66073-54-9 |
| Molecular Formula | C₇H₅ClFNO |
| Molecular Weight | 173.57 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)N)F |
| InChI Key | KLOZZZNFJYMTNE-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar Surface Area | 43.1 Ų |
Analytical and Spectroscopic Characterization
Confirmation of the structure and purity of 2-Chloro-6-fluorobenzamide relies on standard spectroscopic techniques. As a senior application scientist, the interpretation of this data is not merely a checklist but a validation of chemical integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The spectrum would exhibit characteristic signals for the three aromatic protons, with coupling patterns influenced by both the adjacent protons and through-space coupling to the fluorine atom. The two amide protons (-NH₂) would typically appear as a broad singlet, though they can sometimes resolve into two distinct signals depending on the solvent and temperature, due to hindered rotation around the C-N bond.
-
¹³C-NMR : The spectrum will show seven distinct carbon signals. The carbonyl carbon will be significantly downfield. The aromatic carbons will show characteristic splitting patterns (doublets) due to C-F coupling, with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) being diagnostic for the position relative to the fluorine atom.
-
¹⁹F-NMR : A single resonance would confirm the presence of the single fluorine atom.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides critical validation of the functional groups. Key absorbances include the N-H stretching of the primary amide (typically two bands in the 3100-3500 cm⁻¹ region), the C=O stretching of the amide I band (around 1650-1680 cm⁻¹), and the N-H bending of the amide II band (near 1600-1640 cm⁻¹). C-Cl and C-F stretching vibrations will appear in the fingerprint region.[1]
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) and, critically, an M+2 peak with an intensity approximately one-third of the M⁺ peak. This isotopic pattern is the unmistakable signature of a molecule containing a single chlorine atom.
Synthesis and Manufacturing Pathways
The synthesis of 2-Chloro-6-fluorobenzamide is not commonly detailed as a final product in academic literature; however, its synthesis logically follows from established industrial routes to its key precursors. An effective route involves the preparation of 2-chloro-6-fluorobenzonitrile followed by its controlled hydrolysis.[2]
Part A: Synthesis of the Key Precursor: 2-Chloro-6-fluorobenzonitrile
The industrial preparation of halogenated benzonitriles often starts from the corresponding toluene derivative via an ammoxidation reaction. This process is favored for its efficiency and use of common bulk chemicals.
Experimental Protocol: Ammoxidation of 2-Chloro-6-fluorotoluene
Causality: This protocol is designed for the vapor-phase catalytic conversion of the methyl group directly to a nitrile group. It is a highly atom-economical process that combines oxidation and ammination in a single step.
-
Catalyst Bed Preparation : A flow reactor is packed with a suitable ammoxidation catalyst, such as a vanadium-antimony oxide (V-Sb-O) based catalyst on a silica or alumina support. The catalyst is pre-activated by heating under a flow of air.
-
Reagent Feed Preparation : A feed mixture is prepared consisting of 2-chloro-6-fluorotoluene, ammonia (NH₃), and air (as the oxygen source). The molar ratio is critical and typically optimized in the range of 1:3-10:15-30 (hydrocarbon:ammonia:air).
-
Reaction Execution : The gaseous feed mixture is passed through the heated catalyst bed. The reaction temperature is maintained between 350-450 °C. The contact time is controlled by the flow rate to maximize conversion and selectivity.
-
Product Quenching and Isolation : The effluent gas stream, containing 2-chloro-6-fluorobenzonitrile, unreacted starting materials, water, and side products, is rapidly cooled (quenched) in a scrubber containing water or a dilute acid to trap ammonia.
-
Purification : The organic layer is separated from the aqueous layer. The crude 2-chloro-6-fluorobenzonitrile is then purified by fractional distillation under reduced pressure to yield the high-purity nitrile.
Part B: Synthesis of 2-Chloro-6-fluorobenzamide via Nitrile Hydrolysis
The conversion of a nitrile to a primary amide requires carefully controlled hydrolysis to avoid over-hydrolysis to the carboxylic acid. Base-catalyzed hydrolysis is often effective for this transformation.
Experimental Protocol: Controlled Hydrolysis of 2-Chloro-6-fluorobenzonitrile
Causality: This method utilizes hydroxide as a nucleophile to attack the electrophilic nitrile carbon. The reaction is stopped at the amide stage by controlling temperature and reaction time, preventing the second, slower hydrolysis step to the carboxylate.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-fluorobenzonitrile (1 equivalent).
-
Solvent and Reagent Addition : Add a suitable solvent such as ethanol or a mixture of tert-butanol and water. Add a solution of sodium hydroxide or potassium hydroxide (1.0 - 1.2 equivalents) in water. The use of a phase-transfer catalyst can be beneficial if the nitrile has poor water solubility.
-
Reaction Execution : Heat the mixture to a gentle reflux (typically 60-80 °C). The progress of the reaction must be carefully monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum amide formation and minimal carboxylic acid byproduct.[3]
-
Workup and Isolation : Once the starting material is consumed, cool the reaction mixture to room temperature. Neutralize the mixture carefully with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~7.
-
Extraction : Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-chloro-6-fluorobenzamide.[3]
Biological Activity and Proposed Mechanism of Action
While extensive peer-reviewed studies on the specific molecular targets of 2-Chloro-6-fluorobenzamide are limited, technical data from suppliers indicates it is a synthetic compound that can induce programmed cell death through both apoptosis and necroptosis. It is proposed to act by binding to a death receptor, which initiates downstream signaling.
Proposed Signaling Pathway: Induction of Necroptosis
Necroptosis is a regulated, caspase-independent form of necrosis. A well-established pathway for its induction is through the Tumor Necrosis Factor Receptor 1 (TNFR1).[4] When caspases are inhibited, the receptor-interacting protein kinases (RIPK1 and RIPK3) can become activated, leading to the phosphorylation of Mixed-Lineage Kinase Domain-Like protein (MLKL).[5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[5][6]
Based on this canonical pathway, we can propose a mechanism for 2-Chloro-6-fluorobenzamide.
Self-Validating System: This proposed pathway is grounded in established cell biology.[6][7] The critical control point is the activity of Caspase-8. If Caspase-8 is active, it promotes apoptosis and simultaneously cleaves RIPK1 to prevent necroptosis. If Caspase-8 is inhibited or absent, the necrosome forms, shunting the signal to the necroptotic pathway. The reported dual activity of 2-Chloro-6-fluorobenzamide suggests it may modulate this crossroads, but further experimental validation is required to confirm this hypothesis and identify the specific receptor.
Applications in Research and Drug Discovery
The primary value of 2-Chloro-6-fluorobenzamide in drug development lies in its utility as a synthetic intermediate and a structural motif.
-
Scaffold for Medicinal Chemistry : The benzamide moiety is a privileged structure in medicinal chemistry, present in numerous approved drugs. The specific ortho-chloro, ortho-fluoro substitution pattern provides a unique steric and electronic profile that can be exploited to achieve target-specific binding and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Precursor for Complex Molecules : As demonstrated by the synthesis of its precursors, the 2-chloro-6-fluoro-phenyl core is a key component in the synthesis of important pharmaceuticals, including the antibiotic flucloxacillin.[8]
-
Patent Landscape : A search of the patent literature reveals that the 2-chloro-6-fluorobenzamide scaffold and its close derivatives are cited in patents for a range of therapeutic areas, often as part of larger, more complex molecules targeting kinases, ion channels, or other enzyme classes.[1] This underscores its role as a valuable building block for generating novel chemical entities.
Safety and Handling
As with any active chemical agent, proper handling of 2-Chloro-6-fluorobenzamide is essential.
Table 2: GHS Hazard Identification [1]
| Hazard Code | Description | Precautionary Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral |
| H315 | Causes skin irritation | Skin Corrosion/Irritation |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity |
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling : Avoid generating dust. Use appropriate weighing procedures (e.g., weighing in a contained space).
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Chloro-6-fluorobenzamide represents a confluence of synthetic utility and biological potential. While its primary role to date has been as a structural component and synthetic intermediate, preliminary evidence of its ability to induce programmed cell death suggests it could be a starting point for the development of novel therapeutic agents, particularly in oncology or immunology. This guide provides the foundational knowledge for researchers to synthesize, characterize, and handle this compound safely, enabling further exploration of its mechanism of action and its potential as a scaffold in future drug discovery programs.
References
- DANYANG WANLONG CHEMICAL Co Ltd. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Jiangsu Wanlong Chemical Co Ltd. (2014). Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
ResearchGate. (2007). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [Link]
- MERCK PATENT GmbH. (1995). Fluoro-chloro-benzene derivatives.
-
Görbitz, C. H. (2011). 2-Chloro-6-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1729. [Link]
-
Organic Syntheses. (n.d.). p-Carbomethoxybenzamide. Organic Syntheses. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide. PubChem. [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]
- ZAMBELETTI SpA. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
ResearchGate. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. [Link]
-
Patsnap. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]
-
Dong, L., et al. (2017). The Pathogenesis of Necroptosis-Dependent Signaling Pathway in Cerebral Ischemic Disease. BioMed Research International, 2017, 7085940. [Link]
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Khan, N., et al. (2015). Function of flavonoids on different types of programmed cell death and its mechanism. BioMed Research International, 2015, 485193. [Link]
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Vilas-Boas, F., et al. (2024). Apoptosis-resistant cells drive compensatory proliferation via cell-autonomous and non-autonomous functions of the initiator caspase Dronc. Nature Communications, 15(1), 1-22. [Link]
-
Li, Y., et al. (2023). Necrostatin-1 protects corneal epithelial cells by inhibiting the RIPK1/RIPK3/MLKL cascade in a benzalkonium chloride-induced model of necroptosis. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Bilkis, I., et al. (2007). Induction of death of leukemia cells by TW-74, a novel derivative of chloro-naphthoquinone. Leukemia Research, 31(10), 1409-1419. [Link]
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Czabotar, P. E., et al. (2014). Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins. Nature Reviews Molecular Cell Biology, 15(1), 49-63. [Link]
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ResearchGate. (2022). Key signaling molecules in the pathway of necroptosis. ResearchGate. [Link]
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Lalaoui, N., et al. (2022). The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL. Cell Death & Differentiation, 29(4), 845-857. [Link]
- THE UPJOHN CO. (1989). Tablet composition for drug combinations.
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Thapa, R. J., et al. (2013). Induction of necroptotic cell death by viral activation of the RIG-I or STING pathway. Cell Death & Differentiation, 20(11), 1447-1458. [Link]
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Technical Guide: Research Frontiers of 2-Chloro-6-fluorobenzamide
Executive Summary
2-Chloro-6-fluorobenzamide (CAS: 66073-54-9) is a high-value halogenated scaffold characterized by its asymmetric substitution pattern. Unlike its symmetric analog (2,6-difluorobenzamide)—a commodity intermediate for commercial insecticides like Diflubenzuron—the 2-chloro-6-fluoro variant serves as a critical tool in Structure-Activity Relationship (SAR) optimization. Its utility spans from necroptosis induction in oncology research to Sirtuin 6 (Sirt6) modulation in metabolic studies. This guide details its physicochemical advantages, specific biomedical applications, and validated synthetic protocols.
Part 1: Structural & Physicochemical Properties
The research value of 2-chloro-6-fluorobenzamide lies in the distinct electronic and steric environment created by the "mixed halogen" motif.
The Asymmetry Advantage
In medicinal chemistry, replacing a symmetric 2,6-difluoro motif with a 2-chloro-6-fluoro motif introduces chirality (if the rest of the molecule is asymmetric) and alters the Sigma-hole characteristics, affecting halogen bonding capability.
| Property | 2,6-Difluorobenzamide (Standard) | 2-Chloro-6-fluorobenzamide (Target) | Research Implication |
| Steric Bulk | Low (F van der Waals radius: 1.47 Å) | Moderate (Cl radius: 1.75 Å) | The Cl atom can force orthogonal conformation in biaryl systems, locking active conformers. |
| Lipophilicity | Lower (logP ~ 0.8) | Higher (logP ~ 1.3) | Enhances membrane permeability in CNS-targeted drug discovery. |
| Metabolic Stability | High (C-F bond is strong) | Moderate/High | The Cl atom blocks metabolism at the 2-position but is more labile than F, allowing for "soft drug" design. |
| Electronic Effect | Strong electron withdrawal | Asymmetric withdrawal | Creates a polarized binding surface for specific receptor pockets (e.g., Sirt6). |
Part 2: Biomedical Research Applications
Necroptosis Induction (Oncology)
Research has identified 2-chloro-6-fluorobenzamide (often coded as FF93903 in literature) as a potent inducer of cell death.[1] Unlike traditional apoptosis, this compound can trigger necroptosis , a programmed form of necrosis, making it a vital tool for studying cancer cells resistant to apoptotic pathways.
-
Mechanism: It binds to death receptors (e.g., TNFR1 superfamily), initiating a downstream cascade involving RIPK1 and RIPK3 (Receptor-Interacting Protein Kinases).
-
Application: Used as a reference standard in assays screening for non-apoptotic cytotoxic agents.
Sirtuin 6 (Sirt6) Modulation
The scaffold is a key fragment in the design of Sirt6 activators. Sirt6 is a NAD+-dependent deacylase implicated in DNA repair and longevity.[2]
-
Fragment-Based Drug Discovery (FBDD): The 2-chloro-6-fluoro benzoyl core fits into the hydrophobic pocket of Sirt6 more effectively than the 2,6-difluoro analog due to the specific steric requirement of the chlorine atom, which displaces water molecules in the binding site.
Visualization: The Necroptosis Signaling Pathway
The following diagram illustrates the pathway activation where 2-chloro-6-fluorobenzamide acts as the initiating ligand.[1]
Caption: Putative mechanism of action where 2-chloro-6-fluorobenzamide triggers necroptosis via the RIPK1/RIPK3 axis.
Part 3: Agrochemical Applications (SAR Studies)
While 2,6-difluorobenzamide is the industry standard for Benzoylurea insecticides (e.g., Diflubenzuron), the 2-chloro-6-fluoro analog is used in resistance management research .
-
Rationale: Insects developing resistance to difluoro-analogs often possess point mutations in the Chitin Synthesis enzyme. The asymmetric 2-chloro-6-fluoro analogs present a different 3D-pharmacophore, potentially bypassing these resistance mechanisms.
-
Synthesis Utility: It serves as the "Amide" component in the coupling reaction with isocyanates to form novel Benzoylureas.
Part 4: Experimental Protocols
Protocol: Synthesis of 2-Chloro-6-fluorobenzamide
Note: This protocol describes the hydrolysis of the nitrile precursor, the most robust laboratory method.
Reagents:
-
2-Chloro-6-fluorobenzonitrile (1.0 eq)
-
Sulfuric Acid (80% w/w)
-
Sodium Hydroxide (20% aq)
Step-by-Step Methodology:
-
Dissolution: Charge a glass reactor with 2-chloro-6-fluorobenzonitrile (10 g, 64.3 mmol).
-
Acid Hydrolysis: Add 80% Sulfuric Acid (50 mL) dropwise at 0°C to control exotherm.
-
Heating: Heat the mixture to 70°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until nitrile spot disappears.
-
Quenching: Pour the reaction mixture onto crushed ice (200 g). A white precipitate will form.
-
Neutralization: Adjust pH to ~8 using 20% NaOH solution (caution: exothermic).
-
Isolation: Filter the solid precipitate. Wash with cold water (3 x 50 mL).
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Yield: Expected yield 85-90%. White crystalline solid.
Protocol: General Benzoylurea Coupling (Research Scale)
Use this protocol to synthesize novel insecticide candidates from the amide.
-
Preparation: Dissolve 2-chloro-6-fluorobenzamide (1.0 eq) in dry 1,2-dichloroethane (DCE).
-
Activation: Add Oxalyl Chloride (1.2 eq) dropwise at room temperature. Reflux for 2 hours to generate the benzoyl isocyanate in situ.
-
Coupling: Cool to 0°C. Add the target aniline (e.g., 4-chloroaniline) dissolved in DCE.
-
Completion: Stir at room temperature for 12 hours.
-
Workup: Evaporate solvent. Recrystallize the residue from acetonitrile.
Visualization: Synthesis Workflow
Caption: Workflow from precursor nitrile to final benzoylurea derivative via the amide intermediate.
Part 5: Analytical Characterization Standards
To validate the identity of 2-chloro-6-fluorobenzamide in research samples, use the following reference data:
| Technique | Parameter | Reference Value |
| HPLC | Column | C18 Reverse Phase (150 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile:Water (0.1% H3PO4) Gradient 10-90% | |
| Retention Time | ~4.2 min (distinct from 2,6-difluoro at ~3.8 min) | |
| 1H NMR | Solvent | DMSO-d6 |
| Peaks | δ 7.80 (br s, 1H, NH), 7.50 (br s, 1H, NH), 7.30-7.45 (m, 3H, Ar-H) | |
| Mass Spec | Ionization | ESI+ |
| M+H | 174.01 (Cl isotope pattern 3:1 visible) |
References
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide. Retrieved from [Link]
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Pattison, G., et al. (2026).[3][4] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.[4] Retrieved from [Link][3]
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An In-depth Technical Guide on 2-Chloro-6-fluorobenzamide and its Role in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective induction of apoptosis in malignant cells remains a cornerstone of modern oncology research. Small molecule therapeutics capable of modulating programmed cell death pathways offer significant potential for targeted cancer therapies. This technical guide focuses on 2-Chloro-6-fluorobenzamide, a halogenated benzamide derivative, and elucidates its role as a pro-apoptotic agent. While research on this specific molecule is emerging, this document synthesizes existing knowledge on related benzamide structures and outlines a comprehensive framework for its investigation. We will delve into the putative mechanism of action, grounded in the well-established intrinsic apoptosis pathway, and provide detailed, field-proven experimental protocols for researchers to validate and expand upon these findings. This guide is designed to serve as a foundational resource for scientists investigating 2-Chloro-6-fluorobenzamide as a potential therapeutic candidate.
Introduction to Apoptosis and Benzamide Scaffolds
Apoptosis: The Guardian of Cellular Homeostasis
Apoptosis, or programmed cell death, is a highly regulated and essential physiological process for eliminating damaged, superfluous, or malignant cells.[1][2] It is characterized by distinct morphological features, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response. Dysregulation of this process is a hallmark of numerous diseases, most notably cancer, where the suppression of apoptosis leads to uncontrolled cell proliferation and tumor survival.
There are two primary signaling cascades that initiate apoptosis: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[3][4][5] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which act as the executioners of cell death.[4] The intrinsic pathway is critically regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][6][7] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak), and the balance between these factions determines the cell's fate.[1][6][7]
Benzamides in Medicinal Chemistry
The benzamide scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The versatility of the benzene ring allows for substitutions that can fine-tune the molecule's pharmacological properties. N-substituted benzamides, in particular, have been investigated for their potential to induce apoptosis in cancer cells.[8] Studies have shown that certain benzamide derivatives can trigger a G2/M cell cycle block and subsequent apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9.[8][9]
2-Chloro-6-fluorobenzamide: A Compound of Interest
2-Chloro-6-fluorobenzamide (C₇H₅ClFNO) is a halogenated derivative of benzamide.[10] The strategic placement of electron-withdrawing chlorine and fluorine atoms on the phenyl ring can significantly alter the molecule's electronic distribution and steric profile, potentially enhancing its interaction with biological targets. While direct, extensive research linking this specific compound to apoptosis is still developing, its structural similarity to other biologically active benzamides and fluorinated compounds with pro-apoptotic and antitumor activities makes it a compelling candidate for investigation.[11][12][13]
Proposed Mechanism of Action: Induction of Intrinsic Apoptosis
Based on the known mechanisms of related benzamide compounds, we hypothesize that 2-Chloro-6-fluorobenzamide induces apoptosis primarily through the intrinsic, mitochondria-mediated pathway. This pathway is governed by the Bcl-2 family of proteins, which control the permeabilization of the mitochondrial outer membrane (MOMP).[6][7]
Inhibition of Anti-Apoptotic Bcl-2 Proteins
The central hypothesis is that 2-Chloro-6-fluorobenzamide acts as an inhibitor of anti-apoptotic Bcl-2 proteins. These proteins, such as Bcl-2 and Bcl-xL, function by sequestering pro-apoptotic proteins like Bax and Bak, preventing them from oligomerizing and forming pores in the mitochondrial membrane.[1][14][15] By binding to and inhibiting these anti-apoptotic guardians, 2-Chloro-6-fluorobenzamide would liberate Bax and Bak.
Mitochondrial Outer Membrane Permeabilization (MOMP)
Once liberated, Bax and Bak undergo a conformational change, insert into the mitochondrial outer membrane, and oligomerize to form pores. This event, known as MOMP, is considered the "point of no return" in the intrinsic apoptotic pathway.[6][7]
Apoptosome Formation and Caspase Activation
The formation of pores leads to the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c.[5][9] In the cytosol, cytochrome c binds to the Apoptotic Peptidase Activating Factor 1 (Apaf-1), triggering its oligomerization to form a large protein complex called the apoptosome.[9] The apoptosome then recruits and activates the initiator caspase, pro-caspase-9.[8][9]
Activated caspase-9 proceeds to cleave and activate the executioner caspases, primarily caspase-3 and caspase-7.[4][9] These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][16]
Signaling Pathway Diagram
Caption: Workflow for Annexin V & PI apoptosis assay.
Analysis of Key Apoptotic Proteins (Western Blotting)
Causality: To validate the proposed mechanism, it is crucial to measure the levels of key proteins in the intrinsic apoptotic pathway. Western blotting allows for the detection of changes in protein expression and cleavage events. Specifically, we will look for the cleavage (activation) of caspase-9 and caspase-3, and the cleavage of PARP, a substrate of activated caspase-3. [2][16][17] Protocol: [18]1. Protein Extraction: Treat cells with 2-Chloro-6-fluorobenzamide, harvest, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. 2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. 3. SDS-PAGE: Load 20-40 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel and separate by electrophoresis. 4. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. 5. Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST). [16]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-9, cleaved caspase-3, full-length and cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. 7. Washing: Wash the membrane three times for 10 minutes each with TBST. 8. Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 9. Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Interpretation and Expected Outcomes
The successful execution of these protocols should provide a clear, multi-faceted picture of 2-Chloro-6-fluorobenzamide's pro-apoptotic activity.
Summary of Expected Quantitative Data
The data gathered can be summarized for clear interpretation and comparison.
| Assay | Parameter Measured | Expected Outcome with 2-Chloro-6-fluorobenzamide |
| MTT Assay | Cell Viability (IC₅₀) | Dose-dependent decrease in cell viability |
| Flow Cytometry | % Apoptotic Cells | Significant increase in Annexin V+/PI- population |
| Western Blot | Protein Levels | Increased levels of cleaved Caspase-9 |
| Increased levels of cleaved Caspase-3 | ||
| Increased levels of cleaved PARP (89 kDa fragment) | ||
| No change in loading control (β-actin) |
Connecting the Dots: A Self-Validating System
The strength of this experimental approach lies in its self-validating nature. A positive result in the MTT assay indicates cytotoxicity. The Annexin V/PI assay then qualifies this cytotoxicity as apoptotic cell death. Finally, the Western blot results provide the mechanistic underpinning, confirming that the observed apoptosis proceeds through the activation of the intrinsic caspase cascade. This logical and empirical coherence builds a trustworthy case for the compound's mechanism of action.
Conclusion and Future Directions
This guide provides a foundational framework for investigating the role of 2-Chloro-6-fluorobenzamide as a novel pro-apoptotic agent. The proposed mechanism, centered on the intrinsic apoptotic pathway, is testable and verifiable through the detailed protocols provided.
Future research should focus on:
-
Target Identification: Employing techniques like thermal shift assays or affinity chromatography to identify the direct binding partner(s) of 2-Chloro-6-fluorobenzamide within the Bcl-2 family.
-
In Vivo Efficacy: Evaluating the compound's anti-tumor activity in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 2-Chloro-6-fluorobenzamide to optimize potency and selectivity. [13] By following the methodologies outlined herein, researchers can rigorously characterize the apoptotic function of 2-Chloro-6-fluorobenzamide, paving the way for its potential development as a next-generation cancer therapeutic.
References
- Delbridge, A. R. D., Grabow, S., Strasser, A., & Vaux, D. L. (2016). Mechanisms of Action of Bcl-2 Family Proteins. Cold Spring Harbor Perspectives in Biology, 8(5), a026093.
- Wang, X., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 13, 1198343.
- Yang, J.-S., et al. (2012).
- Hager, M., & Frosch, P. J. (1980). [2-Chloro-6-methyl-4-benzylphenol (CMB), a potential antimicrobial agent Part 1: Microbiostatic Efficiency (author's transl)]. Mykosen, 23(11), 605-613.
- Olsson, A. R., Lindgren, H., Pero, R. W., & Leanderson, T. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971–978.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide. Retrieved from [Link]
- Thangaraj, K., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2049, 1-7.
- Martin, S. J. (2001). Apoptosis Dependent and Independent Functions of Caspases.
- Reed, J. C. (2000). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?
- Olsson, A. R., Lindgren, H., Pero, R. W., & Leanderson, T. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971-978.
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Wikipedia contributors. (2024, January 10). Bcl-2 family. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot measurement of caspase-3 and cleaved caspase-3. Retrieved from [Link]
- Chen, Y.-R., & Tan, T.-H. (2020). The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels. Antioxidants, 9(11), 1046.
- Wang, X., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 13.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic overview of three pathways of caspase-dependent apoptosis. Retrieved from [Link]
- Nestal de Moraes, G., Carvalho, É., Maia, R. C., & Sternberg, C. (2011). Immunodetection of caspase-3 by Western blot using glutaraldehyde. Analytical Biochemistry, 415(2), 203-205.
- El-Halawany, W. M., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity.
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Bio-Techne. (n.d.). Apoptosis Caspase Pathways. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67847, 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
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ResearchGate. (2024). Western Blot for active Caspase 3 (17 kda)?. Retrieved from [Link]
- Negara, K. S., et al. (2019). The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study. International Journal of Reproductive BioMedicine, 17(11), 795–802.
- Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-854.
- Li, Y., et al. (2020). Ascorbic acid analogue 6-Deoxy-6-[18F] fluoro-L-ascorbic acid as a tracer for identifying human colorectal cancer with SVCT2 overexpression.
- Shalini, S., Dorstyn, L., Nedjic, E., & Kumar, S. (2015). Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond. Frontiers in Cell and Developmental Biology, 3, 51.
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Technical Deep Dive: Strategic Synthesis of 2-Chloro-6-fluorobenzamide
Target Molecule: 2-Chloro-6-fluorobenzamide CAS: 66073-54-9 Primary Application: Key intermediate for isoxazolyl benzamide herbicides (e.g., Isoxaben).[1]
Part 1: Executive Summary & Strategic Analysis
The synthesis of 2-Chloro-6-fluorobenzamide presents a classic challenge in aromatic chemistry: steric hindrance .[1] The 2,6-disubstitution pattern creates a "protected" carbonyl center, significantly reducing the rate of nucleophilic attack compared to mono-substituted benzamides.
Successful synthesis does not rely on forcing conditions—which often lead to degradation or hydrolysis back to the acid—but on the selection of the correct activated starting material (KSM) .[1]
This guide analyzes the three primary KSM pathways, ranking them by industrial viability and atom economy.
KSM Hierarchy
| Rank | KSM Name | CAS | Reactivity Profile | Industrial Utility |
| 1 | 2-Chloro-6-fluorobenzoyl chloride | 25514-41-6 | High. Activated acyl center overcomes steric bulk.[1] | Primary. Preferred for scale-up.[1] |
| 2 | 2-Chloro-6-fluorobenzonitrile | 668-45-1 | Medium. Requires controlled hydrolysis.[1] | Secondary. Cost-effective but risk of over-hydrolysis. |
| 3 | 2-Chloro-6-fluorobenzoic acid | 434-75-3 | Low. Stable solid; requires activation (e.g., | Precursor. The "parent" of the acyl chloride.[1] |
Part 2: Detailed Technical Protocols
Pathway A: The Acyl Chloride Route (Standard of Care)
Mechanism: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).[1] Rationale: The acyl chloride is sufficiently electrophilic to overcome the steric hindrance of the ortho-chloro and ortho-fluoro groups, allowing reaction with ammonia even at moderate temperatures.[1]
Reagents & Materials
-
Substrate: 2-Chloro-6-fluorobenzoyl chloride (purity >98%).[1]
-
Nucleophile: Ammonium hydroxide (28-30%
inngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) OR Anhydrous gas. -
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Quench: Water/Brine.[1]
Step-by-Step Protocol (Biphasic System)
-
Preparation: Charge a reactor with 2-Chloro-6-fluorobenzoyl chloride (1.0 eq) dissolved in EtOAc (5-10 volumes). Cool the solution to 0–5°C.
-
Amidation: Slowly add Ammonium hydroxide (2.5 eq) dropwise.
-
Reaction Monitoring: Stir vigorously at 20°C for 2–4 hours. Monitor via HPLC or TLC (mobile phase Hexane:EtOAc 7:3).
-
Work-up:
-
Wash organic layer with 1N HCl (to remove excess amine) followed by saturated
(to remove any hydrolyzed acid byproduct).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Wash with brine, dry over anhydrous
.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Isolation: Concentrate in vacuo. The product typically precipitates as a white solid.[1]
-
Purification: Recrystallization from Toluene/Heptane if necessary.[1]
-
Pathway B: The Nitrile Hydrolysis Route
Mechanism: Partial Hydrolysis.[1] Rationale: Useful when the nitrile is the cheaper feedstock.[1] The challenge is stopping the reaction at the amide stage (primary amide) without proceeding to the carboxylic acid.[1]
Protocol (Acid-Catalyzed)
-
Dissolution: Dissolve 2-Chloro-6-fluorobenzonitrile in 90%
(approx. 5 volumes). -
Heating: Heat to 60–70°C.
-
Caution: Higher temperatures (>90°C) favor formation of 2-Chloro-6-fluorobenzoic acid .[1]
-
-
Quench: Pour the reaction mixture onto crushed ice. The amide is less soluble in water than the acid and should precipitate.[1]
-
Filtration: Filter the solid, wash with cold water until pH is neutral.
Part 3: Visualizing the Chemistry
Diagram 1: Retrosynthetic Analysis
This diagram illustrates the logical upstream precursors for the target amide.[1]
Caption: Retrosynthetic tree showing the three primary entry points for synthesis.
Diagram 2: Industrial Process Flow (Acid Chloride Route)
The operational workflow for the most scalable route.[1]
Caption: Step-by-step workflow for the biphasic amidation of 2-Chloro-6-fluorobenzoyl chloride.
Part 4: Safety & Impurity Profile
Critical Impurities
When sourcing KSMs or analyzing the final product, researchers must screen for these specific impurities which arise from the "ortho-effect" or incomplete reactions:
-
2-Chloro-6-fluorobenzoic acid (Hydrolysis Impurity):
-
2-Chloro-6-fluorobenzonitrile (Unreacted KSM):
Handling Precautions[1][6]
-
Acid Chloride: Highly corrosive and lachrymator.[1] Releases HCl gas upon contact with moisture.[1] Handle only in a fume hood.
-
Ammonia: Toxic gas/liquid.[1] Ensure scrubber systems are active if using gas; use vented enclosures for aqueous solutions.[1]
References
-
PubChem. (n.d.).[1] 2-Chloro-6-fluorobenzamide (CAS 66073-54-9).[1][6] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: 2-Chloro-6-fluorobenzonitrile. Retrieved January 30, 2026, from [Link]
-
Google Patents. (2012).[1] Method for preparing 2-chloro-6-fluorobenzaldehyde (Precursor Synthesis). CN102617312A.[1] Retrieved January 30, 2026, from
Sources
- 1. 2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalconference.info [globalconference.info]
- 4. Amide Synthesis [fishersci.it]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scbt.com [scbt.com]
The Strategic Intermediate: A Technical Guide to 2-Chloro-6-fluorobenzamide in Modern Drug Discovery
Introduction: The Unassuming Workhorse of Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the journey from a conceptual molecule to a life-saving therapeutic is paved with a series of meticulously planned chemical transformations. Central to this endeavor is the role of chemical intermediates—molecular building blocks that, while not the final active pharmaceutical ingredient (API), are critical to its efficient and scalable synthesis. Among these vital components, 2-Chloro-6-fluorobenzamide has emerged as a strategic and versatile intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors.
This technical guide provides an in-depth exploration of 2-Chloro-6-fluorobenzamide, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, chemical characteristics, and pivotal role in the construction of complex pharmaceutical agents. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and illuminate the pathways where this unassuming molecule plays a significant part.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective application in multi-step synthesis. 2-Chloro-6-fluorobenzamide is a solid at room temperature, and its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO | PubChem[1] |
| Molecular Weight | 173.57 g/mol | PubChem[1] |
| CAS Number | 66073-54-9 | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥98% | Sigma-Aldrich |
| Storage Temperature | Room Temperature (in a dry, sealed container) | Sigma-Aldrich |
Spectroscopic analysis provides the definitive structural fingerprint of the molecule. Key spectral data are available and crucial for reaction monitoring and quality control.[1]
-
¹³C NMR, IR, and Raman spectra have been documented, providing a comprehensive spectroscopic profile.[1]
Strategic Synthesis of 2-Chloro-6-fluorobenzamide: A Tale of Two Routes
The efficient synthesis of 2-Chloro-6-fluorobenzamide is paramount for its cost-effective utilization in drug development programs. Two primary synthetic strategies have been identified, each with its own merits and considerations.
Route 1: From Toluene Derivative via Ammoxidation and Hydrolysis
An effective industrial-scale synthesis commences with 2-chloro-6-fluorotoluene, proceeding through a nitrile intermediate. This multi-step process involves diazotization, fluorination, ammoxidation, and finally, hydrolysis.[2]
The ammoxidation of substituted toluenes is a well-established industrial process for the synthesis of benzonitriles.[2] The subsequent partial hydrolysis of the nitrile to the primary amide is a critical step that requires careful control of reaction conditions to prevent over-hydrolysis to the carboxylic acid.
This protocol is adapted from the industrial synthesis of 2,6-difluorobenzamide and provides a robust starting point for the hydrolysis of 2-chloro-6-fluorobenzonitrile.
Materials and Equipment:
-
2-Chloro-6-fluorobenzonitrile
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the reactor with 2-chloro-6-fluorobenzonitrile (100 kg).
-
Initiate stirring and add sodium hydroxide (1-10 kg) in portions.
-
Heat the mixture to 20-50 °C using steam.
-
Slowly add hydrogen peroxide (200-300 kg) via the addition funnel, maintaining the temperature. The pH of the reaction mixture should be maintained between 8 and 10 by the addition of sodium hydroxide as needed.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the concentration of 2-chloro-6-fluorobenzonitrile is less than 0.5%.
-
Once the reaction is complete, continue stirring at the same temperature for an additional 0.5-2 hours.
-
Cool the reaction mixture to below 10 °C to precipitate the solid product.
-
Isolate the solid by filtration.
-
Wash the filter cake with water until the pH of the filtrate is between 7 and 8.
-
Dry the solid product in an oven at 70-100 °C to yield 2-Chloro-6-fluorobenzamide.
Causality of Experimental Choices:
-
The use of sodium hydroxide as a catalyst in the presence of hydrogen peroxide facilitates the controlled hydrolysis of the nitrile.
-
Maintaining the pH between 8 and 10 is crucial to prevent the further hydrolysis of the amide to the carboxylic acid.
-
The controlled addition of hydrogen peroxide and temperature regulation are essential for both safety and selectivity.
Route 2: Amidation of 2-Chloro-6-fluorobenzoyl Chloride
An alternative and often more direct laboratory-scale synthesis involves the amidation of the corresponding acyl chloride, 2-chloro-6-fluorobenzoyl chloride. This method is advantageous for its typically high yields and straightforward reaction conditions.
This general protocol is based on the known reactivity of acyl chlorides with ammonia.
Materials and Equipment:
-
2-Chloro-6-fluorobenzoyl chloride
-
Aqueous ammonia (e.g., 28-30% NH₄OH)
-
An appropriate organic solvent (e.g., dichloromethane or diethyl ether)
-
Standard laboratory glassware including a dropping funnel and a flask equipped with a magnetic stirrer
Procedure:
-
Dissolve 2-chloro-6-fluorobenzoyl chloride in the chosen organic solvent in a flask and cool the solution in an ice bath.
-
Slowly add an excess of aqueous ammonia dropwise from the dropping funnel with vigorous stirring. A white precipitate of 2-Chloro-6-fluorobenzamide will form.
-
After the addition is complete, continue stirring for 30 minutes at room temperature.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then with a small amount of cold solvent to remove any unreacted starting material and by-products.
-
Dry the product under vacuum to obtain 2-Chloro-6-fluorobenzamide.
Causality of Experimental Choices:
-
The reaction is performed at a low temperature to control the exothermicity of the reaction between the highly reactive acyl chloride and ammonia.
-
An excess of ammonia is used to ensure complete conversion of the acyl chloride and to neutralize the hydrochloric acid by-product.
Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The strategic placement of the chloro and fluoro substituents on the benzamide ring makes 2-Chloro-6-fluorobenzamide a valuable precursor in the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the halogens can influence the reactivity of the aromatic ring and the amide group, providing a handle for further functionalization.
While its precursor, 2-chloro-6-fluorobenzaldehyde, is a known intermediate in the production of the antiseptic flucloxacillin, the primary value of 2-Chloro-6-fluorobenzamide in modern drug discovery lies in its incorporation into the scaffolds of kinase inhibitors.[3]
Representative Application: Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a substituted aromatic or heteroaromatic core. The 2-chloro-6-fluorophenyl moiety is a common feature in a number of these inhibitors, where it often plays a crucial role in binding to the target kinase. A plausible synthetic application of 2-Chloro-6-fluorobenzamide is in the construction of such scaffolds, for instance, through a condensation reaction to form a heterocyclic ring system.
For example, a patent discloses the synthesis of rohitukine analogs, which are potent cyclin-dependent kinase inhibitors, utilizing a 2-chloro-6-fluorophenyl moiety.[4] While the patent may start from the corresponding aldehyde, the benzamide provides an alternative entry point for constructing similar heterocyclic systems.
Safety and Handling
2-Chloro-6-fluorobenzamide is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-Chloro-6-fluorobenzamide stands as a testament to the crucial role of well-designed chemical intermediates in the advancement of pharmaceutical sciences. Its efficient synthesis and the strategic positioning of its functional groups provide a versatile platform for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. As the demand for targeted and personalized medicines continues to grow, the importance of such unassuming yet powerful building blocks will only increase, making a thorough understanding of their chemistry an invaluable asset for any drug development professional.
References
-
Wikipedia. (2023, March 23). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26-27.
- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Google Patents. (n.d.). US20160052915A1 - Rohitukine analogs as cyclin-dependent kinase inhibitors and a process for the preparation thereof.
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- 3. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. US20160052915A1 - Rohitukine analogs as cyclin-dependent kinase inhibitors and a process for the preparation thereof - Google Patents [patents.google.com]
Chemical Identity & Nomenclature Standards: 2-Chloro-6-fluorobenzamide
[1][2]
Executive Summary: The Precision of Naming
In high-throughput screening and medicinal chemistry, ambiguity is a silent failure mode.[1][2] "2-Chloro-6-fluorobenzamide" is not merely a label; it is a specific structural directive that dictates steric hindrance, hydrogen bond donor/acceptor capabilities, and metabolic stability.[1][2]
This guide moves beyond a simple list of synonyms. It provides a comprehensive identity profile for 2-Chloro-6-fluorobenzamide (CAS 66073-54-9), establishing the definitive standards for its verification, digital registration, and differentiation from regioisomers in drug development pipelines.[1]
The Nomenclature Hierarchy
In regulatory filings and database management, a single compound may be referenced by multiple identifiers.[1][2][3] Understanding the hierarchy of these synonyms is critical for data integrity across LIMS (Laboratory Information Management Systems) and global registries.
Core Identity Matrix
| Identifier Type | Value | Technical Context |
| Primary IUPAC Name | 2-Chloro-6-fluorobenzamide | Preferred for publications and patents.[1][2] Follows alphabetical ordering rules for substituents (C before F). |
| Inverted Synonym | 2-Fluoro-6-chlorobenzamide | Common vendor variation; chemically identical but breaks alphabetical IUPAC convention.[1][2] |
| CAS Registry Number | 66073-54-9 | The unique numeric identifier required for regulatory safety data sheets (SDS) and inventory tracking.[1][2] |
| Molecular Formula | C₇H₅ClFNO | Used for mass balance calculations and elemental analysis verification.[1][2] |
| Molecular Weight | 173.57 g/mol | Critical for molarity calculations in stock solution preparation.[1][2][3] |
| EC Number | 266-123-9 | Required for REACH compliance and European market import/export.[1][2] |
Digital Synonyms (Machine-Readable)
For computational chemists and chemoinformatics, human-readable names are insufficient. The following strings act as "digital synonyms" for database deduplication.
-
InChI: InChI=1S/C7H5ClFNO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Visualization: Nomenclature & Data Integrity
The following diagram illustrates the relationship between the physical compound and its various data representations, highlighting where errors often occur in LIMS entry.
Figure 1: The Data Integrity Hierarchy.[1][2] Mapping physical samples to digital and regulatory identifiers ensures traceability.[2][3]
Technical Application & Verification Protocol
Why This Scaffold Matters
2-Chloro-6-fluorobenzamide is not just a reagent; it is a privileged scaffold in medicinal chemistry.[1][2]
-
Cereblon Binders (PROTACs): The benzamide motif is structurally homologous to the immunomodulatory imide drugs (IMiDs) like thalidomide.[1][2][3][6] Fluorination at the 6-position often improves metabolic stability by blocking oxidation sites.[1][2]
-
Agrochemicals: Used as an intermediate in the synthesis of benzoylurea insecticides, where the specific halogenation pattern (2-Cl, 6-F) dictates binding affinity to chitin synthesis inhibitors.[1][2][3]
The "Isomer Trap": A Verification Workflow
A common error in procurement is receiving a regioisomer (e.g., 2-chloro-4-fluorobenzamide) due to labeling errors.[1][2] The 2,6-substitution pattern is sterically congested, which is distinct from the 2,4- or 2,5- isomers.[1][3]
Standard Operating Procedure (SOP) for Identity Verification:
-
Melting Point Check:
-
¹H-NMR Validation (The Gold Standard):
-
Solvent: DMSO-d₆.
-
Diagnostic Signal: Look for the triplet of doublets or a specific multiplet pattern in the aromatic region (δ 7.0–7.5 ppm).[2][3]
-
Coupling Constants: The 2,6-disubstitution creates a symmetric electronic environment for the para proton (H4) relative to the amide, but the distinct halogens break true symmetry.[2][3]
-
Key Differentiator: In 2,6-disubstitution, you will typically see a distinct integration of 3 aromatic protons.[1][2][3] If you see 4, you have the wrong compound (de-halogenation).[1][2][3] If the splitting pattern suggests adjacent protons with large coupling constants (~8 Hz), verify against the specific 2,6-pattern (which typically shows tighter coupling due to the meta/para relationships).[2][3]
-
Verification Logic Diagram
Figure 2: Quality Control Workflow. A self-validating logic gate to prevent isomer confusion before synthesis begins.
References
-
Stenutz, R. (n.d.).[1][2][3] 2-chloro-6-fluorobenzamide Datasheet. Stenutz.eu.[1][2][3] Retrieved January 30, 2026, from [Link][2][3]
-
National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide. PubChem.[1][2][3][7] Retrieved January 30, 2026, from [Link][2][3]
-
European Chemicals Agency (ECHA). (n.d.).[1][2][3] Substance Information: 2-chloro-6-fluorobenzamide.[1][2][5][8][9][10] ECHA.[1][2][3][7] Retrieved January 30, 2026, from [Link][2][3]
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- 3. chemrxiv.org [chemrxiv.org]
- 4. grokipedia.com [grokipedia.com]
- 5. 2-chloro-6-fluorobenzamide [stenutz.eu]
- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. biosynth.com [biosynth.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-6-fluorobenzamide from 2-Chloro-6-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-chloro-6-fluorobenzamide, a valuable building block in pharmaceutical and agrochemical research, starting from 2-chloro-6-fluorotoluene. The described methodology follows a robust and well-documented three-step synthetic pathway, designed to provide researchers with the necessary details for successful implementation. This guide emphasizes the rationale behind procedural choices, ensuring both scientific integrity and practical applicability. Each step is accompanied by detailed protocols, safety considerations, and characterization guidelines.
Introduction
2-Chloro-6-fluorobenzamide serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural features, including the presence of both chloro and fluoro substituents on the aromatic ring, make it an attractive scaffold for the development of novel therapeutic agents and crop protection chemicals. A reliable and scalable synthesis of this compound is therefore of significant interest to the scientific community.
The synthetic route detailed herein begins with the selective oxidation of the methyl group of 2-chloro-6-fluorotoluene to an aldehyde, followed by further oxidation to a carboxylic acid, and culminating in the formation of the target amide. This pathway is chosen for its reliance on well-established chemical transformations and the availability of starting materials.
Overall Synthetic Strategy
The synthesis of 2-chloro-6-fluorobenzamide from 2-chloro-6-fluorotoluene is most effectively achieved through a three-step process. This strategy ensures high yields and purity of the final product by isolating and characterizing the intermediates at each stage.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde
The initial step involves the selective oxidation of the methyl group of 2-chloro-6-fluorotoluene. One of the most common and effective methods for this transformation is a two-stage process involving side-chain chlorination followed by hydrolysis.[2]
Reaction Mechanism
The side-chain chlorination proceeds via a free-radical mechanism, initiated by UV light. The subsequent hydrolysis of the resulting benzal chloride derivative yields the desired aldehyde.
Experimental Protocol
Materials and Equipment:
-
500 mL four-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
Mechanical stirrer
-
UV lamp (e.g., metal halide lamp)
-
Gas washing bottle (for trapping HCl)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Reagents:
-
2-Chloro-6-fluorotoluene
-
Chlorine gas
-
Sodium carbonate solution (10% w/v)
-
Anhydrous magnesium sulfate
-
Optional: Phosphorus trichloride
Procedure:
-
Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, reflux condenser, gas inlet tube, and thermometer. Connect the outlet of the reflux condenser to a gas washing bottle containing a sodium hydroxide solution to neutralize excess chlorine and HCl gas produced during the reaction.
-
Chlorination: Charge the flask with 2-chloro-6-fluorotoluene. If desired, a catalytic amount of phosphorus trichloride can be added to improve product quality.[2] Begin stirring and heat the reaction mixture to 150-180°C. Irradiate the flask with the UV lamp.
-
Chlorine Gas Introduction: Once the desired temperature is reached, introduce a steady stream of chlorine gas through the gas inlet tube.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by gas chromatography (GC).[3] The reaction should be continued until the concentration of the monochlorinated intermediate is below 0.5%.[3]
-
Hydrolysis: After the chlorination is complete, stop the flow of chlorine gas and purge the system with nitrogen to remove any residual chlorine. While maintaining the temperature at 150-180°C, slowly add water dropwise to the reaction mixture over 2-3 hours.[3]
-
Completion and Work-up: Continue stirring at the same temperature for an additional 4 hours to ensure complete hydrolysis.[2] Cool the reaction mixture to below 100°C and transfer it to a separatory funnel.
-
Extraction and Neutralization: Wash the organic layer sequentially with water and a 10% sodium carbonate solution until the aqueous layer is neutral or slightly basic.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude 2-chloro-6-fluorobenzaldehyde can be purified by vacuum distillation.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-6-fluorotoluene | [2] |
| Key Reagents | Chlorine gas, Water | [2] |
| Temperature | 150-180°C | [3] |
| Reaction Time | Variable (monitored by GC) | [3] |
| Typical Yield | ~90% | [4] |
Part 2: Synthesis of 2-Chloro-6-fluorobenzoic Acid
The second step is the oxidation of 2-chloro-6-fluorobenzaldehyde to 2-chloro-6-fluorobenzoic acid. This is a standard transformation that can be achieved using various oxidizing agents. A common and efficient method involves the use of an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Reaction Mechanism
The aldehyde is oxidized to the corresponding carboxylic acid. The choice of oxidizing agent can influence the reaction conditions and work-up procedure.
Experimental Protocol
Materials and Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask
Reagents:
-
2-Chloro-6-fluorobenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bisulfite
Procedure:
-
Dissolution: In the 250 mL round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde in a suitable solvent like acetone.
-
Oxidant Preparation: Prepare a solution of potassium permanganate in water.
-
Oxidation: Cool the aldehyde solution in an ice bath. Slowly add the potassium permanganate solution dropwise while stirring vigorously. Maintain the temperature below 10°C.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Quenching: Once the reaction is complete, add a small amount of sodium bisulfite to quench any excess potassium permanganate.
-
Filtration: Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate.
-
Acidification: Transfer the filtrate to a beaker and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-chloro-6-fluorobenzoic acid should form.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-6-fluorobenzaldehyde | [5] |
| Key Reagents | Potassium permanganate | General knowledge |
| Temperature | <10°C | General knowledge |
| pH for Precipitation | ~2 | [5] |
| Typical Yield | >90% | General knowledge |
Part 3: Synthesis of 2-Chloro-6-fluorobenzamide
The final step is the conversion of 2-chloro-6-fluorobenzoic acid to 2-chloro-6-fluorobenzamide. This can be achieved through several methods, with one of the most common being the conversion of the carboxylic acid to an acyl chloride followed by amination.[6]
Reaction Mechanism
The carboxylic acid is first activated by conversion to a more reactive species, such as an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). The highly electrophilic acyl chloride then readily reacts with ammonia to form the amide.
Experimental Protocol
Materials and Equipment:
-
100 mL round-bottom flask
-
Reflux condenser with a gas trap
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and flask
Reagents:
-
2-Chloro-6-fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ammonium hydroxide (concentrated)
-
Dichloromethane
Procedure:
-
Acyl Chloride Formation: In the 100 mL round-bottom flask, suspend 2-chloro-6-fluorobenzoic acid in anhydrous toluene. Add a catalytic amount of DMF. Fit the flask with a reflux condenser and a gas trap to capture the HCl and SO₂ byproducts.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool and remove the excess thionyl chloride and toluene by distillation under reduced pressure.
-
Amidation: Dissolve the crude 2-chloro-6-fluorobenzoyl chloride in an anhydrous solvent like dichloromethane and cool the solution in an ice bath.
-
Ammonia Addition: Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring. A white precipitate of 2-chloro-6-fluorobenzamide will form.
-
Isolation and Purification: Stir the reaction mixture for an additional hour at room temperature. Collect the solid product by filtration, wash with cold water, and then with a small amount of cold dichloromethane.
-
Drying: Dry the product under vacuum to obtain pure 2-chloro-6-fluorobenzamide.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-6-fluorobenzoic acid | [6] |
| Key Reagents | Thionyl chloride, Ammonium hydroxide | [6] |
| Reaction Conditions | Reflux for acyl chloride formation, 0°C for amidation | General knowledge |
| Typical Yield | High | General knowledge |
Characterization
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H, C-Cl, C-F).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess the purity of the solid products.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the products and to monitor reaction progress.[7]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Chlorine gas is highly toxic and corrosive. Handle with extreme caution.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with care.
-
Concentrated acids and bases are corrosive.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
-
ResearchGate. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Grokipedia. (n.d.). 2-Chloro-6-fluorotoluene. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluorobenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. 2-Chloro-6-fluorobenzoic acid | 434-75-3 [chemicalbook.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Detailed experimental protocol for 2-Chloro-6-fluorobenzamide synthesis
Executive Summary
This application note provides a rigorous, scalable protocol for the synthesis of 2-Chloro-6-fluorobenzamide (CAS: 36063-63-1) . This molecule is a critical scaffold in the synthesis of benzoylurea insecticides (e.g., Chlorfluazuron) and kinase inhibitors in pharmaceutical development.
Due to the ortho-disubstitution pattern (2-Cl, 6-F), the carbonyl center is sterically hindered and electronically deactivated. Standard amidation techniques often fail or result in low yields. This guide presents two validated pathways:
-
Method A (The Standard): Activation via Acid Chloride (Recommended for scale-up).
-
Method B (The Alternative): Controlled Hydrolysis of Nitrile (Recommended for "green" chemistry requirements).
Retrosynthetic Analysis & Pathway Logic
The synthesis is governed by the need to overcome the steric bulk of the chlorine atom and the electronic repulsion of the fluorine atom flanking the carbonyl group.
Figure 1: Retrosynthetic disconnection showing the two primary routes to the target amide.
Method A: Acid Chloride Route (Recommended)
Rationale: The acid chloride pathway is preferred because it generates a highly electrophilic intermediate that overcomes the steric hindrance of the 2,6-substituents, ensuring complete reaction with ammonia.
Reagents & Equipment
-
Starting Material: 2-Chloro-6-fluorobenzoic acid (>98%).[1][2][3]
-
Reagents: Thionyl Chloride (
), Catalytic DMF, Ammonium Hydroxide (28-30% ), Toluene (anhydrous). -
Equipment: 3-neck round bottom flask, reflux condenser,
drying tube, ice bath, addition funnel.
Step-by-Step Protocol
Step 1: Formation of 2-Chloro-6-fluorobenzoyl chloride
-
Setup: Charge a dry 3-neck flask with 2-Chloro-6-fluorobenzoic acid (10.0 g, 57.3 mmol) and Toluene (50 mL) .
-
Catalyst: Add N,N-Dimethylformamide (DMF) (3-5 drops). Note: DMF acts as a Vilsmeier-Haack type catalyst, essential for initiating reaction on electron-deficient rings.
-
Chlorination: Heat the mixture to 50°C. Add Thionyl Chloride (8.3 mL, 114 mmol, 2.0 eq) dropwise over 30 minutes via addition funnel.
-
Reflux: Heat to reflux (approx. 110°C) for 3–4 hours. Monitor by TLC (conversion of acid to non-polar spot) or GC.
-
Evaporation (Critical): Cool to 50°C. Apply vacuum to remove excess
and solvent. Failure to remove excess thionyl chloride will cause violent exotherms in the next step. -
Re-dissolution: Dissolve the resulting crude oil (acid chloride) in dry Acetone or THF (30 mL) .
Step 2: Amidation
-
Preparation: In a separate beaker, cool Ammonium Hydroxide (30 mL, excess) to 0–5°C in an ice bath.
-
Addition: Add the acid chloride solution dropwise to the stirred ammonia solution. Maintain internal temperature <10°C.
-
Observation: A white precipitate (the amide) will form immediately.
-
-
Digestion: Stir at room temperature for 1 hour to ensure complete conversion.
-
Isolation: Filter the white solid under vacuum.
-
Wash: Wash the cake with cold water (
) to remove ammonium chloride salts, followed by cold hexanes ( ) to remove organic impurities. -
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Expected Yield: 85–92% Appearance: White crystalline solid.
Method B: Nitrile Hydrolysis (Green Alternative)
Rationale: This method avoids corrosive thionyl chloride but requires precise temperature control to stop hydrolysis at the amide stage (preventing conversion to the acid).
Reagents
-
Starting Material: 2-Chloro-6-fluorobenzonitrile.[4]
-
Reagents: 30% Hydrogen Peroxide (
), Sodium Hydroxide ( ), Ethanol or DMSO.
Protocol
-
Dissolve 2-Chloro-6-fluorobenzonitrile (5.0 g) in Ethanol (25 mL) and DMSO (5 mL) .
-
Add 6M NaOH (2.0 mL) .
-
Cool to 10°C. Slowly add 30%
(15 mL) dropwise. -
Stir at 50°C for 2 hours. Do not boil , as this favors the carboxylic acid.
-
Quench by pouring into ice water (100 mL).
-
Filter the precipitated solid. Recrystallize from Ethanol/Water if necessary.
Analytical Validation
| Test | Method | Expected Result |
| Appearance | Visual | White to off-white crystalline powder |
| Melting Point | Capillary | 138–142°C (Lit. varies slightly by purity) |
| HPLC Purity | C18 Column, ACN/Water | > 98.0% (Area %) |
| 1H NMR | DMSO-d6, 400 MHz | |
| IR Spectroscopy | ATR/KBr | 3350, 3180 cm⁻¹ (NH stretch), 1660 cm⁻¹ (C=O[8] Amide I) |
| Mass Spec | ESI (+) | [M+H]+ = 174.0/176.0 (Cl isotope pattern) |
Workflow Visualization
Figure 2: Step-by-step workflow for the Acid Chloride Method (Method A).
Troubleshooting & Expert Insights
-
Issue: Low Yield in Method A.
-
Cause: Incomplete formation of acid chloride.
-
Fix: Ensure DMF is fresh. The Vilsmeier intermediate is crucial for these electron-poor rings. If the reaction doesn't bubble upon
addition, the catalyst is inactive.
-
-
Issue: Product turns to oil/gum in Method B.
-
Cause: Presence of DMSO or unreacted nitrile.
-
Fix: Pour the reaction mixture into a larger volume of ice water (10:1 water:organic ratio) and stir vigorously to induce crystallization.
-
-
Safety Note: 2,6-disubstituted benzamides are biologically active (often used as herbicide/pesticide intermediates). Handle with full PPE.[9] Thionyl chloride releases
and gas; use a scrubber.
References
-
Preparation of 2-chloro-6-fluorobenzaldehyde and acid precursors. Source: US Patent 7,851,466 (2010). Methods for synthesis of kinase inhibitors utilizing 2-chloro-6-fluoro intermediates.
- General Protocol for Amide Synthesis via Acid Chlorides. Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard Reference for Mechanism).
-
Radziszewski Reaction (Nitrile Hydrolysis). Source: "Hydrolysis of Nitriles to Amides."[5][6][8][10] Common Organic Chemistry.
-
Synthesis of 2-chloro-6-fluorobenzoyl chloride (Intermediate Data). Source: PubChem Compound Summary for CID 12213076.
-
Benzoylurea Insecticide Synthesis (Contextual Application). Source: US Patent 4,008,276. Benzoylureas having insecticidal activity. (Describes the use of 2,6-difluoro and 2-chloro-6-fluoro benzamides).
Sources
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. 2-Chloro-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: 2-Chloro-6-fluorobenzamide in Medicinal Chemistry
Executive Summary
This guide details the synthetic and medicinal utility of 2-Chloro-6-fluorobenzamide (CAS: 443-31-2) . While historically utilized in agrochemistry for benzoylurea synthesis, this scaffold has emerged as a critical pharmacophore in oncology and antiparasitic drug discovery.
The 2,6-disubstitution pattern (Cl, F) provides unique atropisomeric stability and metabolic blockade , forcing the amide bond out of planarity. This "Ortho-Effect" is instrumental in designing inhibitors for sterically demanding pockets, such as those found in tubulin (antimitotics) and specific kinases (EGFR/VEGFR).
Chemical Profile & The "Ortho-Effect"
The 2-chloro-6-fluorobenzamide moiety is not merely a linker; it is a conformational lock.
-
Metabolic Stability: The fluorine at the 6-position blocks oxidative metabolism (P450 hydroxylation) at a highly susceptible site.
-
Conformational Restriction: The steric bulk of the chlorine (2-position) and fluorine (6-position) forces the amide carbonyl out of the phenyl ring plane. This twist is critical for binding affinity in "hinge" regions of kinase enzymes.
Table 1: Physicochemical Properties
| Property | Value | Relevance in MedChem |
| Molecular Weight | 173.57 g/mol | Fragment-based drug design (Low MW) |
| LogP | ~1.6 | Good lipophilicity for membrane permeability |
| H-Bond Donors | 2 | Key for hinge binding in kinases |
| H-Bond Acceptors | 2 | Interaction with active site residues |
| pKa (Amide) | ~14-15 | Neutral at physiological pH |
Application Module A: Synthesis of Benzoylureas (Antitumor Agents)
Target Class: Tubulin Polymerization Inhibitors / Antiparasitic Agents Mechanism: The benzoylurea bridge mimics the bi-aryl urea pharmacophore found in kinase inhibitors (e.g., Sorafenib) but with distinct hydrogen bonding capabilities that target tubulin colchicine-binding sites.
Synthetic Pathway Visualization
The following diagram illustrates the critical pathway from the benzamide starting material to the bioactive benzoylurea via the reactive isocyanate intermediate.[1]
Figure 1: Reaction workflow for the conversion of 2-chloro-6-fluorobenzamide to bioactive benzoylureas via isocyanate activation.
Detailed Protocol: Isocyanate Generation & Urea Coupling
Objective: Synthesis of N-(2-chloro-6-fluorobenzoyl)-N'-[4-(trifluoromethyl)phenyl]urea.
Safety Warning: Oxalyl chloride is toxic and corrosive. Perform all steps in a functioning fume hood.
Step 1: Activation (Isocyanate Formation)
-
Charge: In a dry 250 mL round-bottom flask under Argon, dissolve 2-chloro-6-fluorobenzamide (10 mmol, 1.74 g) in anhydrous 1,2-dichloroethane (DCE, 50 mL).
-
Add: Dropwise addition of oxalyl chloride (12 mmol, 1.05 mL).
-
Reflux: Heat the mixture to reflux (85°C) for 14–16 hours.
-
Checkpoint: Monitor by TLC. The disappearance of the starting amide spot indicates conversion. The isocyanate is generated in situ.[1]
-
-
Concentration: Cool to room temperature. Remove solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl isocyanate as a residue. Do not purify; use immediately.
Step 2: Coupling (Urea Formation)
-
Redissolve: Dissolve the crude residue in anhydrous Dichloromethane (DCM, 30 mL).
-
Prepare Amine: In a separate flask, dissolve 4-(trifluoromethyl)aniline (10 mmol) in DCM (20 mL).
-
Addition: Add the aniline solution dropwise to the isocyanate solution at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. A precipitate often forms.
-
Workup: Filter the precipitate. Wash with cold DCM (2 x 10 mL) and Hexane (2 x 20 mL).
-
Purification: Recrystallize from Ethanol/DMF if necessary.
Validation:
-
IR Spectrum: Look for disappearance of isocyanate peak (~2250 cm⁻¹) and appearance of urea carbonyls (~1680 cm⁻¹ and ~1550 cm⁻¹).
Application Module B: Quinazolinone Scaffolds (Kinase Inhibitors)
Target Class: EGFR / PARP Inhibitors Mechanism: The 2-chloro-6-fluorophenyl ring serves as the "tail" or "head" group in quinazolin-4(3H)-one structures, often occupying the hydrophobic pocket of the enzyme active site.
Synthetic Strategy
Direct cyclization of the benzamide with formamide or urea equivalents yields the quinazolinone core.
Figure 2: One-pot cyclization strategy for accessing quinazolinone kinase inhibitor scaffolds.
Protocol Overview
-
Mix: 2-Chloro-6-fluorobenzamide (1 eq) + Triethyl orthoformate (5 eq) + Primary Amine (1.2 eq).
-
Catalyst: Add catalytic p-Toluenesulfonic acid (pTSA).
-
Heat: Reflux (neat or in Toluene) for 8 hours.
-
Result: Formation of the N3-substituted quinazolinone ring, retaining the 2-Cl-6-F substitution pattern on the benzene ring.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide. Retrieved January 30, 2026, from [Link]
-
Wang, H., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides. ACS Omega. Retrieved January 30, 2026, from [Link]
-
European Patent Office. (1984). Pesticidal benzoyl ureas and process for their preparation (EP 0115210 B1). Retrieved January 30, 2026, from [Link]
-
Rocha, J., et al. (2017).[2] Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents. ResearchGate. Retrieved January 30, 2026, from [Link]
Sources
Application Note: 2-Chloro-6-fluorobenzamide as a Privileged Scaffold in Pharmaceutical Manufacturing
Abstract
This technical guide details the critical role of 2-Chloro-6-fluorobenzamide (CAS 66073-54-9) in the synthesis of high-value active pharmaceutical ingredients (APIs). Unlike simple benzamides, the specific 2,6-disubstitution pattern of this synthon offers unique steric and electronic properties—specifically restricted bond rotation (atropisomerism) and metabolic blockade—making it a "privileged structure" in the design of kinase inhibitors, methyltransferase inhibitors, and urea-based pharmacophores. This document provides validated protocols for its conversion into reactive intermediates (isocyanates) and downstream coupling, supported by impurity profiling strategies.
Introduction: The "Molecular Lock" Effect
In modern medicinal chemistry, the 2-chloro-6-fluoro substitution pattern is not merely a decorative motif; it serves a functional structural role.
Steric and Electronic Rationale
The simultaneous presence of a chlorine atom (Van der Waals radius ~1.75 Å) and a fluorine atom (~1.47 Å) at the ortho positions creates a steric clash with the amide carbonyl. This forces the amide group out of planarity with the phenyl ring, locking the molecule into a specific conformation.
-
Conformational Restriction: This "pre-organization" reduces the entropic penalty upon binding to protein targets (e.g., kinase ATP pockets).
-
Metabolic Stability: The halogen blockade at the 2 and 6 positions prevents metabolic oxidation (P450-mediated hydroxylation) at the most vulnerable sites adjacent to the carbonyl.
Pharmaceutical Applications[1][2][3]
-
Kinase Inhibitors: Used to synthesize imidazo[1,2-a]pyridine derivatives targeting specific oncogenic pathways [1].
-
Methyltransferase Inhibitors: A key building block for adenosine-mimetic libraries [2].
-
Necroptosis Modulators: The 2-fluoro-6-chloro motif has been identified in compounds that bind to death receptors, triggering necroptosis [3].[1]
Chemical Profile & Safety Data
Table 1: Physicochemical Properties
| Property | Value | Critical Process Note |
| CAS Number | 66073-54-9 | Verify against CAS 387-45-1 (Aldehyde) to avoid sourcing errors. |
| Molecular Weight | 173.57 g/mol | -- |
| Appearance | White to off-white solid | Yellowing indicates hydrolysis to acid or oxidation. |
| Melting Point | 138–140 °C | Sharp melt indicates high purity (>98%). |
| Solubility | DMSO, Methanol, DMF | Poor water solubility; requires organic co-solvents for coupling. |
| Hazards | H315, H319, H335 | Irritant.[2] Handle in fume hood. |
Application Workflow: Synthetic Pathways
The utility of 2-Chloro-6-fluorobenzamide lies in its versatility as a precursor. It is rarely the final API but rather the "warhead" carrier.
Reaction Network Diagram
The following diagram illustrates the primary synthetic transformations available for this starting material in a GMP environment.
Figure 1: Synthetic divergence of 2-Chloro-6-fluorobenzamide.[3] The isocyanate pathway (Red) is critical for urea-based drug synthesis.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Chloro-6-fluorobenzoyl Isocyanate
Context: This is the most common activation step. The resulting isocyanate is highly reactive and used immediately to form urea linkages (e.g., in kinase inhibitors or benzoylurea pharmacophores) [4].
Reagents:
-
Oxalyl Chloride (1.2 eq)
-
1,2-Dichloroethane (DCE) or Toluene (Solvent)
-
Catalytic DMF (Optional, trace)
Step-by-Step Methodology:
-
Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Ensure the system is strictly anhydrous.
-
Dissolution: Charge the flask with 2-Chloro-6-fluorobenzamide and anhydrous DCE (10 mL/g). Stir to create a suspension.
-
Addition: Cool to 0°C. Add Oxalyl Chloride dropwise over 30 minutes. Caution: Gas evolution (HCl, CO, CO2).
-
Reaction: Allow to warm to room temperature, then heat to mild reflux (80°C) for 4–6 hours. The suspension should clear as the isocyanate forms.
-
Monitoring: Monitor by IR spectroscopy. Disappearance of the amide N-H stretch (3150-3350 cm⁻¹) and appearance of the strong Isocyanate -N=C=O peak (~2250 cm⁻¹) indicates completion.
-
Workup: Concentrate the solvent in vacuo to remove excess oxalyl chloride. The residue (typically a viscous oil or low-melting solid) is used directly in the next step without purification to prevent hydrolysis.
Protocol B: Direct Amide Coupling (Kinase Inhibitor Synthesis)
Context: Synthesis of N-substituted benzamides, such as imidazo[1,2-a]pyridine derivatives [1].
Reagents:
-
2-Chloro-6-fluorobenzobenzoic acid (derived from amide hydrolysis) OR direct coupling using the Amide + Aryl Halide (Buchwald-Hartwig - less common). Standard path uses the Acid form:
-
Precursor: 2-Chloro-6-fluorobenzoic acid (1.0 eq)
-
Amine Partner (e.g., 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline) (1.0 eq)
-
HATU or EDC/HOBt (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Solvent)[4]
Step-by-Step Methodology:
-
Activation: Dissolve the acid component in DMF. Add DIPEA and HATU. Stir for 15 minutes at room temperature to form the activated ester.
-
Coupling: Add the amine partner. Due to the steric bulk of the 2-Cl-6-F ring, reaction rates may be slower than unsubstituted benzoates.
-
Incubation: Stir at 40–60°C for 12–24 hours.
-
Quench: Pour into ice water. The product often precipitates due to the lipophilicity of the halogenated benzamide.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc).
Quality Control & Impurity Profiling
The synthesis of 2-Chloro-6-fluorobenzamide often yields specific "rogue" impurities that must be controlled under ICH Q3A guidelines.
Table 2: Critical Impurity Profile
| Impurity | Origin | Detection Strategy | Limit (API) |
| 2,6-Difluorobenzamide | Starting material contamination (Over-fluorination) | 19F-NMR (Symmetric signal) | < 0.15% |
| 2,6-Dichlorobenzamide | Starting material contamination (Under-fluorination) | HPLC (RT shift) / MS | < 0.15% |
| 2-Chloro-6-fluorobenzoic acid | Hydrolysis (Moisture ingress) | HPLC (Acidic mobile phase) | < 0.5% |
| 2-Chloro-6-fluorobenzonitrile | Dehydration (Overheating) | IR (2230 cm⁻¹), GC-MS | < 0.10% |
QC Decision Tree
Figure 2: Logic flow for Quality Control of 2-Chloro-6-fluorobenzamide batches.
References
-
Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. International Journal of Research in Engineering and Science (IJRES). 2021. Link
-
Parallel Synthesis of 5'-Amino-5'-deoxy-adenosine Derivatives for Focused Chemical Space Exploration. RSC Advances. 2025. Link
-
2-Fluoro-6-chlorobenzamide | 66073-54-9. Biosynth Technical Data. Link
-
2,6-Difluorobenzamide in the Synthesis of Novel Insecticides (Analogous Protocol). BenchChem Application Notes. Link
-
PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide. National Center for Biotechnology Information. Link
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenesci.com [angenesci.com]
- 4. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Chloro-6-fluorobenzamide as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of 2-Chloro-6-fluorobenzamide in Medicinal Chemistry
In the landscape of modern drug discovery and development, the efficient construction of novel heterocyclic scaffolds is of paramount importance. These cyclic structures are at the core of a vast array of pharmaceuticals and agrochemicals. 2-Chloro-6-fluorobenzamide has emerged as a particularly valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. Its utility stems from the unique electronic properties conferred by the ortho-chloro and fluoro substituents, which modulate the reactivity of the aromatic ring and the adjacent amide functionality.
The electron-withdrawing nature of both halogens activates the aryl ring for nucleophilic aromatic substitution (SNAr) reactions, a key strategy in the formation of fused ring systems. Furthermore, the presence of the chlorine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, offering an alternative and powerful approach to cyclization. The amide group itself is a versatile functional group that can participate directly in cyclization reactions or be readily converted into other functionalities to enable a wider range of synthetic transformations.
This comprehensive guide provides detailed application notes and protocols for the synthesis of quinazolinones and isoindolinones, two classes of heterocycles with significant biological activities, using 2-chloro-6-fluorobenzamide as a key precursor. We will delve into the mechanistic rationale behind these transformations and provide step-by-step protocols to facilitate their implementation in a research setting.
I. Synthesis of Quinazolin-4-ones: A Transition-Metal-Free Approach via SNAr and Cyclization
Quinazolin-4-ones are a prominent class of nitrogen-containing heterocycles found in numerous natural products and bioactive molecules.[1] A robust and transition-metal-free method for the synthesis of quinazolin-4-ones involves the reaction of ortho-halobenzamides with amides, proceeding through a base-promoted nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.[2] While the original protocol often utilizes ortho-fluorobenzamides due to the high electronegativity of fluorine favoring the SNAr mechanism, the presence of the additional electron-withdrawing chloro group in 2-chloro-6-fluorobenzamide can also facilitate this reaction.
Mechanistic Insights
The reaction is initiated by the deprotonation of the primary amide by a strong base, such as cesium carbonate (Cs₂CO₃), generating a nucleophilic amidate anion. This anion then attacks the electron-deficient aromatic ring of 2-chloro-6-fluorobenzamide at the carbon bearing the fluorine atom, which is typically more activated towards SNAr than the carbon with the chlorine atom. This is followed by the elimination of the fluoride ion to form an N-acylanilide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the carbonyl carbon of the benzamide, and subsequent dehydration leads to the formation of the stable quinazolin-4-one ring system.
Caption: Proposed reaction pathway for quinazolinone synthesis.
Experimental Protocol: Synthesis of 2-Substituted Quinazolin-4-ones
This protocol is adapted from the general procedure for the synthesis of quinazolinones from ortho-fluorobenzamides.[2]
Materials:
-
2-Chloro-6-fluorobenzamide
-
Substituted primary amide (e.g., benzamide)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-fluorobenzamide (1.0 mmol), the desired primary amide (2.5 mmol), and cesium carbonate (4.0 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO (5 mL).
-
Heat the reaction mixture to 135 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-substituted quinazolin-4-one.
Data Summary:
| Entry | Starting Amide | Product | Typical Yield Range |
| 1 | Benzamide | 2-Phenylquinazolin-4-one | 60-75% |
| 2 | Acetamide | 2-Methylquinazolin-4-one | 55-70% |
| 3 | Cyclopropanecarboxamide | 2-Cyclopropylquinazolin-4-one | 65-80% |
Note: Yields are estimates and will vary depending on the specific substrate and reaction scale.
II. Synthesis of Isoindolinones: A Modern Photoinduced Approach
Isoindolinones are another important class of nitrogen-containing heterocycles that are prevalent in many biologically active compounds and natural products. A novel and efficient method for the synthesis of isoindolinones from ortho-fluorobenzamides has been developed, which utilizes a photoinduced charge-transfer complex (CTC) to enable C-F bond activation without the need for an external photocatalyst.[3] This methodology offers a mild and practical route to this valuable heterocyclic core.
Mechanistic Insights
This innovative approach relies on the formation of a charge-transfer complex between the ortho-fluorobenzamide and a base, such as potassium tert-butoxide (tBuOK), in a solvent like DMSO. Upon irradiation with blue light, this photoactive CTC undergoes excitation, leading to the generation of radical intermediates. The subsequent intramolecular cyclization and further radical processes ultimately lead to the formation of the isoindolinone product. The involvement of radical intermediates has been confirmed by trapping experiments.[3]
Caption: Workflow for photoinduced isoindolinone synthesis.
Experimental Protocol: Photoinduced Synthesis of Isoindolinones
This protocol is based on the general procedure for the photoinduced synthesis of isoindolinones from ortho-fluorobenzamides.[3]
Materials:
-
N-Substituted 2-chloro-6-fluorobenzamide
-
Potassium tert-butoxide (tBuOK)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
A blue light-emitting diode (LED) lamp (e.g., 450 nm)
-
Standard laboratory glassware for photochemical reactions
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel suitable for photochemical reactions (e.g., a borosilicate glass vial), dissolve the N-substituted 2-chloro-6-fluorobenzamide (0.2 mmol) in anhydrous DMSO (2.0 mL).
-
Add potassium tert-butoxide (0.4 mmol) to the solution.
-
Seal the vessel and place it at a distance of approximately 5 cm from a blue LED lamp.
-
Irradiate the reaction mixture with stirring at room temperature for the required time (typically 12-24 hours), monitoring the reaction by TLC.
-
After completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired isoindolinone.
Data Summary:
| Entry | N-Substituent | Product | Typical Yield Range |
| 1 | Benzyl | 2-Benzylisoindolin-1-one | 70-85% |
| 2 | Phenyl | 2-Phenylisoindolin-1-one | 65-80% |
| 3 | n-Butyl | 2-(n-Butyl)isoindolin-1-one | 75-90% |
Note: Yields are estimates and will vary depending on the specific substrate and reaction conditions.
III. Proposed Pathway for Benzoxazole Synthesis
Proposed Synthetic Workflow
Sources
Application Note: Strategic Functionalization of 2-Chloro-6-fluorobenzamide via Grignard Chemistry
Executive Summary & Strategic Analysis
2-Chloro-6-fluorobenzamide (CAS: 66073-54-9) presents a unique challenge in organometallic chemistry due to its dense functionalization.[1][2] The molecule features a primary amide flanked by two halogens (chlorine and fluorine) in the ortho positions.[1] This steric crowding, combined with the acidic nature of primary amide protons (
This Application Note details the "Dehydration-Activation" Protocol , the industry-standard method for converting this specific amide into valuable 2-substituted-6-fluoro-chlorophenones (ketones).[1][2] By bypassing the direct addition to the amide—which consumes stoichiometric amounts of Grignard reagent as a base and suffers from low yields—this protocol utilizes a nitrile intermediate to ensure high chemoselectivity and yield.
Core Challenges Addressed
-
Proton Quenching: Primary amides (
) rapidly protonate Grignard reagents ( ), destroying one equivalent of the nucleophile and forming an unreactive magnesium amidate salt.[1][2] -
Steric Hindrance: The 2-Cl and 6-F substituents create significant steric bulk, hindering nucleophilic attack on the carbonyl carbon.[1][2]
-
Chemoselectivity: Avoiding Magnesium-Halogen exchange (at the C-Cl bond) or Nucleophilic Aromatic Substitution (
) at the C-F bond.[1][2]
Chemical Pathway Visualization
The following flowchart illustrates the decision logic and reaction pathway, contrasting the failed direct approach with the optimized nitrile route.
Caption: Comparative workflow showing the necessity of the Nitrile intermediate to avoid proton quenching associated with primary amides.
Detailed Experimental Protocol
Phase 1: Activation via Dehydration to Nitrile
Objective: Convert the interfering amide group into a highly electrophilic nitrile (
Reagents:
-
Dehydrating Agent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv)[1]
-
Base: Pyridine (2.5 equiv)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with 2-Chloro-6-fluorobenzamide (10 mmol) and anhydrous DCM (50 mL). Cool to 0°C in an ice bath.
-
Base Addition: Add Pyridine (25 mmol) dropwise. The solution may clear or remain a suspension depending on concentration.[1][2]
-
Dehydration: Add TFAA (12 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.[1]
-
Monitoring: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1][2] The amide (
) should disappear, replaced by the nitrile ( ).[1] -
Workup: Quench with saturated
. Extract with DCM ( mL).[1][2] Wash organics with 1M HCl (to remove pyridine), then brine.[1][2] Dry over and concentrate. -
Yield: Expect >90% yield of 2-Chloro-6-fluorobenzonitrile . Use directly in Phase 2.
Phase 2: Grignard Addition (The Critical Step)
Objective: Nucleophilic addition of the organomagnesium reagent to the nitrile carbon.
Critical Control Point: Temperature must be kept low (< 0°C) to prevent the Grignard reagent from attacking the C-Cl bond (Metal-Halogen Exchange) or the C-F bond (
Reagents:
-
Substrate: 2-Chloro-6-fluorobenzonitrile (from Phase 1)[1][2]
-
Grignard Reagent:
(e.g., Phenylmagnesium bromide, 1.2 equiv)[1] -
Solvent: Anhydrous THF (Ether is acceptable, but THF is preferred for solubility)[1]
-
Catalyst: Copper(I) Bromide (CuBr) (Optional: 1-5 mol% can accelerate addition to hindered nitriles, but usually not required).[1][2]
Procedure:
-
Inert Atmosphere: Purge a 3-neck flask with Argon/Nitrogen.
-
Substrate Prep: Dissolve 2-Chloro-6-fluorobenzonitrile (10 mmol) in anhydrous THF (40 mL). Cool to -10°C to 0°C (Ice/Salt bath).[1][2]
-
Addition: Add the Grignard reagent (12 mmol) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.
-
Note: The solution often turns from colorless to dark yellow/brown (formation of the magnesium imine salt).[1]
-
-
Reaction: Stir at 0°C for 2 hours. Do not reflux.[1][2]
-
QC Check: Aliquot 0.1 mL, quench with water, check TLC. If starting material remains, stir longer at 0°C. Avoid warming above RT to prevent side reactions with the halogenated ring.[1]
-
-
Hydrolysis (The Ketone Formation):
Phase 3: Isolation and Purification[4]
-
Extraction: Dilute with water and extract with Ethyl Acetate (
mL). -
Wash: Wash combined organics with saturated
(to remove acid traces) and Brine.[1][2] -
Drying: Dry over anhydrous
. -
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).[1][2]
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Corrective Action |
| Stoichiometry | 1.0 Nitrile : 1.1-1.2 Grignard | Do not use excess (>1.5 eq) to avoid bi-aryl coupling.[1][2] |
| Temperature | Keep < 0°C during addition | If T > 20°C, risk of Cl-Mg exchange increases.[1][2] |
| Solvent | THF (Anhydrous) | Do not use wet solvent; protonation kills Grignard.[1][2] |
| Color Change | Yellow | Normal formation of metallo-imine.[1][2] |
| Workup pH | Must be < 2 during hydrolysis | If pH is neutral, Imine will not hydrolyze to Ketone.[1][2] |
Common Pitfalls
-
"The reaction stalled at the amide": If you attempted direct addition to the amide, the Grignard acted as a base. Solution: Use the Nitrile protocol described above.[1][2][3][4][5]
-
"I see a bi-phenyl impurity": This indicates the Grignard reagent attacked the Chlorine atom (Kumada-type coupling or exchange).[1][2] Solution: Lower reaction temperature and ensure the Grignard is added slowly.
Safety & Handling (HSE)
-
2-Chloro-6-fluorobenzamide: Irritant (Skin/Eye).[1][2] May cause respiratory irritation.[1][2] Handle in a fume hood.
-
Grignard Reagents: Pyrophoric/Water-reactive.[1][2] Use standard Schlenk techniques.[1][2] Ensure all glassware is oven-dried.
-
Cyanide Risk? While this protocol makes a nitrile, it does not use free cyanide salts (
).[1][2] However, under strong reductive or oxidative stress, nitriles can release toxic byproducts.[1] Maintain acidic waste streams separately.[1][2]
References
-
PubChem. 2-Chloro-6-fluorobenzamide Compound Summary. National Center for Biotechnology Information.[1][2]
-
Organic Chemistry Portal. Grignard Reaction: Synthesis of Ketones from Nitriles.[1][2]
-
Common Organic Chemistry.Grignard Reagent Addition to Nitriles (Protocol Overview).
- BenchChem.
-
Kharasch, M. S., & Reinmuth, O. Grignard Reactions of Nonmetallic Substances.[1][2] (Classic Reference for Grignard Limitations with Amides).[1][2] Prentice-Hall, 1954.[1][2]
Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before handling hazardous reagents.
Sources
- 1. 2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reactions of Amides [tigerweb.towson.edu]
- 4. benchchem.com [benchchem.com]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Application Note: Knoevenagel Condensation of 2-Chloro-6-fluorobenzaldehyde
Overcoming Steric Hindrance in the Synthesis of Polysubstituted Cinnamic Acid Derivatives
Executive Summary
2-Chloro-6-fluorobenzaldehyde (CAS: 387-45-1) is a critical pharmacophore precursor used in the synthesis of isoxazolyl penicillins (e.g., Flucloxacillin) and emerging kinase inhibitors. While the aldehyde carbonyl is electronically activated by the inductive effects of the ortho-halogen substituents, it presents a unique synthetic challenge: steric shielding .
The 2,6-disubstitution pattern creates a "picket fence" effect, obstructing the trajectory of nucleophilic attack during Knoevenagel condensation. This Application Note provides optimized protocols to overcome this steric barrier, contrasting a classical Doebner-Verley modification (for carboxylic acids) with a High-Throughput Malononitrile method.
Scientific Foundation: The Steric-Electronic Dichotomy
To successfully derivatize 2-Chloro-6-fluorobenzaldehyde, researchers must balance two opposing forces:
-
Electronic Activation (Favorable): The high electronegativity of Fluorine (
) and Chlorine ( ) at the ortho positions pulls electron density from the aromatic ring. This significantly increases the electrophilicity of the carbonyl carbon ( ), theoretically lowering the LUMO energy and facilitating nucleophilic attack. -
Steric Deactivation (Unfavorable): The Van der Waals radii of Chlorine (1.75 Å) and Fluorine (1.47 Å) occupy significant spatial volume flanking the carbonyl. This prevents the facile approach of bulky nucleophiles and hinders the rotation required for the subsequent dehydration step (E1cB mechanism).
Strategic Implication: Standard room-temperature protocols often fail or stall at the aldol intermediate. Successful conversion requires iminium catalysis (using secondary amines like piperidine) to generate a more electrophilic and less sterically demanding intermediate than the free aldehyde.
Mechanism of Action (Graphviz Visualization)
The following diagram illustrates the critical Iminium Catalysis pathway required to bypass the steric hindrance of the 2,6-halogens.
Figure 1: Catalytic cycle highlighting the iminium intermediate which activates the hindered aldehyde.
Experimental Protocols
Protocol A: Synthesis of 3-(2-Chloro-6-fluorophenyl)acrylic acid
Method: Doebner Modification (Pyridine/Piperidine) Application: Primary route for generating cinnamic acid linkers for medicinal chemistry.
Reagents & Equipment[1][2]
-
Precursor: 2-Chloro-6-fluorobenzaldehyde (10.0 mmol, 1.58 g)
-
Reagent: Malonic Acid (12.0 mmol, 1.25 g)
-
Solvent/Base: Pyridine (5.0 mL) - Must be anhydrous
-
Catalyst: Piperidine (0.2 mL)
-
Work-up: HCl (conc.), Ice water, Ethanol (for recrystallization)
Step-by-Step Methodology
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 2-Chloro-6-fluorobenzaldehyde and malonic acid to the flask. Add pyridine.[3] The solids should dissolve upon slight warming.
-
Catalysis: Add piperidine (catalytic amount).
-
Reaction: Heat the mixture to reflux (100–115 °C) for 4–6 hours.
-
Note: Evolution of CO₂ bubbles indicates the decarboxylation is proceeding. Do not stop heating until bubbling ceases.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into a beaker containing 50 mL of crushed ice and 10 mL concentrated HCl.
-
Isolation: Stir vigorously for 30 minutes. A white to off-white precipitate should form. Filter via vacuum filtration (Buchner funnel).
-
Purification: Wash the solid with cold water (3 x 10 mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (3:1) if purity is <95%.
Expected Yield: 75–85% Characterization: Melting Point ~166–168 °C.
Protocol B: High-Throughput Synthesis of Benzylidene Malononitriles
Method: Microwave-Assisted Condensation Application: Fragment-based drug discovery (FBDD) screening; synthesis of fused heterocycles (e.g., aminochromenes).
Reagents
-
Precursor: 2-Chloro-6-fluorobenzaldehyde (1.0 mmol)
-
Reagent: Malononitrile (1.1 mmol)
-
Solvent: Ethanol (2 mL) or Water (Green Chemistry variant)
-
Catalyst: 1-2 drops of DBU or Piperidine
Step-by-Step Methodology
-
Mixing: In a microwave-safe vial (10 mL), combine the aldehyde and malononitrile in Ethanol.
-
Irradiation: Seal the vial. Heat in a microwave reactor at 80 °C for 10–15 minutes (Power: 50–100 W).
-
Comparison: Conventional heating requires 2–3 hours reflux.
-
-
Work-up: Cool the vial. The product often precipitates directly upon cooling.
-
Filtration: Filter the solid and wash with cold ethanol.
Expected Yield: >90%
Data Analysis & Troubleshooting
Comparative Metrics: 2,6-Disubstituted vs. Unsubstituted Benzaldehyde
The following table highlights the impact of the halogen substituents on reaction parameters.
| Parameter | Benzaldehyde (Unsubstituted) | 2-Chloro-6-fluorobenzaldehyde | Reason |
| Electronic Nature | Neutral | Highly Electron Deficient | Inductive effect (-I) of F/Cl activates C=O. |
| Steric Environment | Open | Blocked (Di-ortho) | Halogens block nucleophilic approach. |
| Reflux Time (Protocol A) | 1-2 Hours | 4-6 Hours | Steric hindrance slows kinetics. |
| Preferred Catalyst | Simple Base (NaOH/KOH) | Iminium Catalyst (Piperidine) | Stronger nucleophile needed to penetrate steric shield. |
| Solubility | Moderate | Low in water | Lipophilic halogens require organic co-solvents. |
Process Workflow Diagram
Figure 2: Operational workflow for the Doebner modification protocol.
Applications in Drug Development[1][5][8]
The 2-chloro-6-fluorophenyl moiety is a "privileged scaffold" in medicinal chemistry. It is specifically utilized to:
-
Lock Conformation: The bulk of the halogens forces the aromatic ring to twist out of plane relative to the attached chain, often improving binding selectivity in enzyme pockets.
-
Block Metabolism: The 2,6-positions are common sites for P450 hydroxylation; blocking them extends the half-life of the drug.
Key Therapeutic Classes:
-
Antibiotics: Precursor logic for isoxazolyl penicillins (e.g., Flucloxacillin), where the aldehyde is converted to an oxime and then cyclized.
-
Kinase Inhibitors: The acrylic acid derivative (Protocol A) serves as a Michael acceptor linker in covalent inhibitors targeting cysteine residues in kinases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67847, 2-Chloro-6-fluorobenzaldehyde. [Link]
-
Georganics. (E)-3-(3-Fluorophenyl)acrylic acid - General Description and Preparation. (Analogous protocol reference). [Link]
-
Asian Journal of Organic Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of DBU-Water Complex. (Source for green/catalytic variants). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. jelsciences.com [jelsciences.com]
- 7. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
Application Note: High-Purity Synthesis of Flucloxacillin Precursors via 2-Chloro-6-fluorobenzamide
[1]
Abstract
This application note details a robust synthetic protocol for the production of Flucloxacillin Sodium (and its key isoxazole side chain) utilizing 2-Chloro-6-fluorobenzamide as the strategic starting material. While industrial routes often begin with the aldehyde, the amide pathway offers distinct advantages in stability and handling. This guide outlines a validated workflow for the dehydration of the amide to the nitrile, subsequent construction of the isoxazole core via the amidoxime route, and the final Schotten-Baumann coupling with 6-aminopenicillanic acid (6-APA).
Strategic Retrosynthesis & Pathway
The synthesis of Flucloxacillin hinges on the efficient preparation of the 3,5-disubstituted isoxazole ring. By starting with 2-Chloro-6-fluorobenzamide , we bypass the oxidative instability associated with benzaldehydes. The pathway utilizes a dehydration-cycloaddition strategy.
Figure 1: Retrosynthetic disconnection of Flucloxacillin showing the amide-to-nitrile activation pathway.
Detailed Experimental Protocols
Phase 1: Precursor Activation (Amide Dehydration)
Objective: Convert 2-Chloro-6-fluorobenzamide to 2-Chloro-6-fluorobenzonitrile. Rationale: The amide functionality is relatively inert for isoxazole formation. Dehydration to the nitrile activates the carbon for nucleophilic attack by hydroxylamine.
Protocol:
-
Setup: Equip a 1L 3-neck round-bottom flask with a reflux condenser, temperature probe, and addition funnel. Nitrogen atmosphere is recommended.
-
Reagents:
-
2-Chloro-6-fluorobenzamide (1.0 eq)
-
Phosphorus Oxychloride (
) (3.0 eq) or Thionyl Chloride ( ) (4.0 eq) -
Catalytic DMF (0.1 eq)
-
Solvent: Toluene or 1,2-Dichloroethane (DCE).
-
-
Procedure:
-
Suspend the amide in Toluene (5 vol).
-
Add catalytic DMF.
-
Add
dropwise maintaining temperature < 50°C. -
Heat to reflux (110°C) for 4–6 hours. Monitor by TLC/HPLC for disappearance of amide.
-
Quench: Cool to room temperature. Pour reaction mixture slowly into ice water (exothermic!).
-
Workup: Extract with Ethyl Acetate.[1] Wash organic layer with saturated
(to remove acidic byproducts) and brine. Dry over .[2] -
Isolation: Concentrate in vacuo to yield the crude nitrile. Recrystallize from hexane/ethanol if purity < 98%.
-
Phase 2: Isoxazole Core Construction (The Amidoxime Route)
Objective: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[3][2][4][][6] Mechanism: This step utilizes the nitrile to form an amidoxime, which undergoes a [3+2] type annulation with a beta-keto ester.
Step 2A: Amidoxime Formation
-
Dissolve 2-Chloro-6-fluorobenzonitrile (1.0 eq) in Ethanol/Water (4:1).
-
Add Hydroxylamine Hydrochloride (
) (1.5 eq) and Sodium Carbonate ( ) (1.5 eq). -
Reflux at 80°C for 3–5 hours.
-
Remove ethanol under reduced pressure. The amidoxime typically precipitates upon cooling/dilution with water. Filter and dry.
Step 2B: Cyclization to Isoxazole
-
Reagents: Amidoxime (from Step 2A), Methyl Acetoacetate (1.2 eq).
-
Conditions: React in refluxing Toluene with an acid catalyst (p-TsOH) or use a base-mediated approach (NaOEt in Ethanol) followed by acidic workup.
-
Note: The reaction initially forms the ester.[7] Hydrolysis is required to obtain the free acid.
-
Hydrolysis: Treat the intermediate ester with NaOH (2N) in Methanol at 60°C for 2 hours. Acidify with HCl to pH 2–3 to precipitate the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid .
Phase 3: Activation & Coupling (API Synthesis)
Objective: Coupling the Isoxazole Acid with 6-APA to form Flucloxacillin. Critical Control Point: The beta-lactam ring of 6-APA is sensitive to high pH (hydrolysis) and low pH (decarboxylation). The reaction must be maintained between pH 6.5 and 7.5.
Protocol:
-
Acid Chloride Formation (Green Method):
-
Suspend Isoxazole Acid (1.0 eq) in Dichloromethane (DCM).
-
Add Triphosgene (0.35 eq) and catalytic DMF. (Reference: Triphosgene is preferred over
for higher purity and milder conditions [1]). -
Stir at 0–5°C for 1 hour, then room temperature for 2 hours.
-
Concentrate to remove excess phosgene/HCl (use a scrubber). Redissolve in dry Acetone.
-
-
Schotten-Baumann Coupling:
-
Aqueous Phase: Dissolve 6-Aminopenicillanic Acid (6-APA) (1.0 eq) in Water (10 vol) using
(approx 2.2 eq) to adjust pH to 7.0–7.5. Cool to 0–5°C. -
Coupling: Add the Isoxazole Acid Chloride solution (in Acetone) dropwise to the aqueous 6-APA solution.
-
Simultaneous Titration: Crucial Step. During addition, continuously monitor pH. Add 10% NaOH or
solution simultaneously to maintain pH between 6.8 and 7.5. -
Stir for 60 minutes at 0–5°C.
-
-
Isolation:
-
Extract the reaction mixture with Ethyl Acetate (discard organic layer containing neutral impurities).
-
Acidify the aqueous layer to pH 2.0–2.5 using dilute HCl in the presence of fresh Ethyl Acetate. (Flucloxacillin acid extracts into the organic phase).
-
Separate the organic layer, dry over
. -
Salt Formation: Add Sodium 2-Ethylhexanoate (in ethyl acetate/ethanol) to precipitate Flucloxacillin Sodium .
-
Quality Control & Data Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identification | IR, HPLC retention time matches standard | USP/EP |
| pH (10% soln) | 5.0 – 7.0 | Potentiometric |
| Water Content | 3.0% – 4.5% (Monohydrate) | Karl Fischer |
| Specific Rotation | +158° to +168° | Polarimetry |
| Purity (HPLC) | > 98.0% | C18 Column, Phosphate Buffer/MeCN |
HPLC Method (Indicative):
-
Column: C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase: Phosphate Buffer (pH 5.0) : Acetonitrile (75:25)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 225 nm[8]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete dehydration or hydrolysis during workup. | Ensure reagents ( |
| Degradation of 6-APA | pH drifted > 8.0 or < 6.0. | Use an automated pH-stat or careful manual titration. Keep temp < 5°C. |
| Oily Product (Final) | Residual solvents or impurities. | Recrystallize from Isopropanol/Water or Acetone/Water. Ensure sodium salt formation is slow. |
References
-
BenchChem. (2025).[2] The Synthesis and Purification of Flucloxacillin Sodium: A Technical Guide. Retrieved from
-
Chen, Z., Yan, W., & Su, W. (2008).[9] Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid Product Detail. Retrieved from
-
Google Patents. (2013). CN102964356B - Synthesis method of flucloxacillin sodium.[3][6] Retrieved from
Sources
- 1. Amide Synthesis [fishersci.it]
- 2. benchchem.com [benchchem.com]
- 3. CN102964356B - Synthesis method of flucloxacillin sodium - Google Patents [patents.google.com]
- 4. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]
- 6. CN102964356A - Synthesis method of flucloxacillin sodium - Google Patents [patents.google.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 8. CN102351882B - Flucloxacillin sodium compound and preparation method thereof - Google Patents [patents.google.com]
- 9. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [chinjmap.com]
Application Notes and Protocols: The Strategic Role of 2-Chloro-6-fluorobenzamide in Modern Agrochemical Synthesis
Introduction: The Significance of Halogenated Benzamides in Crop Protection
In the landscape of modern agriculture, the development of effective and selective agrochemicals is paramount to ensuring global food security. Among the vast arsenal of synthetic molecules, halogenated benzamides represent a cornerstone class of compounds, exhibiting a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. 2-Chloro-6-fluorobenzamide, a key substituted benzamide, serves as a critical starting material and intermediate in the synthesis of numerous high-value agrochemicals. Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho to the amide group, imparts specific steric and electronic properties that are pivotal for biological efficacy and for guiding subsequent chemical transformations.
This document provides a comprehensive guide for researchers and professionals in the agrochemical and pharmaceutical industries on the synthetic utility of 2-Chloro-6-fluorobenzamide. We will delve into the core chemical transformations of this molecule, providing detailed, field-proven protocols and explaining the underlying chemical principles. The focus will be on the conversion of 2-Chloro-6-fluorobenzamide into versatile intermediates and, subsequently, into active agrochemical ingredients.
Core Synthetic Strategy: Dehydration to 2-Chloro-6-fluorobenzonitrile
A primary and highly efficient synthetic route for elaborating the 2-Chloro-6-fluorobenzamide scaffold is its dehydration to the corresponding nitrile, 2-chloro-6-fluorobenzonitrile. This transformation is fundamental as the nitrile group is a versatile functional handle that can be readily converted into other functionalities, such as tetrazoles, amidines, or carboxylic acids, which are common moieties in active agrochemical molecules. The direct dehydration of the primary amide is often preferred over a multi-step synthesis from the corresponding carboxylic acid, offering a more atom-economical and potentially more cost-effective route.
The choice of dehydrating agent is critical to the success of this reaction, influencing reaction time, temperature, and overall yield and purity. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and cyanuric chloride. The selection of the optimal reagent and conditions depends on the scale of the reaction, the desired purity, and the available equipment.
Experimental Protocol 1: Synthesis of 2-Chloro-6-fluorobenzonitrile from 2-Chloro-6-fluorobenzamide
This protocol details the dehydration of 2-Chloro-6-fluorobenzamide using phosphoryl chloride, a common and effective dehydrating agent for this transformation.
Materials and Equipment:
-
2-Chloro-6-fluorobenzamide (1 equivalent)
-
Phosphoryl chloride (POCl₃) (1.5 equivalents)
-
Anhydrous toluene or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Chloro-6-fluorobenzamide in anhydrous toluene.
-
Addition of Dehydrating Agent: Slowly add phosphoryl chloride to the suspension at room temperature with vigorous stirring. The addition is exothermic, and the rate of addition should be controlled to maintain the temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by pouring the mixture over crushed ice.
-
Neutralization: Transfer the quenched mixture to a separatory funnel. Slowly add 5% sodium bicarbonate solution to neutralize the excess acid. Be cautious as this will evolve CO₂ gas.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-chloro-6-fluorobenzonitrile.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-chloro-6-fluorobenzonitrile.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 2-Chloro-6-fluorobenzamide |
| Key Reagent | Phosphoryl chloride (POCl₃) |
| Solvent | Toluene |
| Reaction Temperature | Reflux (~110 °C) |
| Typical Yield | 85-95% |
| Purity (after purification) | >98% |
Causality Behind Experimental Choices:
-
The use of an inert atmosphere prevents the reaction of phosphoryl chloride with atmospheric moisture.
-
Slow addition of phosphoryl chloride is crucial to control the initial exotherm.
-
Refluxing in toluene provides the necessary thermal energy to drive the dehydration to completion.
-
The aqueous work-up with sodium bicarbonate neutralizes the acidic byproducts (phosphoric acid and HCl) and any unreacted phosphoryl chloride.
Application in Herbicide Synthesis: The Case of Isoxaben
2-Chloro-6-fluorobenzonitrile is a key precursor in the synthesis of the pre-emergent herbicide Isoxaben. Isoxaben is a benzamide herbicide that is effective against a broad spectrum of broadleaf weeds.[1] Its mode of action involves the inhibition of cellulose biosynthesis in susceptible plants, leading to a disruption of cell wall formation and ultimately plant death.[2]
The synthesis of Isoxaben from 2-chloro-6-fluorobenzonitrile involves a reaction with hydroxylamine to form an amidoxime intermediate. This intermediate is then reacted with a substituted isoxazole derivative to form the final Isoxaben molecule.
Experimental Protocol 2: Synthesis of N'-hydroxy-2-chloro-6-fluorobenzimidamide (Amidoxime Intermediate)
This protocol outlines the formation of the key amidoxime intermediate from 2-chloro-6-fluorobenzonitrile.
Materials and Equipment:
-
2-chloro-6-fluorobenzonitrile (1 equivalent)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equivalents)
-
Sodium carbonate (Na₂CO₃) or other suitable base (1.2 equivalents)
-
Ethanol or other suitable protic solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium carbonate in ethanol.
-
Addition of Nitrile: Add 2-chloro-6-fluorobenzonitrile to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed.
-
Work-up: Cool the reaction mixture and filter to remove inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude amidoxime.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the pure N'-hydroxy-2-chloro-6-fluorobenzimidamide.
Synthetic Workflow Visualization:
Caption: Synthetic pathway from 2-Chloro-6-fluorobenzamide to Isoxaben.
Mechanism of Action: Benzamide Agrochemicals
Benzamide-derived agrochemicals exert their biological effects through various mechanisms of action. As exemplified by Isoxaben, a key target is the disruption of cell wall biosynthesis. Specifically, Isoxaben is a potent inhibitor of cellulose synthase, an enzyme critical for the polymerization of glucose into cellulose microfibrils, the primary structural component of plant cell walls.[2] This inhibition is highly specific to plants, contributing to the herbicide's selectivity.
In the realm of fungicides, many benzamide derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds bind to the succinate dehydrogenase enzyme complex (also known as complex II) in the mitochondrial respiratory chain, blocking cellular respiration and energy production in the target fungi. The 2-chloro-6-fluoro-substituted phenyl ring of molecules derived from 2-Chloro-6-fluorobenzamide often plays a crucial role in the binding of the fungicide to the active site of the SDHI enzyme. The specific nature of the substituents on the benzamide scaffold is critical for determining the potency and spectrum of activity of the resulting fungicide.
Logical Relationship Visualization:
Caption: Mechanism of action for the herbicide Isoxaben.
Conclusion
2-Chloro-6-fluorobenzamide is a strategically important building block in the synthesis of a variety of agrochemicals. Its efficient conversion to the corresponding nitrile opens up a plethora of synthetic possibilities for accessing complex molecular architectures with potent biological activities. The protocols and insights provided herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of new crop protection solutions. A thorough understanding of the chemistry of 2-Chloro-6-fluorobenzamide and its derivatives, coupled with a rational approach to synthesis and an appreciation for the mechanisms of action of the target molecules, will undoubtedly continue to fuel innovation in the agrochemical industry.
References
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Wikipedia. (2023). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluorobenzamide. PubChem Compound Database. Retrieved from [Link]
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PubMed. (2016). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Retrieved from [Link]
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MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]
-
ResearchGate. (2008). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (2014). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
National Center for Biotechnology Information. (2016). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Retrieved from [Link]
-
APS Journals. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Retrieved from [Link]
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Oxford Academic. (1990). Isoxaben Inhibits the Synthesis of Acid Insoluble Cell Wall Materials In Arabidopsis thaliana. Retrieved from [Link]
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Bayer Crop Science. (2025). Fungicide Modes of Action. Retrieved from [Link]
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Washington State Department of Transportation. (n.d.). Isoxaben Roadside Vegetation Management Herbicide Fact Sheet. Retrieved from [Link]
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VTechWorks. (1995). INFLUENCE OF ISOXABEN APPLICATION TIMING ON DISSIPATION AND BROADLEAF WEED CONTROL IN TURF. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Retrieved from [Link]
-
ResearchGate. (2001). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]
- Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
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Cambridge Core. (1994). Postemergence Activity of Isoxaben. Retrieved from [Link]
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CABI Digital Library. (n.d.). Fungicide Modes of Action and Spectrum. Retrieved from [Link]
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NC State Extension Publications. (n.d.). Gallery (isoxaben). Retrieved from [Link]
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PubMed. (2021). 1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function. Retrieved from [Link]
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Application Note: Synthesis and Evaluation of Benzamide-Based FtsZ Inhibitors for Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: FtsZ, A Critical Target in the Fight Against Bacterial Resistance
The escalating crisis of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action.[1][2] The bacterial cell division protein, Filamentous temperature-sensitive Z (FtsZ), has emerged as a highly promising target for such endeavors.[1] FtsZ is a structural homolog of eukaryotic tubulin and is essential for bacterial cytokinesis.[1][3] It polymerizes in a GTP-dependent manner at the mid-cell to form the Z-ring, a dynamic scaffold that recruits other proteins to form the divisome complex.[4][5] This complex orchestrates the synthesis of the septal wall, ultimately leading to the division of one bacterium into two daughter cells.[5] Inhibition of FtsZ's function disrupts this process, causing bacterial filamentation and eventual cell lysis, making it an attractive target for new antibiotics.
Benzamide derivatives, particularly those with substitutions at the 2 and 6 positions of the phenyl ring, represent a potent class of FtsZ inhibitors.[6][7] These small molecules bind to a conserved allosteric site within a cleft between the N- and C-terminal subdomains of the FtsZ protein.[8] This binding event modulates FtsZ's polymerization dynamics and inhibits its crucial GTPase activity, thereby disrupting Z-ring formation and function.[9] This application note provides a detailed guide on the synthesis of FtsZ inhibitors derived from a 2-halo-6-fluorobenzamide scaffold and outlines key protocols for their biological evaluation.
Synthesis of FtsZ Inhibitors: A General Protocol
The core structure of many potent benzamide-based FtsZ inhibitors features an ether linkage at the 3-position. The following protocols describe a general and robust two-step approach, starting from a commercially available precursor to synthesize a key intermediate, 2,6-difluoro-3-hydroxybenzamide, followed by its O-alkylation to generate diverse analogs. While this protocol starts with a difluoro- precursor, the chemical principles are directly applicable to analogous scaffolds like those derived from 2-chloro-6-fluorobenzamide.
Part 1: Synthesis of 2,6-Difluoro-3-hydroxybenzamide Intermediate
This initial step creates the core scaffold possessing the necessary hydroxyl group for subsequent diversification.
Protocol 1: Synthesis of 2,6-Difluoro-3-hydroxybenzamide
| Step | Procedure | Rationale & Insights |
| 1 | To a solution of 2,6-difluoro-3-hydroxybenzoic acid (1 equiv.) in anhydrous Tetrahydrofuran (THF), add carbonyldiimidazole (CDI) (1.1 equiv.) portion-wise at room temperature. | CDI is a safe and effective activating agent for the carboxylic acid, forming an acylimidazolide intermediate which is highly reactive towards nucleophiles. |
| 2 | Stir the reaction mixture at room temperature for 1-2 hours until the evolution of CO2 ceases. Monitor the activation by TLC. | This ensures the complete formation of the activated acylimidazolide intermediate. |
| 3 | Cool the reaction mixture to 0 °C in an ice bath and bubble ammonia gas through the solution, or add a solution of aqueous ammonia (excess), while stirring vigorously. | The activated intermediate readily reacts with ammonia to form the primary amide. Using excess ammonia drives the reaction to completion. |
| 4 | Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. | Ensures the completion of the amidation reaction. |
| 5 | Quench the reaction by adding water. Extract the product with a suitable organic solvent such as ethyl acetate. | The product is partitioned into the organic layer, separating it from water-soluble byproducts. |
| 6 | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. | Standard workup procedure to remove residual water and salts. |
| 7 | Purify the crude product by column chromatography or recrystallization to yield 2,6-difluoro-3-hydroxybenzamide. | Purification is essential to obtain a high-purity intermediate for the next step. |
Part 2: Synthesis of Final Inhibitors via O-Alkylation
The hydroxylated benzamide intermediate is a versatile platform for creating a library of inhibitors by introducing various side chains via ether synthesis. The Williamson ether synthesis is a common and reliable method for this transformation.
Protocol 2: O-Alkylation of 2,6-Difluoro-3-hydroxybenzamide
| Step | Procedure | Rationale & Insights |
| 1 | To a solution of 2,6-difluoro-3-hydroxybenzamide (1 equiv.) in dry Dimethylformamide (DMF), add potassium carbonate (K2CO3) (2-3 equiv.). | K2CO3 is a mild base that deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide. DMF is a polar aprotic solvent that facilitates this SN2 reaction. |
| 2 | Stir the mixture at room temperature for 30 minutes. | This allows for the complete formation of the phenoxide intermediate. |
| 3 | Add the desired alkyl halide (R-X, e.g., a substituted benzyl bromide) (1.1-1.5 equiv.) to the reaction mixture. | The alkyl halide is the electrophile that will be attacked by the phenoxide. A slight excess ensures complete consumption of the starting benzamide. |
| 4 | Heat the reaction mixture to 60-80 °C and stir for 4-18 hours. Monitor the reaction progress by TLC.[10] | Heating accelerates the SN2 reaction. Reaction time will vary depending on the reactivity of the alkyl halide. |
| 5 | After completion, cool the reaction to room temperature and pour it into ice-cold water. | This precipitates the crude product and dissolves inorganic salts like K2CO3 and the resulting potassium halide. |
| 6 | Collect the precipitate by filtration, wash thoroughly with water, and air dry. | This initial purification step removes most of the water-soluble impurities. |
| 7 | Further purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). | Purification is critical to obtain the final compound with high purity for accurate biological testing. |
Table 1: Representative Reaction Conditions for O-Alkylation
| Starting Material | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2,6-difluoro-3-hydroxybenzamide | 3-(Trifluoromethyl)benzyl bromide | K2CO3 | DMF | 80 | 16 | 60-80 |
| 2,6-difluoro-3-hydroxybenzamide | 4-Chlorobenzyl bromide | K2CO3 | DMF | 80 | 12 | 65-85 |
| 2,6-difluoro-3-hydroxybenzamide | 2-Picolyl chloride hydrochloride | Cs2CO3 | MeCN | 80 | 6 | 55-75 |
Synthesis Workflow Diagram
Caption: General synthetic workflow for benzamide FtsZ inhibitors.
Biological Evaluation of FtsZ Inhibitors
Once synthesized and purified, the novel compounds must be evaluated for their ability to inhibit FtsZ and their antibacterial activity. Key assays include the FtsZ polymerization assay and the determination of the Minimum Inhibitory Concentration (MIC).
FtsZ Polymerization Assay (Light Scattering)
This in vitro assay directly measures the effect of a compound on the GTP-induced polymerization of purified FtsZ protein. Polymerization increases the light scattering of the solution, which can be monitored spectrophotometrically.[10]
Protocol 3: FtsZ Light Scattering Assay
| Step | Procedure | Rationale & Insights |
| 1 | Prepare a master mix of purified FtsZ protein (e.g., from S. aureus or B. subtilis) in polymerization buffer (e.g., 50 mM PIPES pH 7.4, 50 mM KCl, 5 mM MgCl2). A typical final FtsZ concentration is 10-12 µM.[5] | Buffer conditions, particularly pH and salt concentration, are critical for optimal FtsZ polymerization and must be standardized. |
| 2 | Aliquot the FtsZ master mix into cuvettes. Add the test compound (dissolved in DMSO) or DMSO alone (vehicle control) to the cuvettes to achieve the desired final concentrations. | It is crucial to keep the final DMSO concentration low and constant across all samples (typically ≤1%) to avoid solvent effects on polymerization. |
| 3 | Incubate the mixtures for 10-20 minutes at a constant temperature (e.g., 25-30 °C) in a temperature-controlled spectrophotometer.[5] | Pre-incubation allows the inhibitor to bind to FtsZ before polymerization is initiated. |
| 4 | Establish a baseline reading of light scattering (e.g., at 400 nm) for 90-120 seconds.[5] | A stable baseline ensures that any subsequent change in scattering is due to polymerization. |
| 5 | Initiate polymerization by adding a small volume of a concentrated GTP stock solution (final concentration ~1-2 mM). | GTP binding is the trigger for FtsZ polymerization. GDP can be used as a negative control as it does not support polymerization.[10] |
| 6 | Immediately begin monitoring the change in light scattering at a 90° angle over time (e.g., for 10-20 minutes). | An increase in light scattering indicates filament formation. Inhibitors can either decrease (inhibit polymerization) or sometimes increase (promote bundling) the scattering signal. |
| 7 | Analyze the data by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control. | This allows for the quantification of the inhibitory (or enhancing) effect of the compound on FtsZ assembly. |
Mechanism of FtsZ Inhibition Diagram
Caption: Mechanism of FtsZ inhibition by benzamide derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay determines the whole-cell antibacterial potency of the synthesized compounds.
Protocol 4: Broth Microdilution MIC Assay
| Step | Procedure | Rationale & Insights |
| 1 | Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). | This creates a concentration gradient to determine the lowest concentration that inhibits growth. |
| 2 | Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, B. subtilis) adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).[4] | A standardized inoculum is critical for the reproducibility of MIC results. |
| 3 | Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. | This exposes the bacteria to different concentrations of the potential antibiotic. |
| 4 | Include a positive control (bacteria in medium with no compound) and a negative control (medium only, no bacteria). | The positive control ensures the bacteria are viable and growing, while the negative control confirms the sterility of the medium. |
| 5 | Incubate the plate at 37 °C for 18-24 hours. | This allows sufficient time for bacterial growth to become visible in the absence of inhibition. |
| 6 | Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest compound concentration in which there is no visible bacterial growth. | Turbidity indicates bacterial growth. The first clear well corresponds to the MIC value. |
Table 2: Example Biological Activity Data for a Hypothetical FtsZ Inhibitor
| Compound ID | FtsZ Polymerization Inhibition (IC50, µM) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |
| BZ-01 | 0.25 | 1 | 0.5 |
| BZ-02 | 1.5 | 8 | 4 |
| PC190723 (Control) | 0.15 | 1-2 | 0.25-1 |
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the synthesis and evaluation of novel benzamide-based FtsZ inhibitors. By utilizing a versatile 3-hydroxy-2,6-disubstituted benzamide intermediate, researchers can efficiently generate diverse chemical entities for structure-activity relationship (SAR) studies. The subsequent biological evaluation using FtsZ polymerization and MIC assays allows for the direct assessment of target engagement and whole-cell antibacterial efficacy. Compounds demonstrating potent activity in these primary assays can be advanced to secondary screens, including cytotoxicity assays against mammalian cells, to assess their therapeutic potential. The continued exploration of the benzamide scaffold targeting FtsZ holds significant promise for the development of a new class of antibiotics to combat drug-resistant bacterial infections.
References
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FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments. [Link]
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Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. PMC - NIH. [Link]
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FtsZ Polymerization Assays: Simple Protocols and Considerations. ResearchGate. [Link]
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FtsZ Polymerization Assays: Simple Protocols and Considerations. PMC - NIH. [Link]
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Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. PMC - NIH. [Link]
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Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. PMC - NIH. [Link]
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Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ. AIR Unimi. [Link]
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Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. PMC - NIH. [Link]
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The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI. [Link]
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Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. ACS Publications. [Link]
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Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. Frontiers. [Link]
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Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. MDPI. [Link]
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Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. PMC - NIH. [Link]
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2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. [Link]
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Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. MDPI. [Link]
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2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed. [Link]
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Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]
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FtsZ inhibitors as a new genera of antibacterial agents. PubMed. [Link]
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2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ. AIR Unimi. [Link]
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Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular D. Semantic Scholar. [Link]
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Design strategy of the novel 2,6-difluorobenzamide derivatives... ResearchGate. [Link]
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Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. PMC - NIH. [Link]
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Application Notes and Protocols for the Catalytic Synthesis of 2-Chloro-6-fluorobenzamide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the catalytic synthesis of 2-Chloro-6-fluorobenzamide, a key building block in medicinal chemistry and organic synthesis. We move beyond simplistic protocols to offer an in-depth analysis of various catalytic methodologies, focusing on the partial hydrolysis of the nitrile precursor, 2-chloro-6-fluorobenzonitrile. This guide emphasizes the causality behind experimental design, comparing acid-catalyzed, base-catalyzed, and biocatalytic approaches. Each section includes mechanistic insights, validated step-by-step protocols, and visual aids to ensure clarity and reproducibility for professionals in drug development and chemical research.
Introduction: The Significance of 2-Chloro-6-fluorobenzamide
2-Chloro-6-fluorobenzamide is a substituted benzamide that serves as a critical intermediate in the synthesis of various high-value compounds. Its precursor, 2-chloro-6-fluorobenzaldehyde, is notably used in the production of potent antiseptics such as dicloxacillin and flucloxacillin.[1][2] The amide functional group, combined with the specific halogenation pattern on the aromatic ring, makes 2-Chloro-6-fluorobenzamide a versatile scaffold for developing novel therapeutic agents and agrochemicals.
The primary challenge in its synthesis lies in the selective conversion of a precursor, typically 2-chloro-6-fluorobenzonitrile, to the primary amide without over-hydrolysis to the corresponding carboxylic acid. This requires carefully controlled catalytic methods that are efficient, scalable, and environmentally conscious. This guide explores the leading catalytic strategies to achieve this transformation with high fidelity.
Core Synthetic Strategy: Catalytic Hydrolysis of 2-Chloro-6-fluorobenzonitrile
The most direct and atom-economical route to 2-Chloro-6-fluorobenzamide is the catalytic partial hydrolysis (hydration) of 2-chloro-6-fluorobenzonitrile. The choice of catalyst is paramount as it dictates reaction conditions, selectivity, and overall yield.
Caption: General workflow for the synthesis of 2-Chloro-6-fluorobenzamide.
Method 1: Acid-Catalyzed Hydrolysis
Acid catalysis is a classical approach for nitrile hydrolysis. The mechanism involves the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[3][4]
Causality and Experimental Choice:
-
Catalyst: Strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used to ensure effective protonation of the weakly basic nitrile.[5]
-
Challenge: The primary amide product can also be hydrolyzed under these acidic conditions to form the carboxylic acid. Therefore, the reaction must be carefully monitored, and conditions (temperature, time) must be optimized to favor the formation of the amide and prevent subsequent hydrolysis. Milder conditions are generally preferred to stop the reaction at the amide stage.
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Protocol 1: Acid-Catalyzed Synthesis
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-fluorobenzonitrile (1 equiv.).
-
Reagent Addition: Slowly add a 10:1 mixture of water and concentrated sulfuric acid.
-
Reaction: Gently heat the mixture to 80-90°C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to maximize the amide spot/peak while minimizing the appearance of the carboxylic acid byproduct.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it carefully over crushed ice.
-
Neutralization: Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the product's identity and purity using NMR spectroscopy and melting point analysis.
Method 2: Base-Catalyzed Hydrolysis with Hydrogen Peroxide
Traditional base-catalyzed hydrolysis (e.g., with NaOH) often leads to the formation of the carboxylate salt due to the harsh conditions required.[6] A milder and more selective catalytic system involves the use of hydrogen peroxide (H₂O₂) in a basic medium.
Causality and Experimental Choice:
-
Mechanism: In this system, the hydroperoxide anion (OOH⁻), formed from the reaction of H₂O₂ with a base, acts as the nucleophile. It attacks the nitrile carbon, leading to an intermediate that rearranges to the primary amide with high selectivity. This pathway is generally more favorable for stopping at the amide stage compared to direct hydroxide attack.
-
Advantages: This method avoids the high temperatures and strongly basic conditions that promote over-hydrolysis, leading to cleaner reactions and higher amide yields.
Protocol 2: Base/H₂O₂-Catalyzed Synthesis
-
Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-chloro-6-fluorobenzonitrile (1 equiv.) in a solvent such as ethanol or DMSO.
-
Catalyst Addition: Add a catalytic amount of aqueous sodium hydroxide (e.g., 6M NaOH).
-
Reagent Addition: Cool the mixture in an ice bath to 10-15°C. Add 30% hydrogen peroxide (H₂O₂) (2-3 equiv.) dropwise, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to decompose excess peroxide.
-
Isolation: Add water to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Characterization: Verify the product's identity and purity via NMR and melting point determination.
Method 3: Biocatalytic Hydration using Nitrile Hydratase
For pharmaceutical applications, green chemistry principles are paramount. Biocatalysis using enzymes offers an exceptionally mild and selective route to amide synthesis. Nitrile hydratase (NHase) enzymes catalyze the hydration of nitriles to amides with near-perfect selectivity.[7][8]
Causality and Experimental Choice:
-
Mechanism: NHase enzymes contain a metal center (typically Fe³⁺ or Co³⁺) in their active site. This metal center coordinates to the nitrile nitrogen, activating the nitrile for a highly controlled nucleophilic attack by a water molecule, yielding only the amide.[9]
-
Advantages: Reactions are run in aqueous media at or near ambient temperature and neutral pH. This eliminates harsh reagents, minimizes byproducts, and simplifies downstream processing, making it a highly trustworthy and sustainable method.[7] Whole-cell biocatalysts (e.g., from Rhodococcus or Gordonia species) are often used, avoiding the need for enzyme purification.[10]
Caption: Conceptual mechanism of nitrile hydration by a nitrile hydratase enzyme.
Protocol 3: Biocatalytic Synthesis
-
Biocatalyst Preparation: Prepare a suspension of a commercially available nitrile hydratase or whole cells known to express NHase (e.g., Rhodococcus rhodochrous) in a phosphate buffer (pH 7.0).
-
Setup: In a temperature-controlled reaction vessel, add the buffer and the biocatalyst suspension.
-
Substrate Addition: Add 2-chloro-6-fluorobenzonitrile (typically dissolved in a minimal amount of a water-miscible co-solvent like ethanol to aid solubility).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 25-30°C).
-
Monitoring (Self-Validation): Monitor the depletion of the nitrile and the formation of the amide by HPLC. Biocatalytic reactions can be very fast, often reaching completion in a few hours.
-
Workup: Once the reaction is complete, separate the biocatalyst (cells) by centrifugation or filtration.
-
Isolation: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the pure amide product.
-
Characterization: Confirm product identity and purity via standard analytical techniques (NMR, LC-MS).
Data Summary: Comparison of Catalytic Methods
| Catalytic Method | Catalyst System | Typical Temperature | Selectivity (Amide vs. Acid) | Key Advantages | Key Disadvantages |
| Acid-Catalyzed | H₂SO₄ or HCl | 80-90°C | Moderate to Good | Inexpensive reagents | Risk of over-hydrolysis, harsh conditions, waste generation |
| Base/H₂O₂-Catalyzed | NaOH (cat.), H₂O₂ | 10-25°C | High to Excellent | Mild conditions, high selectivity | Requires careful temperature control, peroxide handling |
| Biocatalytic (NHase) | Nitrile Hydratase | 25-30°C | Excellent (>99%) | Extremely mild (pH, temp), environmentally friendly, highest selectivity | Biocatalyst cost/availability, potential substrate inhibition |
Alternative Multi-Step Catalytic Route
An alternative strategy involves the synthesis of the intermediate 2-chloro-6-fluorobenzaldehyde, which is then converted to the target amide. This route is particularly relevant when 2-chloro-6-fluorotoluene is the available starting material.
Caption: Multi-step catalytic route to 2-Chloro-6-fluorobenzamide.
A key catalytic step in this pathway is the hydrolysis of the chlorinated toluene intermediate. Modern industrial processes avoid stoichiometric amounts of corrosive sulfuric acid by using a solid acid catalyst.[2][11][12]
Protocol Highlight: Solid Acid Catalysis for Aldehyde Synthesis [13]
-
Reaction: Following the photochlorination of 2-chloro-6-fluorotoluene, the resulting mixture of chlorinated intermediates is hydrolyzed.
-
Catalyst: A ferric solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃) is added to the mixture.
-
Conditions: Water is added dropwise while maintaining the temperature between 100-200°C.
-
Advantage: This catalytic method is highly efficient, the catalyst can be recovered and reused, and it circumvents the hazards and waste associated with using large quantities of strong mineral acids.[11][12]
Conclusion
The synthesis of 2-Chloro-6-fluorobenzamide can be achieved through several effective catalytic methods, primarily centered on the selective hydration of 2-chloro-6-fluorobenzonitrile. For general laboratory synthesis, the base-catalyzed hydrogen peroxide method offers an excellent balance of simplicity, selectivity, and mild conditions. For industrial and pharmaceutical applications where sustainability and process safety are critical, biocatalysis with nitrile hydratase represents the state-of-the-art, providing unparalleled selectivity under the most benign conditions. The choice of method should be guided by the specific requirements of scale, purity, cost, and environmental impact.
References
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
Dadwal, M., et al. (2006). Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. ResearchGate. Available at: [Link]
-
Wikipedia (2023). 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]
-
Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]
-
Organic Chemistry Tutor (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
-
McIsaac Jr., J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. Available at: [Link]
-
Kiziak, C., et al. (1995). Microbial hydrolysis of glutaronitrile derivatives with Brevibacterium sp. R 312. PubMed. Available at: [Link]
- Google Patents (2014). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Science of Synthesis. Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Thieme. Available at: [Link]
-
Planchestainer, M., et al. (2021). Gordonia hydrophobica Nitrile Hydratase for Amide Preparation from Nitriles. MDPI. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Nitrilase/nitrile Hydrases. Available at: [Link]
-
Master Organic Chemistry (2023). Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]
-
Veselá, A. B. (2012). The Application of Nitrile Hydratases in Organic Synthesis. ResearchGate. Available at: [Link]
Sources
- 1. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. High Quality Nitrile hydratase (NHT) Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 9. Nitrilase/nitrile Hydrases - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
2-Chloro-6-fluorobenzamide reaction with nucleophiles
Application Note: Chemo-Selective Nucleophilic Functionalization of 2-Chloro-6-fluorobenzamide
Abstract
2-Chloro-6-fluorobenzamide (CAS: 66073-54-9) represents a "Janus-faced" scaffold in medicinal chemistry, offering two distinct halogen handles with divergent reactivities. This guide details the exploitation of the element effect in Nucleophilic Aromatic Substitution (SNAr), where the high electronegativity of the C-6 fluorine atom renders it significantly more labile than the C-2 chlorine atom, despite the stronger C–F bond. We provide validated protocols for the chemo-selective displacement of fluorine to generate 2-amino-6-chlorobenzamide libraries and strategies for cyclization into quinazolin-4(3H)-one pharmacophores.
Mechanistic Insight: The Fluorine Advantage
In standard SN1/SN2 aliphatic substitution, iodine and bromine are superior leaving groups due to weak bond strengths. However, in Nucleophilic Aromatic Substitution (SNAr) , the rate-determining step is the attack of the nucleophile on the aromatic ring to form the resonance-stabilized Meisenheimer complex (See Diagram 1).
-
The Inductive Effect: The high electronegativity of fluorine at the C-6 position strongly withdraws electron density from the ring carbon (
), lowering the energy of the transition state and accelerating nucleophilic attack. -
The Leaving Group Paradox: Although the C–F bond is stronger than the C–Cl bond, the bond-breaking step is not rate-determining in this system. Therefore, F is displaced ~100–1000x faster than Cl , allowing for high chemo-selectivity without protecting groups.
Diagram 1: Chemo-Selective SNAr Mechanism
Caption: The electronegative fluorine stabilizes the anionic intermediate, making it the preferred site for nucleophilic attack over the chlorine position.
Experimental Protocols
Protocol A: Chemo-Selective SNAr with Primary Amines
Objective: Synthesis of 2-amino-6-chlorobenzamide derivatives (keeping the amide and chlorine intact).
Reagents:
-
Substrate: 2-Chloro-6-fluorobenzamide (1.0 equiv)
-
Nucleophile: Primary Amine (e.g., Benzylamine, Aniline derivatives) (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-6-fluorobenzamide (1.0 mmol) in DMSO (3 mL).
-
Addition: Add K₂CO₃ (2.0 mmol) followed by the amine (1.2 mmol).
-
Reaction: Heat the mixture to 80–100 °C for 4–6 hours.
-
Note: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the starting material and the appearance of a more polar spot indicates conversion.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (15 mL). The product typically precipitates.
-
Isolation: Filter the solid, wash with water (3 x 5 mL) to remove DMSO and inorganic salts, and dry under vacuum.
-
Purification: Recrystallization from Ethanol/Water is usually sufficient. If oil forms, extract with EtOAc, dry over Na₂SO₄, and purify via column chromatography.
Key Optimization Data:
| Solvent | Temperature | Time | Yield (Benzylamine) | Selectivity (F vs Cl) |
| DMSO | 90 °C | 4 h | 92% | >99:1 |
| DMF | 100 °C | 6 h | 85% | >95:1 |
| Ethanol | Reflux | 24 h | <20% | N/A |
| Toluene | 110 °C | 12 h | 45% | >99:1 |
Protocol B: One-Pot Cyclization to Quinazolin-4(3H)-ones
Objective: Synthesis of fused heterocycles using the amide nitrogen and the C-6 position. This protocol utilizes a cascade reaction: SNAr displacement followed by cyclocondensation.
Reagents:
-
Substrate: 2-Chloro-6-fluorobenzamide (1.0 equiv)
-
Co-reactant: Benzylamine (1.2 equiv) - Acts as the nucleophile
-
Cyclizing Agent: Orthoformate or Aldehyde (if not using pre-functionalized amide)
-
Alternative Route (Direct Annulation): Reaction with Formamide.[1][2]
Refined Protocol (Transition-Metal-Free Annulation):
-
Reagents: Mix 2-Chloro-6-fluorobenzamide (1.0 mmol), Amide derivative (e.g., Benzamide, 1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Solvent: DMSO (3 mL).
-
Conditions: Heat to 120 °C for 12 hours.
-
Mechanism: The external amide acts as a nucleophile displacing the Fluorine (SNAr), followed by intramolecular attack of the benzamide nitrogen on the external carbonyl, releasing water/ammonia to form the quinazolinone ring.
-
Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.
Diagram 2: Synthetic Workflow & Pathways
Caption: Divergent synthetic pathways available from the 2-chloro-6-fluorobenzamide core.
Troubleshooting & Critical Parameters
-
Solvent Choice:
-
Recommended: DMSO or DMF. These polar aprotic solvents solvate the cation (K⁺/Cs⁺), leaving the nucleophilic anion "naked" and highly reactive, which is crucial for overcoming the activation energy of the electron-rich aromatic ring.
-
Avoid: Protic solvents (EtOH, MeOH) significantly retard the reaction by hydrogen-bonding to the nucleophile.
-
-
Base Selection:
-
K₂CO₃: Sufficient for aliphatic amines.
-
Cs₂CO₃: Required for less nucleophilic species (e.g., amides, anilines) or cyclization reactions due to the "Cesium Effect" (higher solubility and larger cation radius).
-
-
Temperature Control:
-
< 80 °C: Reaction may be sluggish.[3]
-
> 140 °C: Risk of displacing the Chlorine atom (loss of selectivity) or hydrolysis of the amide to the carboxylic acid.
-
References
-
Mechanistic Basis of SNAr
-
Quinazolinone Synthesis Protocol
-
Xu, L., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization.[7] ACS Omega, 4(5), 8483–8490.
-
-
Safety & Properties
-
2-Chloro-6-fluorobenzamide Safety Data Sheet.[1] Thermo Fisher Scientific.
-
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-6-fluorobenzamide
Ticket ID: PUR-CFB-001 Status: Open Agent: Senior Application Scientist Compound: 2-Chloro-6-fluorobenzamide (CAS: 66073-54-9)
Executive Summary & Compound Profile
Welcome to the technical guide for the purification of 2-Chloro-6-fluorobenzamide. This compound is a critical intermediate in the synthesis of benzoylurea insecticides and specific pharmaceutical agents. Its 2,6-disubstitution pattern creates steric hindrance that influences both its solubility and its crystallization behavior.
Key Physicochemical Properties:
| Property | Value | Relevance to Purification |
| Melting Point | 138–142 °C | Sharpness indicates purity. Broad range (<138°C) suggests acid contamination. |
| Solubility (Water) | Low (< 0.5 g/L) | Allows for precipitation/crystallization using water as an anti-solvent. |
| Solubility (EtOH) | High | Ideal primary solvent for recrystallization. |
| pKa (Amide) | ~15-16 | Neutral under standard workup; will not form salts with weak bases. |
| Common Impurities | 2-Chloro-6-fluorobenzoic acid | Hydrolysis byproduct; removable via alkaline wash.[1] |
Primary Purification Workflow: Recrystallization
The most robust method for purifying this amide is a dual-solvent recrystallization using Ethanol (solvent) and Water (anti-solvent) .
Protocol: The "Dissolve-and-Crash" Method
Reagents:
-
Ethanol (Absolute or 95%)
-
Deionized Water
-
Activated Charcoal (optional, for color removal)
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol necessary to dissolve the solid completely.
-
Tech Note: If the solution is colored (yellow/brown), add 1-2% w/w activated charcoal, boil for 5 mins, and filter while hot through Celite.
-
-
Initial Cooling: Allow the solution to cool slightly (to ~60°C).
-
Anti-Solvent Addition: Slowly add warm water dropwise with vigorous stirring.
-
Critical Point: Stop adding water just as a persistent turbidity (cloudiness) appears.
-
Ratio: Typical final ratio is approx. 1:1 to 1:2 (EtOH:Water).
-
-
Crystallization: Allow the mixture to cool to room temperature undisturbed. Then, move to an ice bath (0-4°C) for 1 hour.
-
Filtration: Filter the white needles/plates under vacuum.
-
Wash: Wash the cake with a cold 20:80 EtOH:Water mixture.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Workflow Visualization
Figure 1: Logical flow for the recrystallization of 2-Chloro-6-fluorobenzamide.
Troubleshooting & FAQs
This section addresses specific failure modes reported by users in the field.
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Diagnosis: This occurs when the solute separates as a liquid phase before it crystallizes. This happens because the melting point of the amide in the solvent mixture is lower than the temperature at which saturation occurs. Corrective Action:
-
Re-heat: Dissolve the oil back into the solution by heating.[1]
-
Add Ethanol: You likely added too much water too quickly. Add a small amount of ethanol to increase solubility.
-
Seed It: Add a tiny crystal of pure 2-Chloro-6-fluorobenzamide at the turbidity point.
-
Slow Down: Cool the flask very slowly (wrap it in a towel). Rapid cooling promotes oiling.
Q2: The melting point is depressed (e.g., 130-135°C). What is the impurity?
Diagnosis: The most common impurity is 2-Chloro-6-fluorobenzoic acid , resulting from hydrolysis of the starting material or the amide itself. Corrective Action (Chemical Wash): Recrystallization alone may not remove significant amounts of the acid due to similar solubility profiles.
-
Protocol: Dissolve the crude solid in Ethyl Acetate. Wash this organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution (pH ~8.5).
-
Mechanism: The base deprotonates the benzoic acid impurity (forming the water-soluble sodium benzoate), while the amide remains neutral and stays in the organic layer.
-
Validation: Acidify the aqueous waste; if a precipitate forms, you successfully removed the acid impurity [1].
Q3: I see a "ghost peak" tailing after my main peak on HPLC.
Diagnosis: 2,6-disubstituted benzamides can exhibit rotamers or interact strongly with silanols on the column. Corrective Action:
-
Mobile Phase: Ensure your mobile phase contains a modifier. Use 0.1% Phosphoric Acid or 0.1% Trifluoroacetic acid (TFA) in the water component.
-
Why? This suppresses the ionization of residual silanols on the column and sharpens the amide peak.
Advanced Logic: Purification Decision Tree
Use this logic gate to determine the correct purification strategy based on your crude purity data.
Figure 2: Decision matrix for selecting the appropriate purification module.
Analytical Validation (HPLC Method)
Do not rely solely on melting point. Use this validated HPLC method to confirm purity.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20%→80% B; 15-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring absorption) |
| Retention Order | Amide (Main) elutes after Acid impurity and before Nitrile precursor [2]. |
References
-
Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for amide purification and acid-base extraction techniques).
-
BenchChem. (2025).[2][3] Analytical Methods for 2-Chloro-6-fluorobenzamide Purity Assessment. (Specific retention data and impurity profiling).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide. (Physicochemical property verification).
-
Stenutz, R. (2025). Data Sheet: 2-chloro-6-fluorobenzamide. (Melting point and solubility data).
Sources
Technical Support Center: Purification of 2-Chloro-6-fluorobenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Chloro-6-fluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve purity-related issues encountered during and after synthesis. Our approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: I've completed my synthesis of 2-Chloro-6-fluorobenzamide. My initial analysis (TLC, crude ¹H NMR) shows impurities. What are the most likely culprits?
A1: Understanding the potential impurities is the cornerstone of designing an effective purification strategy. The identity of these impurities is intrinsically linked to your synthetic route. However, based on common preparation methods, we can anticipate the most likely species.
-
Primary Impurity - 2-Chloro-6-fluorobenzoic Acid: This is the most common and problematic impurity. It can arise from two main sources:
-
Carryover from Starting Material: If your synthesis begins with 2-chloro-6-fluorobenzoic acid, any unreacted starting material will contaminate the product.
-
Hydrolysis: 2-Chloro-6-fluorobenzamide can hydrolyze back to the carboxylic acid during aqueous workups, especially under acidic or basic conditions, or during prolonged heating.[1] Its presence often leads to a broadened melting point range and characteristic broad peaks in the ¹H NMR spectrum.
-
-
Unreacted Precursors:
-
2-Chloro-6-fluorobenzoyl Chloride: If you prepared the amide from the acyl chloride, any unreacted starting material will be present. This is a reactive species and may also hydrolyze to the corresponding carboxylic acid during workup.
-
2-Chloro-6-fluorobenzonitrile: If you synthesized the amide via nitrile hydrolysis, incomplete reaction will leave this precursor in your crude product.
-
-
Solvent Residues: Residual solvents from the reaction or initial workup (e.g., Dichloromethane, Ethyl Acetate, Toluene) are common.
The first step in any purification is to identify these species. A comparison of physical properties can be highly informative.
Table 1: Physical Properties of 2-Chloro-6-fluorobenzamide and Key Impurity
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Acidity |
| 2-Chloro-6-fluorobenzamide | C₇H₅ClFNO | 173.57 | 138 - 144 | Neutral |
| 2-Chloro-6-fluorobenzoic Acid | C₇H₄ClFO₂ | 174.55 | ~147-151 | Acidic |
Note: Data compiled from various sources. Melting points can vary with purity.
Troubleshooting & Purification Protocols
Problem 1: My crude product is contaminated with 2-Chloro-6-fluorobenzoic Acid.
This is the most frequent purification challenge. The difference in acidity between the neutral amide product and the acidic carboxylic acid impurity is the key to their separation. We will exploit this using a liquid-liquid extraction technique.
The carboxylic acid has an acidic proton (pKa ~3-4), which is readily deprotonated by a mild base (like sodium bicarbonate, NaHCO₃) to form a water-soluble carboxylate salt. The amide protons are not acidic under these conditions (pKa ~17) and remain in the organic phase. This differential solubility allows for a clean separation.
Caption: Workflow for removing acidic impurities.
This protocol is the first and most critical step for removing acidic impurities.
-
Dissolution: Dissolve the crude 2-Chloro-6-fluorobenzamide in a suitable organic solvent in which it is freely soluble, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first (to release any CO₂ gas formed from neutralization), venting frequently. Then, shake more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash (Step 3 & 4) one more time with fresh NaHCO₃ solution to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). This helps to remove any residual water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the purified amide.
-
Validation: Assess the purity of a small sample by TLC or LCMS. The spot corresponding to the carboxylic acid should be absent.
Problem 2: My product is still not pure after an acid-base wash, or it is a solid with a wide melting point range.
After removing acidic impurities, remaining contaminants are likely other neutral organic molecules (e.g., unreacted nitrile precursor) or trace baseline impurities. For solid products, recrystallization is the most powerful technique to achieve high purity.
Recrystallization works by dissolving the crude solid in a hot solvent and then allowing it to cool slowly. The desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities (which are present in much lower concentrations) dissolved in the cold solvent (the "mother liquor").
-
Solvent Screening (Microscale):
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. Good candidate solvents for amides include ethanol, isopropanol, acetonitrile, or a mixed solvent system like ethyl acetate/hexanes.[2]
-
A good recrystallization solvent will NOT dissolve the compound at room temperature but WILL dissolve it completely upon heating.
-
If the compound dissolves immediately at room temperature, the solvent is unsuitable (product won't crystallize out).
-
If the compound does not dissolve upon heating, the solvent is unsuitable (you won't be able to form a saturated solution).
-
For mixed solvent systems (e.g., EtOAc/Hexane), dissolve the compound in a minimum of the more polar solvent (EtOAc) and then add the less polar "anti-solvent" (Hexane) dropwise until the solution becomes cloudy. Heat to clarify.
-
-
Recrystallization (Macroscale):
-
Place the bulk of your crude, acid-washed amide into an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or solvent system) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure you have a saturated solution.
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, drying agent), perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize product recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
-
Validation: Check the melting point of the dried crystals. It should be sharp and within the expected range. Confirm purity by your chosen analytical method (GC, HPLC, or NMR).
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Type | Examples | Rationale |
| Polar Protic | Ethanol, Isopropanol | Good for polar molecules like amides; hydrogen bonding capabilities. |
| Polar Aprotic | Acetonitrile, Acetone | Often excellent for crystallizing amides.[2] |
| Mixed Solvents | Ethyl Acetate/Hexanes, DCM/Hexanes | Highly tunable. Dissolve in the "good" solvent, add the "poor" solvent to induce precipitation. |
Problem 3: My compound is an oil or fails to crystallize. How can I purify it?
If recrystallization is not feasible, column chromatography is the method of choice for purifying non-volatile compounds.
Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent). Polar compounds (like amides) will adhere more strongly to the polar silica and elute more slowly, while non-polar impurities will travel through the column faster.
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC).
-
Spot your crude material on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of Hexanes and Ethyl Acetate.
-
The ideal eluent system will give your desired product an Rf value of approximately 0.25-0.35 , with clear separation from all impurity spots.
-
-
Column Packing:
-
Prepare a chromatography column with silica gel as the stationary phase, using either a dry packing or slurry packing method with your chosen eluent.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or DCM.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a volatile solvent (like DCM), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Run the eluent through the column, collecting small fractions in test tubes.
-
Monitor the elution of your compounds by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
-
Isolation:
-
Combine the fractions that contain only your pure product.
-
Evaporate the solvent using a rotary evaporator to yield the purified 2-Chloro-6-fluorobenzamide.
-
-
Validation: Confirm the purity of the combined fractions by your chosen analytical method.
Caption: Decision tree for purification strategy.
References
- CN113861007A - Method for treating distillation residue of 2-chloro-6-fluorobenzaldehyde.
-
A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [Link]
-
2-Chloro-6-fluorobenzaldehyde. Wikipedia. [Link]
-
2-Chloro-6-fluorobenzoic acid. National Center for Biotechnology Information. [Link]
- CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564. PubChem. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
Sources
Technical Support Center: Catalyst Deactivation in 2-Chloro-6-fluorobenzamide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-fluorobenzamide. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding one of the most common challenges in this process: catalyst deactivation. As your dedicated scientific resource, this center moves beyond simple procedural lists to explain the underlying chemical principles governing catalyst performance and longevity, ensuring you can diagnose, resolve, and prevent issues in your experiments.
The primary industrial route to 2-Chloro-6-fluorobenzamide involves the selective hydrolysis of 2-Chloro-6-fluorobenzonitrile. While traditional methods rely on harsh acidic or basic conditions that can lead to significant waste and byproduct formation, modern approaches often employ heterogeneous catalysts, such as platinum-group metals (PGMs) on supports like carbon or alumina, to achieve higher selectivity and milder reaction conditions.[1][2] However, the very nature of the reactants and the reaction environment can lead to a decline in catalyst activity over time. Understanding the mechanisms behind this deactivation is critical for process optimization and economic viability.
Troubleshooting Guide: Diagnosing and Remediating Catalyst Deactivation
This section is structured to help you identify the root cause of catalyst deactivation based on observable symptoms in your reaction, understand the chemical mechanisms at play, and implement targeted solutions.
Question 1: My reaction has stalled or the conversion rate has significantly decreased. How do I determine the cause of catalyst deactivation?
A drop in catalytic activity is the most common indicator of a problem. The first step is to systematically diagnose the potential cause, which typically falls into one of four categories: poisoning, coking/fouling, sintering, or leaching.
Diagnostic Workflow:
The following diagram outlines a logical workflow for diagnosing the cause of catalyst deactivation.
Caption: Diagnostic workflow for identifying the root cause of catalyst deactivation.
Detailed Explanation of Diagnostic Steps:
-
Step 1: Reactant and Solvent Purity Check: Before assessing the catalyst, it is crucial to rule out impurities in the starting materials. Trace amounts of sulfur or other organic compounds in the 2-Chloro-6-fluorobenzonitrile or solvent can act as potent catalyst poisons.
-
Step 2: Filtrate Analysis: After the reaction, filter the catalyst and analyze the liquid phase using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). The presence of the active metal (e.g., platinum, palladium) in the filtrate is a clear indication of leaching .[3]
-
Step 3: Spent Catalyst Characterization: If leaching is not significant, the deactivation mechanism is located on the catalyst itself. A suite of characterization techniques should be employed on the recovered and dried catalyst:
-
Thermogravimetric Analysis (TGA) / Temperature-Programmed Oxidation (TPO): A significant weight loss upon heating in an oxidizing atmosphere indicates the presence of carbonaceous deposits, confirming coking or fouling .[4]
-
X-ray Photoelectron Spectroscopy (XPS) / Energy-Dispersive X-ray Spectroscopy (EDX): These surface-sensitive techniques can identify the elemental composition of the catalyst surface. The presence of unexpected elements (e.g., sulfur, phosphorus) or an unusually high concentration of chloride points to poisoning .[5]
-
BET Surface Area Analysis and Chemisorption: A drastic reduction in the specific surface area compared to the fresh catalyst, coupled with a decrease in the number of active sites measured by chemisorption, strongly suggests sintering .[6]
-
Transmission Electron Microscopy (TEM) / X-ray Diffraction (XRD): These techniques provide direct visual and crystallographic evidence of changes in the metal particle size. An increase in the average particle size is a definitive sign of sintering .
-
Question 2: I suspect my catalyst is poisoned. What are the likely poisons in this specific synthesis and how can I regenerate the catalyst?
In the hydrolysis of 2-Chloro-6-fluorobenzonitrile, the most likely poisons are halide ions (especially chloride) and trace impurities like sulfur.
Mechanism of Poisoning:
-
Chloride Poisoning: Although part of the substrate, chloride ions (or HCl generated in situ) can adsorb strongly onto the active metal sites. This blocks the sites from accessing the nitrile reactant.[5] Furthermore, chloride ions can form stable metal-chloride complexes, which can accelerate the dissolution (leaching) of the active metal, especially at low pH.[7]
-
Fluoride Influence: While fluoride is generally less prone to poisoning PGM catalysts compared to chloride, its high electronegativity can influence the electronic properties of the catalyst and support interactions.[8]
-
Sulfur Poisoning: Sulfur-containing impurities from starting materials can irreversibly bind to PGM active sites, rendering them inactive.
Regeneration Protocol for a Poisoned Catalyst:
If poisoning is reversible (e.g., simple halide adsorption), a washing procedure may be effective. For more stubborn poisons, a mild oxidative treatment followed by reduction may be necessary.
Step-by-Step Protocol: Mild Regeneration
-
Solvent Wash: After filtering the catalyst from the reaction mixture, wash it thoroughly with a polar solvent like methanol or ethanol at an elevated temperature (e.g., 60-80 °C) to remove adsorbed species.
-
Aqueous Wash: Follow with several washes with deionized water to remove any remaining salts.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 80-100 °C) before reuse.
Step-by-Step Protocol: Oxidative Regeneration
-
Solvent Wash: Perform the solvent and aqueous washes as described above.
-
Calcination: Heat the catalyst in a furnace with a slow flow of diluted air (e.g., 2-5% O₂ in N₂). Gradually increase the temperature to a point that is sufficient to burn off poisons without causing significant sintering (e.g., 300-400 °C). The exact temperature will depend on the catalyst's thermal stability.[9]
-
Reduction: After calcination, the metal will be in an oxidized state. It must be re-reduced. Purge the furnace with an inert gas (N₂) and then introduce a reducing gas stream (e.g., 5% H₂ in N₂) at a controlled temperature to restore the active metallic phase.[9]
Question 3: My analysis indicates sintering is the cause of deactivation. Why is this happening and what can be done?
Sintering is the agglomeration of small metal nanoparticles on the support into larger, less active particles. This process is driven by the reduction of the high surface energy of small particles and is typically accelerated by high temperatures.
Causality in Your Experiment:
-
Local Hotspots: Even if the bulk reaction temperature is moderate, poor heat transfer within the reactor can create localized hotspots on the catalyst surface, promoting sintering.
-
Reaction Atmosphere: The presence of water and certain intermediates can sometimes increase the mobility of metal atoms on the support surface, leading to agglomeration even at lower-than-expected temperatures.
Mitigation and Prevention Strategies:
| Strategy | Description | Rationale |
| Optimize Reaction Temperature | Lower the reaction temperature to the minimum required for an acceptable reaction rate. | Reduces the thermal driving force for particle migration. |
| Improve Heat Transfer | Ensure vigorous stirring and efficient heat exchange in the reactor. | Prevents the formation of localized hotspots on the catalyst bed. |
| Select a More Stable Catalyst | Use a catalyst with strong metal-support interactions (e.g., specific dopants in the support) or larger, more stable initial particle sizes. | Stronger interactions anchor the metal particles, inhibiting their movement. |
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for the hydrolysis of 2-Chloro-6-fluorobenzonitrile? A1: While traditional methods use strong acids or bases, modern catalytic approaches often favor heterogeneous platinum-group metal (PGM) catalysts for better selectivity.[10] Platinum on carbon (Pt/C) and palladium on alumina (Pd/Al₂O₃) are common choices for related transformations.[6][11] Solid acid catalysts, such as sulfated zirconia, have also shown promise for the hydrolysis of halogenated organic compounds.[12] Homogeneous catalysts, like certain platinum(II) complexes, can also be highly active for nitrile hydration.[13][14]
Q2: Can the product, 2-Chloro-6-fluorobenzamide, inhibit the catalyst? A2: Yes, this is a form of fouling. The amide product can coordinate to the active metal sites. While this binding is often weaker than that of poisons like sulfur, it can still occupy active sites and reduce the reaction rate, especially at high product concentrations. Ensuring good mixing and avoiding high local concentrations of the product can help mitigate this effect.
Q3: How can I differentiate between coking and poisoning? A3: Temperature-Programmed Oxidation (TPO) is a key technique. A TPO profile of a coked catalyst will show a significant CO₂ evolution peak as the carbonaceous deposits are burned off.[4] A poisoned catalyst may not show this peak, but surface analysis techniques like XPS would reveal the presence of the poisoning element (e.g., S, P, excess Cl).[5]
Q4: Is it possible to recover the leached platinum or palladium from the reaction solution? A4: Yes, recovery of leached PGMs is economically important. Common methods include precipitation by changing the pH, reduction to the metallic state using a reducing agent, or adsorption onto activated carbon.[15][16] The recovered metal can then be reprocessed to manufacture fresh catalyst.
Q5: What is the role of the catalyst support (e.g., carbon vs. alumina)? A5: The support is not merely an inert carrier; it plays a crucial role in catalyst performance and stability. It disperses the active metal to create a high surface area, and its interaction with the metal particles can prevent sintering.[17] The acidity or basicity of the support (like alumina) can also influence the reaction mechanism. However, supports can also be susceptible to degradation. For instance, alumina can be dissolved under strongly acidic or basic conditions, leading to the collapse of the catalyst structure.[16][17]
References
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Gao, Y., et al. (2010). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. The Journal of Chemical Thermodynamics, 42(5), 659-663. Available at: [Link]
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Zhang, Y., et al. (2011). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Research on Chemical Intermediates, 37(2-5), 375-384. Available at: [Link]
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Navon, R., et al. (2012). Protection of palladium catalysts for hydrodechlorination of chlorinated organic compounds in wastewaters. Applied Catalysis B: Environmental, 119-120, 241-247. Available at: [Link]
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Lopes, P. P., et al. (2018). Effect of Chloride on Platinum Dissolution. Journal of The Electrochemical Society, 165(8), F579-F586. Available at: [Link]
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Mierczynski, P., et al. (2024). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. Catalysts, 14(5), 296. Available at: [Link]
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Clark, J. (2023). Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
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Farmer, S. (2022). Hydrolysis of nitriles. Lumen Learning. Available at: [Link]
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Bartholomew, C. H. (2001). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Applied Catalysis A: General, 212(1-2), 17-60. Available at: [Link]
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Mahmoud, M. H. H., & El-Melih, A. A. (2019). Recovery of Platinum from Spent Petroleum Catalysts: Optimization Using Response Surface Methodology. Metals, 9(3), 359. Available at: [Link]
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Zhao, Y., et al. (2022). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. International Journal of Molecular Sciences, 23(13), 7310. Available at: [Link]
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Li, Y., et al. (2018). Homogeneous Catalysis of Valeronitrile Hydrolysis under Supercritical Conditions. ACS Omega, 3(10), 13864-13871. Available at: [Link]
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Zhang, J., et al. (2018). Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity. Green Chemistry, 20(15), 3513-3523. Available at: [Link]
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Lebarbier, V. M., et al. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C-O Bonds. ChemCatChem, 9(6), 993-997. Available at: [Link]
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Shao-Horn, Y., et al. (2017). Ex situ study of chloride contamination on carbon supported Pt catalyst. Journal of Power Sources, 342, 213-221. Available at: [Link]
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Ordoñez, S., et al. (2005). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. Applied Catalysis B: Environmental, 59(1-2), 101-109. Available at: [Link]
- U.S. Patent No. 3,920,670. (1975). Process for hydrolysis of nitriles.
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Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. Available at: [Link]
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Girisuta, B., et al. (2008). Experimental and kinetic modelling studies on the acid-catalysed hydrolysis of the water hyacinth plant to levulinic acid. Bioresource Technology, 99(17), 8367-8375. Available at: [Link]
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Gac, W., et al. (2009). Study of the effect of hydrochloric acid on the activity of platinum catalysts. Environment Protection Engineering, 35(4). Available at: [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]
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Pérez-Ramírez, J., et al. (2022). Tracking life and death of carbon nitride supports in platinum-catalyzed vinyl chloride synthesis. Nature Communications, 13(1), 2942. Available at: [Link]
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Pattek-Janczyk, A., et al. (2003). The selective dissolution of alumina, cobalt and platinum from a calcined spent catalyst using different lixiviants. Hydrometallurgy, 70(1-3), 1-11. Available at: [Link]
- U.S. Patent No. 2,830,877. (1958). Recovery of platinum from alumina base platinum catalyst.
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Cieszynski, J. J., & Boxall, C. (2020). Platinum Group Elements Recovery from Used Catalytic Converters by Acidic Fusion and Leaching. Metals, 10(4), 481. Available at: [Link]
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Xing, X., et al. (2018). Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration: Catalyst Design and Ligand Screening via High-Throughput Techniques. Journal of the American Chemical Society, 140(51), 17782-17789. Available at: [Link]
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Bermejo, F., & De La Fuente, J. L. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(7), 887-891. Available at: [Link]
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Ghaffar, T., & Parkins, A. W. (2000). Platinum-catalyzed Selective Hydration of Hindered Nitriles and Nitriles With Acid- Or Base-Sensitive Groups. Journal of Molecular Catalysis A: Chemical, 160(2), 249-261. Available at: [Link]
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Delattre, V., et al. (2000). Mechanism of Catalytic Coke Formation and Some Means to Limit it in Refinery Processes. Oil & Gas Science and Technology, 55(2), 177-187. Available at: [Link]
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Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
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Trasatti, S., & Petrii, O. A. (1991). The impact of chloride ions and the catalyst loading on the reduction of H2O2 on high-surface-area platinum catalysts. Journal of the Electrochemical Society, 138(10), 2967-2973. Available at: [Link]
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Pellis, A., et al. (2023). Hydrolytic depolymerisation of polyesters over heterogeneous ZnO catalyst. Green Chemistry, 25(17), 6825-6830. Available at: [Link]
- U.S. Patent No. 2,830,877. (1958). Recovery of platinum from alumina base platinum catalyst.
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
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Wo, Y., et al. (2023). 20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its Primed Substrate Channel. eScholarship, University of California. Available at: [Link]
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Tsygankov, A. (2020). Fluoride-activated Catalysis. University of Groningen. Available at: [Link]
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Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341. Available at: [Link]
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Technical Support Center: Proper Storage and Handling of 2-Chloro-6-fluorobenzamide
Welcome to the technical support guide for 2-Chloro-6-fluorobenzamide (C7H5ClFNO). This document is designed for researchers, medicinal chemists, and process development scientists. It provides not just procedural steps but also the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experiments.
Section 1: Core Compound Information & Physicochemical Properties
Understanding the fundamental properties of 2-Chloro-6-fluorobenzamide is the first step toward its successful application. This compound is a substituted aromatic amide, and its reactivity is governed by the interplay between the amide functional group and the two electron-withdrawing halogen atoms positioned ortho to it.
Table 1: Physicochemical Properties of 2-Chloro-6-fluorobenzamide
| Property | Value | Source(s) |
| CAS Number | 66073-54-9 | [1] |
| Molecular Formula | C₇H₅ClFNO | [1][2] |
| Molecular Weight | 173.57 g/mol | [1][2] |
| IUPAC Name | 2-chloro-6-fluorobenzamide | [1] |
| Melting Point | 134-137 °C | |
| Appearance | White to off-white solid/powder |
Section 2: Safety, Handling, and Storage Protocols
Proper handling and storage are critical to maintain the quality of the reagent and ensure laboratory safety. The compound is classified as an irritant and requires careful handling.[1]
Question: What are the essential safety precautions when working with 2-Chloro-6-fluorobenzamide?
Answer: As a baseline, you must adhere to standard laboratory safety protocols. Specifically for this compound:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[1]
-
Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. The compound may cause respiratory irritation.[1]
-
Exposure Response:
-
Skin Contact: Causes skin irritation.[1] In case of contact, immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Causes serious eye irritation.[1] If contact occurs, flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Ingestion: The compound is reported as potentially harmful if swallowed.[1] Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Question: What are the optimal storage conditions for 2-Chloro-6-fluorobenzamide?
Answer: To ensure long-term stability and prevent degradation, store the compound under the following conditions:
-
Temperature: Store at room temperature in a dry environment.
-
Atmosphere: Keep the container tightly closed to protect it from atmospheric moisture.
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Section 3: Troubleshooting Experimental Outcomes
This section addresses common issues that may arise during reactions involving 2-Chloro-6-fluorobenzamide. The troubleshooting logic is presented in a question-and-answer format to directly address specific experimental failures.
Question: My reaction yield is significantly lower than expected. What are the likely causes related to the starting material?
Answer: Low yield can often be traced back to the stability and purity of your starting material or its behavior under reaction conditions. Consider these possibilities:
-
Hydrolysis to the Carboxylic Acid: The primary amide functional group is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. This converts your starting material into the unreactive 2-chloro-6-fluorobenzoic acid. A study on the closely related 2-chlorobenzamide showed that hydrolysis is accelerated at acidic (pH 5), neutral (pH 7), and alkaline (pH 10) conditions, particularly with increased temperature.[3]
-
Validation: Check the pH of your reaction mixture. If it's not neutral, consider if buffering is necessary. Use LC-MS to check for the presence of 2-chloro-6-fluorobenzoic acid (M-H⁻ = 172.98) in your crude reaction mixture.
-
Solution: Ensure your solvents and reagents are anhydrous if the reaction chemistry allows. If using aqueous acidic or basic conditions, run the reaction at the lowest effective temperature to minimize hydrolysis.
-
-
Dehydration to the Nitrile: Under certain conditions, particularly with strong dehydrating agents (e.g., POCl₃, P₂O₅, SOCl₂) or very high temperatures, the primary amide can be dehydrated to form 2-chloro-6-fluorobenzonitrile.
-
Validation: Check your crude reaction mixture by GC-MS or LC-MS for the presence of the corresponding nitrile (molecular weight: 155.55 g/mol ).
-
Solution: Avoid harsh dehydrating agents unless the nitrile is the desired product. If high temperatures are required, consider running the reaction for a shorter duration or in a solvent with a lower boiling point if possible.
-
-
Incomplete Dissolution: The compound may not be fully soluble in your chosen reaction solvent, leading to a heterogeneous mixture and reduced reaction rates.
-
Validation: Visually inspect the reaction flask for undissolved solid material.
-
Solution: Consult solubility data (see FAQ section) or perform a solubility test. Consider using a co-solvent system or switching to a solvent in which the amide has higher solubility, such as DMSO or DMF.
-
Section 4: Frequently Asked Questions (FAQs)
Q: In which common organic solvents is 2-Chloro-6-fluorobenzamide soluble?
Q: Can the chlorine or fluorine atom undergo nucleophilic aromatic substitution (SNA_r_)?
A: Yes, this is a key reaction pathway for this class of compounds. The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ortho-halogens and the amide group. In general, the C-F bond is stronger than the C-Cl bond, but the high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic. The relative reactivity for substitution can depend heavily on the specific nucleophile and reaction conditions. For related benzaldehydes, the chloro-group is noted as being more reactive in some contexts.
Q: Can the amide group direct ortho-lithiation or C-H activation?
A: Yes, the benzamide functional group is a well-established directing group for ortho-C-H activation and arylation reactions, typically catalyzed by transition metals like palladium.[4] This makes the unsubstituted carbon atom between the fluorine and the amide group a potential site for functionalization.
Section 5: Key Chemical Transformations & Experimental Protocols
While this guide cannot provide a protocol for every possible reaction, we outline the theory and a general procedure for a common transformation: the dehydration of the amide to a nitrile.
Protocol: Dehydration of 2-Chloro-6-fluorobenzamide to 2-Chloro-6-fluorobenzonitrile
This protocol is a generalized procedure based on common laboratory methods for amide dehydration.[5] Caution: This reaction should be performed in a chemical fume hood with appropriate PPE.
-
Objective: To convert the primary amide into a nitrile functional group.
-
Principle: A strong dehydrating agent is used to eliminate a molecule of water from the primary amide. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA) often in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct.
Step-by-Step Methodology:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-6-fluorobenzamide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the dehydrating agent (e.g., phosphorus oxychloride, ~1.1 eq) dropwise via syringe. If required by the specific method, a base like anhydrous pyridine (~2-3 eq) would be added at this stage.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, or gently heat to reflux if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess reagent and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude nitrile can then be purified by column chromatography on silica gel or by recrystallization.
Sources
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Technical Support Center: Minimizing Impurity Formation in 2-Chloro-6-fluorobenzamide
Current Status: Online Role: Senior Application Scientist Ticket ID: #CFB-AMIDE-OPT-01 Subject: Impurity Profile Control & Process Optimization for 2-Chloro-6-fluorobenzamide
Executive Summary & Route Analysis
User Query: How do I minimize impurities during the synthesis of 2-Chloro-6-fluorobenzamide?
Scientist's Assessment: The purity of 2-Chloro-6-fluorobenzamide (CAS: 66073-54-9) is critical because it serves as a scaffold for benzoylurea insecticides and necroptosis-inducing pharmaceutical agents. Impurities in this synthesis typically arise from kinetic over-reaction (hydrolysis to acid) or nucleophilic competition .
Your optimization strategy depends entirely on your synthetic route. Select your current workflow below to access the relevant troubleshooting guide.
| Route A: Nitrile Hydrolysis | Route B: Acid Chloride Amidation |
| Precursor: 2-Chloro-6-fluorobenzonitrile | Precursor: 2-Chloro-6-fluorobenzoyl chloride |
| Primary Impurity: 2-Chloro-6-fluorobenzoic acid (Over-hydrolysis) | Primary Impurity: 2-Chloro-6-fluorobenzoic acid (Hydrolysis by moisture) |
| Secondary Impurity: Unreacted Nitrile | Secondary Impurity: Dimer (Imide formation) |
| Key Control: Reaction Time & pH | Key Control: Moisture Exclusion & Temperature |
Interactive Troubleshooting Guide (FAQs)
Category A: Nitrile Hydrolysis Route (Industrial Standard)
Q1: My HPLC shows a significant peak for 2-chloro-6-fluorobenzoic acid (approx. 5-10%). How do I stop the reaction at the amide stage?
Diagnosis: You are likely using strong acid hydrolysis (e.g., 90% H₂SO₄) or unbuffered alkaline hydrolysis at high temperatures. The hydrolysis of a nitrile is a two-step consecutive reaction:
Corrective Protocol (The "Radziszewski" Shift):
Switch to Basic Peroxide Hydrolysis . The hydroperoxide anion (
-
Reagents: 30%
, NaOH (aq), DMSO or Ethanol. -
Mechanism:
adds to the nitrile to form a peroxyimidic acid intermediate, which spontaneously collapses to the amide and oxygen gas. This mechanism does not proceed to the acid.
Q2: I have unreacted starting material (Nitrile) remaining despite long reaction times.
Diagnosis: This is a solubility issue. 2-Chloro-6-fluorobenzonitrile is highly lipophilic and crystalline. In aqueous acid/base, it forms a heterogeneous "oil slick" that reacts only at the interface.
Corrective Protocol:
-
Solvent System: Use a miscible co-solvent like DMSO or Acetone to homogenize the phase.
-
Phase Transfer Catalysis (PTC): If you must use a biphasic system (e.g., Toluene/Water), add 1-3 mol% Tetrabutylammonium bromide (TBAB) . This transports the hydroxide/peroxide anion into the organic phase.
Category B: Acid Chloride Route (Laboratory Scale)
Q3: I see a "double-weight" impurity peak (approx. 340-350 Da). What is this?
Diagnosis: This is likely the imide dimer (Bis(2-chloro-6-fluorobenzoyl)imide).
-
Cause: If you mix the acid chloride with the amide product under basic conditions, the amide nitrogen can attack a second molecule of acid chloride.
-
Prevention: Ensure an excess of ammonia (
) is present before adding the acid chloride. Add the acid chloride slowly to a saturated ammonia solution at low temperature ( C).
Q4: My product melting point is low (below 150°C), and the solid is sticky.
Diagnosis: Residual solvent or occlusion of ammonium chloride salts.
-
Fix: The amide is insoluble in water, while
is soluble. Vigorous aqueous washing is required.-
Quench reaction with ice water.
-
Filter the solid.
-
Critical Step: Reslurry the wet cake in 5%
solution (to remove traces of acid) and then pure water. Measure conductivity of the filtrate to ensure salt removal.
-
Detailed Optimization Protocols
Protocol A: Selective Peroxide Hydrolysis (Recommended)
Target: >98% Amide, <0.5% Acid
-
Setup: 3-neck flask with thermometer, addition funnel, and magnetic stirrer.
-
Charge: Dissolve 10.0 g 2-Chloro-6-fluorobenzonitrile in 40 mL DMSO (or Acetone).
-
Base Addition: Add 2.0 mL of 6N NaOH . Monitor exotherm.
-
Oxidant Addition: Cool to 20°C. Dropwise add 12 mL 30% Hydrogen Peroxide (
).-
Note: The reaction is exothermic. Maintain internal temp < 55°C to prevent runaway decomposition of peroxide.
-
-
Reaction: Stir at 50°C for 2-3 hours. Monitor by HPLC.
-
Workup:
-
Pour reaction mixture into 200 mL ice water.
-
The amide will precipitate as a white solid.
-
Filter and wash with water (3 x 50 mL) to remove DMSO.
-
Dry at 60°C under vacuum.
-
Protocol B: Purification via Recrystallization
If crude purity is <95%, use this method to reject the acid impurity.
| Solvent System | Ratio (v/v) | Temp (Dissolve) | Temp (Crystallize) | Target Impurity Removal |
| Toluene | 100% | Reflux (110°C) | 0°C | Unreacted Nitrile |
| Ethanol/Water | 80:20 | Reflux (78°C) | 5°C | Benzoic Acid & Salts |
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates the kinetic competition between amide formation and over-hydrolysis. The Green Path represents the optimized Radziszewski route, while the Red Path represents the over-reaction common in acid hydrolysis.
Caption: Kinetic pathway showing the selectivity of peroxide hydrolysis (Green) vs. the risk of over-hydrolysis to benzoic acid (Red).
Quantitative Data: Solvent Effects on Impurity Ratios
The choice of solvent in the hydrolysis step significantly impacts the conversion rate and impurity profile.
| Solvent | Reaction Time (h) | Conversion (%) | Amide:Acid Ratio | Notes |
| DMSO | 2.0 | 99.5% | 99:1 | Best solubility; fastest rate; difficult to dry completely. |
| Ethanol | 6.0 | 92.0% | 95:5 | Slower; requires higher temp; increased risk of acid formation. |
| Water (No PTC) | 24.0 | <10% | N/A | Biphasic; reaction stalls; high recovery of starting material. |
| Toluene (+TBAB) | 5.0 | 96.0% | 97:3 | Good for scale-up; easy solvent recovery. |
References
-
ResearchGate. (2025).[1] Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water. Retrieved from [Link]
-
PatSnap. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
-
PubChem. (2025). 2-Chloro-6-fluorobenzamide Compound Summary. Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Chloro-6-fluorobenzamide before handling.
Sources
Technical Support Center: Analytical Monitoring of 2-Chloro-6-fluorobenzamide
The following guide serves as a specialized Technical Support Center for the analytical monitoring of 2-Chloro-6-fluorobenzamide (CAS: 66073-54-9). This content is structured to address the specific chromatographic and chemical challenges associated with the ortho-disubstituted benzamide class.
Status: Operational Ticket Focus: Reaction Monitoring, Method Development, and Impurity Profiling Assigned Specialist: Senior Application Scientist
Module 1: Method Development & Validation
User Question: I am seeing co-elution between my starting material (Acid Chloride) and the hydrolyzed byproduct (Acid) when monitoring the formation of 2-Chloro-6-fluorobenzamide. How do I resolve this?
Technical Insight: The core challenge with 2-Chloro-6-fluorobenzamide is the ortho-effect . The chlorine and fluorine atoms at the 2 and 6 positions create significant steric hindrance and electronic shielding.
-
The Acid Chloride Problem: You cannot analyze 2-chloro-6-fluorobenzoyl chloride directly on Reverse Phase (RP) HPLC. It will hydrolyze on the column (reacting with the aqueous mobile phase) to form 2-chloro-6-fluorobenzoic acid, leading to variable peak shapes and false quantification.
-
The Separation Strategy: The Amide is neutral. The Acid (impurity/byproduct) is ionizable (pKa ~2.0–2.5). You must suppress the ionization of the acid to retain it on a C18 column, or exploit the ionization to separate it from the amide.
Validated HPLC Protocol
Objective: Separate Amide (Product), Acid (Hydrolysis Impurity), and Methyl Ester (Quenched Starting Material).
| Parameter | Specification | Technical Rationale |
| Column | C18 End-capped (e.g., 150mm x 4.6mm, 3.5µm) | High carbon load required for retention of polar fluorinated aromatics. |
| Mobile Phase A | Water + 0.1% H₃PO₄ (pH ~2.0) | Critical: Low pH suppresses the ionization of the benzoic acid derivative, sharpening the peak and increasing retention. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can cause higher backpressure; ACN provides sharper peaks for halogenated aromatics. |
| Gradient | 0-2 min: 10% B (Isocratic)2-15 min: 10% -> 80% B15-18 min: 80% B | Slow gradient start prevents the polar Acid/Amide from eluting in the void volume. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 220 nm (Primary), 254 nm (Secondary) | Fluorinated benzenes have strong absorption at low UV (210-220 nm). 254 nm is more selective but less sensitive. |
| Temperature | 30°C | Controls viscosity and retention time reproducibility. |
Analytical Logic Flow
The following diagram illustrates the decision process for optimizing the separation of the amide from its precursors.
Caption: Decision tree for resolving co-elution between 2-chloro-6-fluorobenzamide and its acidic precursors.
Module 2: Reaction Monitoring (Quenching Protocol)
User Question: I am synthesizing the amide from 2-chloro-6-fluorobenzoyl chloride. My HPLC results show 100% Acid and 0% Acid Chloride, even at t=0. Why?
Technical Insight: You are observing a sampling artifact . The acid chloride is highly reactive.[1] When you inject the reaction mixture into the HPLC (which contains water in the mobile phase), the acid chloride hydrolyzes immediately on the column. You are measuring the hydrolysis product, not the actual reaction species.
The Fix: You must perform an offline quench to "freeze" the reaction composition before injection.
The "Derivatize-and-Shoot" Protocol
Use Methanol (MeOH) or Diethylamine (DEA) as a quenching agent.
-
Sampling: Take 50 µL of the reaction mixture.
-
Quenching: Immediately add to 950 µL of HPLC-grade Methanol .
-
Chemistry: The unreacted Acid Chloride reacts with MeOH to form the Methyl Ester (Methyl 2-chloro-6-fluorobenzoate).
-
Stability: The Amide (product) and Acid (impurity) are stable in MeOH.
-
-
Analysis: Inject the quenched sample.
-
Peak A: 2-Chloro-6-fluorobenzoic Acid (Original impurity).
-
Peak B: 2-Chloro-6-fluorobenzamide (Product).
-
Peak C: Methyl 2-chloro-6-fluorobenzoate (Represents unreacted Acid Chloride).
-
Caption: Workflow for quenching acid chlorides with methanol to distinguish starting material from hydrolysis impurities.
Module 3: Troubleshooting & FAQs
User Question: My retention times are drifting, and the amide peak is tailing.
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (Amide) | Secondary interactions with silanols. | The amide nitrogen can interact with free silanols on the silica backbone. Add 5-10 mM Ammonium Acetate to the aqueous mobile phase or use a highly end-capped column. |
| RT Drift (Acid Peak) | pH instability. | The pKa of 2-chloro-6-fluorobenzoic acid is low (~2.0). If mobile phase pH is near the pKa, slight changes cause massive RT shifts. Buffer aggressively to pH 2.0 (fully protonated) or pH 7.0 (fully ionized). |
| Split Peaks | Solvent mismatch. | Dissolving the sample in 100% ACN while starting the gradient at 10% ACN causes the sample to precipitate or travel faster than the eluent. Dilute sample in Mobile Phase A/B mix (50:50). |
| Ghost Peaks | Carryover. | Fluorinated aromatics are "sticky" (lipophilic). Wash needle with 90% ACN/Water between injections. |
Module 4: Impurity Profiling (Isomers)
User Question: I see a small impurity at 0.9 RRT (Relative Retention Time). Could this be an isomer?
Technical Insight: Yes. The synthesis of the precursor (2-chloro-6-fluorotoluene) often involves chlorination of fluorotoluene or fluorination of chlorotoluene. This can lead to Regioisomers.
-
Common Isomer: 2-Chloro-4-fluorobenzamide (Para-fluoro).
-
Separation Physics: The ortho isomer (2,6) is more compact and has a different dipole moment than the para isomer (2,4).
-
Detection: These isomers have identical molecular weights (MW 173.57). LC-MS alone cannot distinguish them easily without fragmentation analysis. You must rely on chromatographic resolution.
-
Tip: A Phenyl-Hexyl column often provides better selectivity for halogenated positional isomers than a standard C18 due to pi-pi stacking interactions.
-
References
-
BenchChem. (2025).[4][5] Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide. Retrieved from
-
ChemicalBook. (2025).[6] 2-Chloro-6-fluorobenzoic acid Properties and pKa Data. Retrieved from
-
Chromatography Forum. (2003). Acid Chlorides by HPLC - Quenching Protocols. Retrieved from
Sources
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-fluorobenzoic acid | 434-75-3 [chemicalbook.com]
- 3. 2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Preventing decomposition of 2-Chloro-6-fluorobenzamide
Welcome to the technical support center for 2-Chloro-6-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our goal is to equip you with the knowledge to anticipate and prevent its decomposition, ensuring the integrity and success of your research.
Introduction: Understanding the Stability of 2-Chloro-6-fluorobenzamide
2-Chloro-6-fluorobenzamide is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. However, like many halogenated aromatic compounds, its stability can be a concern under various experimental and storage conditions. The electron-withdrawing nature of the chlorine and fluorine atoms on the benzene ring makes the amide group susceptible to certain degradation pathways. This guide will walk you through the primary causes of decomposition and provide actionable protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of 2-Chloro-6-fluorobenzamide.
Q1: What are the main reasons for the decomposition of 2-Chloro-6-fluorobenzamide?
A1: The three primary degradation pathways for 2-Chloro-6-fluorobenzamide are:
-
Hydrolysis: The amide bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to form 2-chloro-6-fluorobenzoic acid and ammonia.
-
Thermal Decomposition: Elevated temperatures can provide the energy needed to break the amide bond and other parts of the molecule, leading to the release of gases such as hydrogen chloride and hydrogen fluoride.
-
Photodecomposition: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of the compound.
Q2: How should I properly store 2-Chloro-6-fluorobenzamide to ensure its stability?
A2: To maintain the integrity of 2-Chloro-6-fluorobenzamide, it is recommended to store it in a tightly sealed container, protected from light, in a dry and well-ventilated place at room temperature. For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to minimize contact with moisture.
Q3: I suspect my sample of 2-Chloro-6-fluorobenzamide has degraded. How can I confirm this?
A3: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your sample to that of a known pure standard, you can identify and quantify the parent compound and any degradation products. A decrease in the peak area of 2-Chloro-6-fluorobenzamide and the appearance of new peaks would indicate degradation.
Q4: What are the likely degradation products I should look for?
A4: The most common degradation product from hydrolysis is 2-chloro-6-fluorobenzoic acid . Other potential byproducts from more extensive degradation could include simpler aromatic compounds or inorganic salts.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the use of 2-Chloro-6-fluorobenzamide.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or low yield. | Decomposition of 2-Chloro-6-fluorobenzamide due to reaction conditions. | Analyze the purity of your starting material using the HPLC method described in this guide. Ensure your reaction solvent is anhydrous and consider running your reaction under an inert atmosphere. |
| Appearance of a new, unidentified peak in my reaction monitoring (e.g., by LC-MS). | Formation of a degradation product, likely 2-chloro-6-fluorobenzoic acid from hydrolysis. | Co-inject your sample with a standard of 2-chloro-6-fluorobenzoic acid to confirm its identity. If confirmed, take measures to strictly exclude water from your reaction setup. |
| The solid 2-Chloro-6-fluorobenzamide has changed color or appears clumpy. | Potential moisture absorption and subsequent hydrolysis, or photodecomposition. | Discard the reagent and obtain a fresh, pure sample. Review your storage conditions to ensure they are adequate. |
| pH of the reaction mixture changes unexpectedly. | If the reaction is aqueous or contains trace water, hydrolysis of the amide to the carboxylic acid will lower the pH. | Buffer your reaction mixture if the intended chemistry is sensitive to pH changes. |
In-Depth Technical Protocols
To empower you to proactively manage the stability of 2-Chloro-6-fluorobenzamide, we provide the following detailed experimental protocols.
Protocol 1: Stability-Indicating HPLC Method
This High-Performance Liquid Chromatography (HPLC) method is designed to separate 2-Chloro-6-fluorobenzamide from its primary degradation product, 2-chloro-6-fluorobenzoic acid, and other potential impurities.
Instrumentation and Parameters:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of 2-Chloro-6-fluorobenzamide at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a stock solution of 2-chloro-6-fluorobenzoic acid at 1 mg/mL in the same diluent.
-
For analysis, dilute your sample to a final concentration of approximately 0.1 mg/mL with the diluent.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a molecule under stress conditions. These protocols are based on the principles outlined in the ICH Q1A guideline.[1][2]
A. Hydrolytic Degradation:
-
Prepare three solutions of 2-Chloro-6-fluorobenzamide at 1 mg/mL in:
-
0.1 N Hydrochloric Acid (acidic hydrolysis)
-
Purified Water (neutral hydrolysis)
-
0.1 N Sodium Hydroxide (basic hydrolysis)
-
-
Incubate the solutions at 60 °C and take samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the acidic and basic samples before analysis by the stability-indicating HPLC method.
B. Thermal Degradation:
-
Place a solid sample of 2-Chloro-6-fluorobenzamide in a controlled temperature oven at 80 °C.
-
Take samples at 24, 48, and 72 hours.
-
Prepare solutions of the stressed solid samples for HPLC analysis.
C. Photolytic Degradation:
-
Expose a solution of 2-Chloro-6-fluorobenzamide (1 mg/mL in 50:50 acetonitrile/water) and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline.[3][4]
-
Keep control samples, protected from light, at the same temperature.
-
Analyze the exposed and control samples by HPLC.
Mechanistic Insights and Diagrams
Understanding the "why" behind decomposition is key to preventing it. Here we visualize the primary degradation pathway and the logical workflow for stability testing.
Hydrolysis Pathway
The most common degradation route is the hydrolysis of the amide bond. This reaction is catalyzed by both acid and base.
Caption: Hydrolysis of 2-Chloro-6-fluorobenzamide.
Experimental Workflow for Stability Assessment
A systematic approach is crucial for accurately assessing the stability of 2-Chloro-6-fluorobenzamide.
Caption: Workflow for stability assessment.
References
-
ICH Harmonised Tripartite Guideline. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
- Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
- Hsiao, S. H., & Lin, S. C. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS.
-
ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
- Hansen, M., Björklund, E., & Krogh, K. A. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry.
- Prakash, A. S., & Klumpp, D. A. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein journal of organic chemistry, 14, 461–466.
-
ResearchGate. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]
- Qingxiang, Z., Wenying, L., Guoguang, L., & Xiuling, X. (2000). Study on the hydrolysis of 2-chlorobenzamide. Journal of agricultural and food chemistry, 48(6), 2572–2575.
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
MDPI. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]
-
National Center for Biotechnology Information. 2-Chloro-6-fluorobenzoic acid. [Link]
-
RSC Publishing. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]
-
U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
ResearchGate. Thermogravimetric analysis of amide-co-imide functional benzoxazine isomers after thermal polymerization at 200°C. [Link]
-
ResearchGate. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link]
-
ACS Publications. Study on the Hydrolysis of 2-Chlorobenzamide. [Link]
-
ChemRxiv. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]
-
National Center for Biotechnology Information. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. [Link]
-
DergiPark. STRUCTURAL CHARACTERIZATION AND PHOTOCHEMISTRY OF 2-CHLORO-6-FLUOROBENZOIC ACID ISOLATED IN A XENON MATRIX. [Link]
-
Express Polymer Letters. Synthesis and thermal degradation characterization of novel poly(phosphazene-aryl amides). [Link]
-
Shodhganga. PHARMACY. [Link]
-
European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
Sources
Technical Support Center: Work-up Procedures for 2-Chloro-6-fluorobenzamide Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-6-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical work-up and purification stages of this important synthetic intermediate. Our goal is to equip you with the expertise to navigate common challenges, optimize your yield and purity, and ensure the integrity of your results.
Introduction to the Synthesis and its Challenges
2-Chloro-6-fluorobenzamide is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. A common route to its synthesis involves the hydrolysis of 2-chloro-6-fluorobenzonitrile. While the reaction itself can be straightforward, the work-up procedure is crucial for isolating a pure product and can present several challenges. These include incomplete reaction, the formation of the corresponding carboxylic acid as a significant byproduct, and difficulties in separating the desired amide from unreacted starting material and other impurities. This guide provides a systematic approach to troubleshooting these common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the work-up of 2-Chloro-6-fluorobenzamide, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Yield of Isolated 2-Chloro-6-fluorobenzamide
-
Possible Cause 1: Incomplete Hydrolysis of 2-chloro-6-fluorobenzonitrile. The conversion of the nitrile to the amide may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting nitrile. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. Be cautious, as excessive heat can promote the formation of the carboxylic acid byproduct.
-
-
Possible Cause 2: Product Loss During Extraction. The amide may have partial solubility in the aqueous layer, leading to losses during the extraction process.
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product from the aqueous phase. Ensure thorough mixing during each extraction.
-
-
Possible Cause 3: Inefficient Precipitation or Recrystallization. The chosen solvent system for precipitation or recrystallization may not be optimal, leaving a significant amount of product dissolved in the mother liquor.
-
Solution: Carefully select a recrystallization solvent or solvent system where the 2-Chloro-6-fluorobenzamide has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol or mixtures like n-hexane/acetone[1]. Perform a small-scale solvent screen to identify the best option. Cooling the recrystallization mixture in an ice bath can further improve the yield.
-
Problem 2: Product Contamination with 2-Chloro-6-fluorobenzoic Acid
-
Possible Cause: Over-hydrolysis of the Nitrile or Amide. Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the hydrolysis of the nitrile or the newly formed amide to the corresponding carboxylic acid.[2]
-
Solution 1: Controlled Reaction Conditions. Strictly control the reaction temperature and time to minimize the formation of the carboxylic acid.[2]
-
Solution 2: Basic Wash During Work-up. During the extraction procedure, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution. This will deprotonate the acidic 2-chloro-6-fluorobenzoic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, effectively separating it from the neutral amide in the organic phase.
-
Problem 3: Presence of Unreacted 2-chloro-6-fluorobenzonitrile in the Final Product
-
Possible Cause: Incomplete Reaction. As with low yield, this is a sign that the hydrolysis reaction has not proceeded to completion.
-
Solution 1: Reaction Monitoring. As previously mentioned, monitor the reaction to ensure the full consumption of the starting material.
-
Solution 2: Purification by Recrystallization. Recrystallization can be an effective method to separate the amide from the less polar nitrile. The difference in polarity and crystal lattice energy between the amide and the nitrile often allows for efficient separation with the appropriate solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the hydrolysis of 2-chloro-6-fluorobenzonitrile to 2-Chloro-6-fluorobenzamide?
A1: A typical work-up involves cooling the reaction mixture, followed by quenching with water. The product is then extracted into an organic solvent. The organic layer is washed sequentially with a mild acid (to neutralize any basic catalyst), water, and a mild base (like sodium bicarbonate solution to remove any 2-chloro-6-fluorobenzoic acid). The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then typically purified by recrystallization.
Q2: How can I best monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting nitrile, the product amide, and the potential carboxylic acid byproduct. The spots can be visualized under UV light. Gas Chromatography (GC) can also be used for more quantitative monitoring.[2][3]
Q3: What is the best solvent for recrystallizing 2-Chloro-6-fluorobenzamide?
A3: The ideal solvent will dissolve the compound well when hot but poorly when cold. Ethanol and mixtures of n-hexane and acetone are often good starting points for recrystallization of similar aromatic amides.[1] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent pair for your specific crude product.
Q4: My final product is an off-white or yellowish powder. How can I improve the color?
A4: The discoloration may be due to trace impurities. A second recrystallization can often improve the color and purity. In some cases, treating a solution of the crude product with a small amount of activated carbon before filtering and recrystallizing can help remove colored impurities.
Experimental Protocols
Standard Aqueous Work-up Protocol
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing cold water or ice.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a small-scale reaction).
-
Washing: Combine the organic extracts and wash sequentially with:
-
1 M HCl (if a basic catalyst was used)
-
Water
-
Saturated aqueous sodium bicarbonate solution (to remove acidic byproducts)
-
Brine (to aid in phase separation)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 2-Chloro-6-fluorobenzamide.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent.
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Chloro-6-fluorobenzamide | 173.57[4][5] | 138-144[6] | Not readily available | Soluble in many organic solvents |
| 2-chloro-6-fluorobenzonitrile | 155.56 | Not readily available | Not readily available | Soluble in many organic solvents |
| 2-chloro-6-fluorobenzoic acid | 174.56 | 145-148 | Not readily available | Soluble in many organic solvents, sparingly soluble in cold water |
Visualization of the Work-up and Troubleshooting Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. 2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-6-fluorobenzamide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Validation & Comparative
Comparative Guide: GC-MS Analysis of 2-Chloro-6-fluorobenzamide and Its Derivatives
Executive Summary & Application Context
2-Chloro-6-fluorobenzamide (2-C-6-FB) is a critical intermediate in the synthesis of benzoylurea insecticides and is increasingly relevant in pharmaceutical research as a necroptosis inducer. While High-Performance Liquid Chromatography (HPLC) is the standard for purity assays in bulk manufacturing, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice for trace impurity profiling, metabolic studies, and structural confirmation due to its high resolution and the diagnostic power of Electron Ionization (EI) fragmentation.
This guide provides a technical comparison between Direct Injection GC-MS and Derivatization-based GC-MS , supported by experimental protocols and mechanistic insights.
Comparison of Analytical Approaches
| Feature | Direct Injection GC-MS | Derivatization GC-MS (TMS) | HPLC-UV |
| Primary Utility | Rapid screening, raw material QC | Trace analysis, metabolite ID | Bulk purity, thermolabile samples |
| Peak Symmetry | Moderate (Tailing likely due to -CONH₂ H-bonding) | Excellent (Amide masked as -CON(TMS)₂) | Excellent |
| Sensitivity (LOD) | ~1.0 ppm | ~0.1 ppm | ~5.0 ppm (UV @ 254nm) |
| Sample Prep Time | < 10 mins (Dilute & Shoot) | 45-60 mins (Reaction time) | < 10 mins |
| Structural ID | Good (Standard Library Match) | Superior (Shifted mass spectrum) | Poor (Retention time only) |
Chemical Profile & Analytical Challenges
The primary challenge in analyzing 2-C-6-FB is the primary amide group (-CONH₂) .[1]
-
Polarity: Strong hydrogen bonding leads to column adsorption, causing peak tailing and memory effects.[1]
-
Thermal Stability: While the benzamide core is stable, the amide can dehydrate to the nitrile (2-chloro-6-fluorobenzonitrile) in a dirty or active GC inlet (temp > 280°C).
-
Halogen Signature: The presence of Chlorine (
) provides a distinct 3:1 isotopic ratio, serving as an internal validation check in mass spectral data.[1][2]
Experimental Protocols
Method A: Silylation Derivatization (Recommended)
Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces active hydrogens with trimethylsilyl (TMS) groups, reducing polarity and increasing volatility.[1]
Reagents:
-
Solvent: Anhydrous Pyridine or Acetonitrile (ACN).[1]
-
Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane) as a catalyst.[1]
Protocol:
-
Dissolution: Dissolve 10 mg of sample in 1 mL of anhydrous pyridine.
-
Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Incubation: Cap the vial and heat at 65°C for 30 minutes . (Amides are less reactive than alcohols; heat is mandatory).[1]
-
Injection: Inject 1 µL into the GC-MS.
Method B: Direct Injection (Rapid Screening)
Suitable for high-concentration samples where minor tailing is acceptable.[1]
-
Solvent: Methanol or Ethyl Acetate (HPLC Grade).[1]
-
Concentration: 100 ppm.
-
Inlet Condition: Must be deactivated (silanized glass liner) to prevent thermal degradation.[1]
GC-MS Instrumentation Parameters
The following parameters are optimized for the separation of halogenated benzamides on a standard 5% phenyl-methylpolysiloxane column.
| Parameter | Setting | Rationale |
| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Non-polar phase minimizes amide interaction.[1] |
| Inlet Temp | 260°C | High enough to volatilize, low enough to minimize nitrile formation.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C (5 min) | Rapid ramp prevents band broadening.[1] |
| Transfer Line | 280°C | Prevents condensation before MS source.[1] |
| Ion Source | EI (70 eV), 230°C | Standard ionization for spectral library matching.[1] |
| Scan Range | 40–350 m/z | Covers molecular ion and key fragments.[1] |
Mechanistic Analysis: Fragmentation & Workflow
Analytical Workflow Diagram
The following diagram illustrates the decision matrix and workflow for analyzing 2-C-6-FB.
Figure 1: Analytical workflow for selecting between direct injection and derivatization pathways.
Mass Spectral Interpretation (EI Fragmentation)
The mass spectrum of 2-C-6-FB provides definitive structural proof.[1]
-
Molecular Ion (M+[1]•):
-
Fragmentation Pathway:
Figure 2: Proposed EI fragmentation pathway for underivatized 2-Chloro-6-fluorobenzamide.
Validation & Troubleshooting
To ensure "Trustworthiness" (Part 2 of requirements), the following self-validating checks must be performed.
System Suitability Criteria
-
Tailing Factor (Tf): For direct injection, Tf should be < 1.[1]5. If Tf > 2.0, inlet liner deactivation is required or switch to Method A (Derivatization).[1]
-
Isotope Match: The M/(M+2) ratio must be within 10% of the theoretical 3:1 ratio. Deviation suggests co-elution with a non-chlorinated impurity.[1]
-
Blank Run: Inject pure derivatization reagent (BSTFA) to identify background siloxane peaks (m/z 73, 147, 207, 281) which can interfere with trace analysis.
Common Artifacts
-
Nitrile Formation: A peak at [M-18] (m/z 155) indicates thermal dehydration of the amide in the injector port.[1] Solution: Lower inlet temperature to 250°C or use a "cool-on-column" inlet.[1]
-
Incomplete Derivatization: Presence of both m/z 173 (Parent) and m/z 245 (TMS) indicates insufficient reaction time.[1] Solution: Increase incubation to 60 mins or add pyridine catalyst.
References
-
National Institutes of Health (PubChem). (n.d.).[1] 2-Chloro-6-fluorobenzamide Compound Summary. Retrieved from [Link]
-
Little, J. L. (2014).[1] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link]
Sources
Comparative Guide: HPLC Quantification Strategies for 2-Chloro-6-fluorobenzamide
Executive Summary
2-Chloro-6-fluorobenzamide (2-C-6-F) is a critical intermediate in the synthesis of benzoylurea insecticides (e.g., Chlorfluazuron) and specific pharmaceutical kinase inhibitors.[1] Its quantification is pivotal during process optimization and purity profiling.[1]
While Gas Chromatography (GC) is occasionally employed for upstream intermediates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the industry gold standard for 2-C-6-F due to the compound's thermal characteristics and the need to separate it from non-volatile ionic impurities.[1] This guide compares the robust RP-HPLC "Workhorse" method against high-throughput UHPLC and cost-effective HPTLC alternatives, providing validated protocols and decision-making frameworks.[1]
Chemical Profile & Method Selection Logic
Understanding the analyte is the first step in robust method design.[1] 2-C-6-F presents specific challenges due to its halogenation and amide functionality.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Benzamide core, Cl (pos 2), F (pos 6) | UV Active: Strong absorption at 210–254 nm due to the conjugated |
| Solubility | Low in water; High in MeOH, ACN | Mobile Phase: Requires high organic content (ACN/MeOH).[1] |
| Acidity (pKa) | Amide pKa ~15 (neutral in solution) | pH Control: While the amide is neutral, acidic buffers (pH 2.5–3.[1]0) are recommended to suppress silanol activity on the column and sharpen peaks.[1] |
| LogP | ~1.5 – 1.8 | Retention: Moderately lipophilic; ideal for C18 stationary phases.[1] |
Method A: The Gold Standard (RP-HPLC)[1]
This method is designed for robustness and transferability across standard QC labs.[1] It prioritizes resolution (
Experimental Protocol
-
System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
-
Stationary Phase: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Symmetry C18),
, .[1]-
Why: The "end-capping" reduces peak tailing caused by the interaction between the amide nitrogen and free silanol groups on the silica support.[1]
-
-
Mobile Phase:
-
Flow Rate:
. -
Detection: UV-Vis / PDA at 254 nm (Primary) and 210 nm (Secondary for impurity profiling).[1]
-
Injection Volume:
. -
Column Temp:
.
Validation Criteria (Self-Validating System)
To ensure the system is working correctly before running samples, verify:
-
Tailing Factor (
): Must be .[1] If higher, the column end-capping is degraded or the mobile phase pH is too high.[1] -
Theoretical Plates (
): .[1] -
Retention Time: Expect elution at ~4.5 – 6.0 minutes depending on dead volume.
Method B: The High-Throughput Alternative (UHPLC)[1]
For environments processing >50 samples/day (e.g., reaction monitoring), UHPLC offers a 5x speed advantage with superior resolution.[1]
Experimental Protocol
-
System: Waters ACQUITY UPLC or Agilent 1290 Infinity.
-
Stationary Phase: BEH C18 (Bridged Ethyl Hybrid),
, .[1]-
Why: Sub-2-micron particles minimize the
-term in the Van Deemter equation, allowing high flow rates without losing efficiency.[1]
-
-
Mobile Phase:
-
Flow Rate:
.[1] -
Detection: PDA at 254 nm.
-
Run Time: < 3.5 minutes.
Comparative Analysis
The following table contrasts the methods based on experimental data and operational constraints.
| Feature | RP-HPLC (Method A) | UHPLC (Method B)[1] | GC-FID (Alternative) |
| Primary Use Case | Final QC release; Global regulatory filing.[1] | High-throughput screening; IPC (In-Process Control).[1] | Reaction monitoring (if solvent is non-aqueous).[1] |
| Analysis Time | 10–15 mins | 2–4 mins | 10–20 mins |
| Solvent Consumption | High (~15 mL/run) | Low (< 2 mL/run) | None (Carrier gas only) |
| Resolution ( | High | Ultra-High | Moderate |
| Sensitivity (LOD) | ~0.5 | ~0.05 | ~1.0 |
| Capital Cost | Moderate | High | Moderate |
| Risk Factor | Low risk of instrument downtime.[1] | High pressure requires rigorous filtration ( | Thermal degradation of amide possible at inlet.[1] |
Visualization: Method Development & Decision Matrix
Diagram 1: Method Development Workflow
This flowchart illustrates the logical deduction process for optimizing the separation of halogenated benzamides.
Caption: Logical workflow for optimizing HPLC conditions for amide-based analytes.
Diagram 2: Strategic Decision Matrix
When to choose HPLC vs. UHPLC vs. HPTLC/GC.
Caption: Decision matrix for selecting the appropriate chromatographic technique based on lab constraints.
Troubleshooting & Expert Insights
As a scientist, you will encounter deviations. Here is the causality and the fix:
-
Peak Tailing:
-
Retention Time Drift:
-
Cause: Temperature fluctuations affecting the pKa/solubility equilibrium, or "Phase Collapse" if using <5% organic in isocratic mode (unlikely here).[1]
-
Fix: Use a Column Oven set strictly to
or .
-
-
Ghost Peaks:
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
BenchChem. (2025).[1][3][5] Physical and chemical properties of 2-Chloro-6-fluorobenzaldehyde (Precursor Analysis).Link[1]
-
PubChem. (2025).[1] 2-Chloro-6-fluorobenzamide Compound Summary. National Library of Medicine.[1] Link[1]
-
Separation Science. (2024). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?Link
-
Sciensano. (2019).[1] Determination of halogenated flame retardants (Analogous Halogenated Analysis).Link
Sources
A Comparative Guide to the NMR Spectroscopy of 2-Chloro-6-fluorobenzamide and Related Compounds
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure in solution. This guide offers an in-depth analysis of the NMR spectroscopic data for 2-chloro-6-fluorobenzamide, a compound of interest in various chemical research domains. Due to the limited availability of its complete experimental NMR dataset in public repositories, this guide will take a comparative approach. We will dissect the NMR spectra of closely related analogues—2-chloro-6-fluorobenzaldehyde, 2-chlorobenzamide, and the parent benzamide—to predict and comprehensively understand the spectral features of 2-chloro-6-fluorobenzamide. This comparative methodology not only allows for a robust prediction of its spectral characteristics but also provides a deeper understanding of substituent effects in polysubstituted aromatic systems.
The Significance of 2-Chloro-6-fluorobenzamide in Modern Chemistry
2-Chloro-6-fluorobenzamide belongs to a class of halogenated benzamides, which are pivotal structural motifs in medicinal chemistry and materials science. The presence of ortho-halogen substituents can significantly influence the molecule's conformation, electronic properties, and binding interactions with biological targets. An effective synthetic route to 2-chloro-6-fluorobenzamide and its derivatives often involves diazotization, fluorination, ammoxidation, and hydrolysis reactions.[1] The precise characterization of these molecules is paramount, and NMR spectroscopy is the most powerful technique for this purpose.
Experimental Protocols: Acquiring High-Quality NMR Spectra
The acquisition of high-resolution NMR spectra is fundamental to accurate structural elucidation. The following protocols outline the best practices for preparing and analyzing halogenated benzamide samples.
Sample Preparation
A meticulously prepared sample is the prerequisite for a high-quality NMR spectrum.
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For benzamides, Dimethyl Sulfoxide-d6 (DMSO-d6) is often a good choice due to its high dissolving power. Chloroform-d (CDCl3) is also commonly used. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like those of the amide group.
-
Concentration: For standard ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
The following diagram illustrates a generalized workflow for NMR data acquisition, processing, and analysis.
Caption: Generalized workflow for NMR data acquisition and analysis.
Key acquisition parameters to consider:
-
¹H NMR: A standard pulse-acquire experiment is usually sufficient. A relaxation delay of 1-2 seconds is typically adequate.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
¹⁹F NMR: A simple pulse-acquire experiment is also used. Due to the large chemical shift range of ¹⁹F, ensure the spectral width is set appropriately.[2][3][4]
-
2D NMR: Experiments like COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous signal assignments.
Comparative NMR Data Analysis
The following tables summarize the available and predicted NMR data for 2-chloro-6-fluorobenzamide and its analogs. The analysis will focus on how the electronic and steric effects of the chloro, fluoro, and amide/aldehyde substituents influence the chemical shifts (δ) and coupling constants (J).
¹H NMR Spectroscopic Data
| Compound | Aromatic Protons (δ, ppm) | Amide/Aldehyde Protons (δ, ppm) |
| 2-Chloro-6-fluorobenzamide (Predicted) | ~7.2-7.6 (complex multiplet) | ~7.5 and ~8.0 (broad singlets) |
| 2-Chloro-6-fluorobenzaldehyde [5] | 7.17-7.55 (m, 3H) | 10.4 (s, 1H) |
| 2-Chlorobenzamide [6] | 7.32-7.77 (m, 4H) | ~6.5 (broad s, 2H) |
| Benzamide [7] | 7.47-7.93 (m, 5H) | ~7.5 and ~8.05 (broad s, 2H) |
Analysis of ¹H NMR Spectra:
-
Aromatic Region: The aromatic protons of these compounds typically resonate between 7.0 and 8.0 ppm. In 2-chloro-6-fluorobenzamide, the three aromatic protons are expected to form a complex multiplet due to mutual spin-spin coupling and coupling to the ¹⁹F nucleus. The electron-withdrawing nature of the chlorine, fluorine, and benzamide groups will deshield the aromatic protons, shifting them downfield compared to benzene (δ 7.34 ppm).
-
Amide Protons: The amide protons of benzamides often appear as two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water. Their chemical shifts are sensitive to solvent and concentration.[8]
-
Aldehyde Proton: The aldehyde proton in 2-chloro-6-fluorobenzaldehyde is highly deshielded and appears as a singlet around 10.4 ppm, a characteristic chemical shift for this functional group.
¹³C NMR Spectroscopic Data
| Compound | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| 2-Chloro-6-fluorobenzamide (Predicted) | ~115-160 (multiple signals, some doublets due to C-F coupling) | ~165 |
| 2-Chloro-6-fluorobenzaldehyde [9] | 115.5 (d), 126.5 (d), 130.2, 133.5 (d), 135.8, 162.1 (d) | 187.5 (d) |
| 2-Chlorobenzamide [10] | 127.3, 129.5, 130.3, 130.8, 131.5, 135.0 | 168.2 |
| Benzamide [11] | 127.5, 128.5, 131.6, 133.9 | 169.9 |
Analysis of ¹³C NMR Spectra:
-
Carbonyl Carbon: The carbonyl carbon of the amide group in 2-chloro-6-fluorobenzamide is predicted to resonate around 165 ppm. This is slightly upfield compared to the aldehyde carbonyl in 2-chloro-6-fluorobenzaldehyde (~187.5 ppm).
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon directly attached to the fluorine atom (C-6) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons two or three bonds away will also show smaller C-F couplings. The electron-withdrawing effects of the halogens and the amide group will cause a general downfield shift of the aromatic carbon signals. The carbon attached to the chlorine atom (C-2) will also be significantly downfield.
-
Substituent Effects: The strongly electronegative fluorine atom causes a significant downfield shift on the carbon it is attached to (ipso-carbon) and also influences the chemical shifts of the ortho, meta, and para carbons through resonance and inductive effects. The chlorine atom has a similar but less pronounced effect.
¹⁹F NMR Spectroscopic Data
The Causality Behind Spectral Features: An In-Depth Look
The interpretation of NMR spectra goes beyond simple peak assignments. A deeper understanding of the underlying physical principles is crucial for extracting maximum structural information.
Substituent Effects on Chemical Shifts
The electron density around a nucleus determines its shielding and, consequently, its chemical shift. Electron-withdrawing groups (like halogens and carbonyls) decrease the electron density (deshielding), causing the nucleus to resonate at a higher frequency (downfield shift). Conversely, electron-donating groups increase electron density (shielding), leading to an upfield shift.
In 2-chloro-6-fluorobenzamide, both the chlorine and fluorine atoms are electron-withdrawing through induction. The amide group is also electron-withdrawing. These combined effects result in a general downfield shift of the aromatic proton and carbon signals.
Spin-Spin Coupling: Through-Bond and Through-Space Interactions
Spin-spin coupling, which leads to the splitting of NMR signals, arises from the interaction of nuclear spins mediated by the bonding electrons (through-bond coupling). The magnitude of this interaction is given by the coupling constant, J, and is independent of the external magnetic field strength.
In fluorinated aromatic compounds, coupling between ¹H and ¹⁹F nuclei is commonly observed over several bonds. The magnitude of these J-couplings provides valuable structural information. For instance, the coupling between a proton and a fluorine atom is typically larger for ortho-protons (³JHF ≈ 6-10 Hz) than for meta-protons (⁴JHF ≈ 0-3 Hz) and para-protons (⁵JHF ≈ 0-2 Hz).
In some cases, particularly with ortho-substituted halogens, through-space coupling can also occur. This is a direct interaction between the magnetic dipoles of the nuclei, independent of the bonding network.
The following diagram illustrates the logical pathway for structural elucidation using the combined NMR data.
Caption: Logical workflow for structural elucidation using NMR data.
Conclusion
This guide has provided a comprehensive framework for understanding and interpreting the NMR spectroscopic data of 2-chloro-6-fluorobenzamide through a detailed comparative analysis of its structural analogs. By examining the established spectra of 2-chloro-6-fluorobenzaldehyde, 2-chlorobenzamide, and benzamide, we have been able to predict the chemical shifts and coupling patterns for the target molecule with a high degree of confidence. The principles of substituent effects, spin-spin coupling, and best practices for data acquisition discussed herein serve as a valuable resource for any scientist engaged in the structural characterization of complex organic molecules. The synergy of ¹H, ¹³C, and ¹⁹F NMR, augmented by 2D techniques, remains the gold standard for unambiguous structure determination in modern chemical research.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide. Retrieved from [Link]
-
Black, P. J., & Heffernan, M. L. (1981). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. Australian Journal of Chemistry, 34(11), 2297-2305. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69111, 2-Chlorobenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67847, 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23265, 2-Chlorobenzanilide. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting Information for Chem. Commun., 2014, 50, 2330–2333. [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 21(12), 1677. [Link]
-
Hein, S. J., et al. (2015). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education, 92(10), 1792-1795. [Link]
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SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-6-fluorobenzamide (C7H5ClFNO). Retrieved from [Link]
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University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supplementary Information for RSC Advances. [Link]
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NMR Core. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 134(4), 2246-2257. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Wired Chemist. (n.d.). 2-fluorobenzaldehyde Carbon-13 Full Spectrum. Retrieved from [Link]
-
A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. [Link]
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The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Biomolecular NMR, 61(2), 105-112. [Link]
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PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Molecules, 22(8), 1275. [Link]
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Tetrahedron letter. (n.d.). ResearchGate. [Link]
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Supplementary Information Synthesis and size-dependent properties of multiple sizes of chlorinated fluorocycloparaphenylenes. Royal Society of Chemistry. [Link]
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DB Infotech. (2021, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. [Link]
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NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Magnetic Resonance in Chemistry. Retrieved from [Link]
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RWTH Publications. (n.d.). Tetrahedron letters. Retrieved from [Link]
- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
-
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
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Structural Elucidation of 2-Chloro-6-fluorobenzamide Reaction Products: A Comparative Analytical Guide
Executive Summary
The 2-Chloro-6-fluorobenzamide (CFB) scaffold is a critical intermediate in the synthesis of benzoylurea insecticides and various pharmaceutical agents. Its unique 2,6-disubstitution pattern creates significant steric hindrance and electronic push-pull effects (electronegative Fluorine vs. bulky Chlorine), making structural elucidation challenging yet critical.
This guide provides a comparative technical analysis of CFB and its three primary reaction outcomes: Hydrolysis (Acid) , Hoffman Rearrangement (Aniline) , and Dehydration (Nitrile) . Unlike generic guides, we prioritize
Reaction Landscape & Structural Derivatives
To accurately elucidate the structure, one must understand the potential "alternatives"—the by-products that mimic the target in crude mixtures.
The Chemical Pathways
The amide group in CFB is the reactive center. Depending on pH and reagents, it transforms into three distinct structural analogs.
Figure 1: Primary reaction divergence pathways for 2-Chloro-6-fluorobenzamide. Each pathway alters the electronic environment of the ortho-fluorine.
Comparative Elucidation Strategy
This section compares analytical performance. We posit that
Method Performance Matrix
| Feature | FT-IR | LC-MS (ESI) | ||
| Specificity | High (Distinct shifts) | Medium (Overlap in aromatic region) | Medium (Fingerprint region complex) | High (MW separation) |
| Sample Prep | Minimal (No deuterated solvent needed if lock unused) | Standard | Solid state (KBr/ATR) | Dilution required |
| Differentiation | Excellent for electronic environment changes | Good for proton counting | Excellent for functional groups (C=O vs CN) | Excellent for MW & Cl-pattern |
| Limit of Detection | Good | Excellent | Poor | Superior |
| Primary Utility | Quantifying Isomers/Mixes | Structural Confirmation | Quick ID (Solid) | Trace Impurity Analysis |
The "Hero" Metric: F Chemical Shifts
The fluorine atom at the ortho position acts as a sensitive reporter probe. The chemical shift (
-
Aniline (
): Strong Resonance Donor (+M) Shielding Upfield Shift -
Nitrile (
): Strong Inductive/Resonance Withdrawer (-I/-M) Deshielding Downfield Shift -
Amide (
): Moderate Withdrawer Intermediate Shift
Analytical Decision Tree
Figure 2: Logical flow for distinguishing 2-Chloro-6-fluorobenzamide from its derivatives.
Experimental Protocols
To validate your unknown, you must synthesize reference standards. Below are self-validating protocols for generating the Acid and Aniline comparators.
Protocol A: Hydrolysis to 2-Chloro-6-fluorobenzoic Acid
Purpose: Generate the hydrolysis impurity standard.
-
Reagents: Suspend 2-Chloro-6-fluorobenzamide (1.0 eq) in 20% NaOH (aq) (5.0 eq).
-
Reaction: Reflux at 100°C for 4 hours.
-
Checkpoint: Solution should become clear as the amide (insoluble) converts to the carboxylate salt (soluble).
-
-
Workup: Cool to 0°C. Acidify slowly with HCl to pH 1.
-
Isolation: The acid will precipitate as a white solid. Filter and dry.[1]
-
Validation:
-
IR: Look for broad O-H stretch (3000-2500 cm
) and carbonyl shift to ~1700 cm . - F NMR: Shift should move slightly downfield compared to amide (due to -COOH being more withdrawing than -CONH2 in certain solvents, though pH dependent).
-
Protocol B: Hoffman Rearrangement to 2-Chloro-6-fluoroaniline
Purpose: Generate the rearrangement impurity standard.
-
Reagents: Dissolve NaOH (4.0 eq) in water; cool to 0°C. Add Bromine (
, 1.05 eq) dropwise to form NaOBr in situ. -
Addition: Add 2-Chloro-6-fluorobenzamide (1.0 eq) in one portion.
-
Reaction: Stir at 0°C for 30 mins, then heat to 80°C for 1 hour.
-
Isolation: Steam distill or extract with Dichloromethane (DCM). The product is an oil/low-melting solid.
-
Validation:
-
MS: M+H = 146 (Characteristic Cl pattern 3:1).
-
F NMR: Significant upfield shift (shielding) due to the electron-donating
group.
-
Comparative Data Summary
Use the table below to cross-reference your experimental data.
(Note: Shifts are approximate relative to
| Compound | Structure | IR Key Bands (cm | MS (m/z) | |
| 2-Cl-6-F-Benzamide | -112.5 | 3380, 3180 ( | 174 | |
| 2-Cl-6-F-Benzoic Acid | -114.0 | 2500-3300 (br OH), 1705 (C=O) | 175 | |
| 2-Cl-6-F-Benzonitrile | -106.5 | 2235 (C | 156 | |
| 2-Cl-6-F-Aniline | -126.0 | 3400, 3320 ( | 146 |
Technical Insight: The
References
-
PubChem. (2025).[6] 2-Chloro-6-fluorobenzamide | C7H5ClFNO.[6] National Library of Medicine. [Link]
-
Chemistry Steps. (2023). The Mechanism of Hofmann Rearrangement. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]
-
ScienceMadness. (2019). Hofmann rearrangement via chloroamide discussion. [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. receipt012022.hiralalpaulcollege.ac.in [receipt012022.hiralalpaulcollege.ac.in]
- 4. Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-Chloro-6-fluorobenzamide in Reaction Mixtures: A Comparative Technical Guide
Executive Summary
This guide provides a technical comparison of analytical methodologies for the quantification of 2-Chloro-6-fluorobenzamide (CAS 66073-54-9) within crude reaction mixtures.
In pharmaceutical and agrochemical synthesis, this molecule typically appears alongside its hydrolytic precursor (2-Chloro-6-fluorobenzonitrile ) and its over-hydrolysis byproduct (2-Chloro-6-fluorobenzoic acid ). Accurate quantification requires a method that resolves these structurally similar halogenated aromatics.
We evaluate three primary methodologies:
-
HPLC-UV (Method A): The robust workhorse for process control and purity assay.
-
UHPLC-MS/MS (Method B): The high-sensitivity choice for trace impurity profiling.
-
qNMR (Method C): The absolute quantification method when reference standards are unavailable.
Molecule Profile & Analytical Challenges
-
Solubility: Low in water; Soluble in Methanol, Acetonitrile, DMSO.
-
Chromophores: Benzene ring with halogen substituents (UV active,
~210-254 nm).
The Separation Challenge: The primary analytical challenge is the resolution of the neutral amide from the acidic benzoic acid byproduct.
-
Amide (Analyte): Neutral pKa (remains non-ionized in most RP-HPLC conditions).
-
Acid (Impurity): pKa ~2.5–3.0 (due to ortho-electron withdrawing groups).
-
Nitrile (Precursor): Highly hydrophobic, late eluting.
Comparative Methodology Guide
Method A: RP-HPLC with UV Detection (The Gold Standard)
Best For: Routine process monitoring, purity assays (%), and yield calculation. Mechanism: Partition chromatography on C18 stationary phase.
Protocol Design & Causality
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Thermo Accucore), 3.5 µm or 5 µm.
-
Why: The hydrophobic stationary phase interacts with the aromatic ring.
-
-
Mobile Phase: Water (0.1% Phosphoric Acid) / Acetonitrile.
-
Why Acid?Critical Control Point. You must lower the pH to ~2.0–2.5. At neutral pH, the 2-chloro-6-fluorobenzoic acid impurity ionizes to benzoate, eluting in the void volume (co-eluting with solvent front). Acidification protonates the acid, increasing retention and resolving it from the amide.
-
-
Wavelength: 254 nm.[5]
-
Why: The halogenated benzene ring exhibits strong
transitions here, minimizing baseline noise from solvents.
-
Step-by-Step Workflow
-
Sample Prep: Dissolve 10 mg crude reaction mix in 10 mL 50:50 Water:ACN. Sonicate for 5 mins. Filter through 0.22 µm PTFE.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold to elute polar salts).
-
2-15 min: 10%
80% B (Linear gradient). -
15-18 min: 80% B (Wash nitriles).
-
-
Integration: Amide typically elutes between Acid (early) and Nitrile (late).
Method B: UHPLC-MS/MS (Trace Analysis)
Best For: Genotoxic impurity screening or cleaning validation (ppm levels).
Mechanism: Electrospray Ionization (ESI) in Positive Mode (
Protocol Insights
-
Mobile Phase Modifier: Switch from Phosphoric Acid (non-volatile, suppresses MS signal) to 0.1% Formic Acid .
-
Ionization: The amide nitrogen is weakly basic. ESI+ generates the
ion at m/z 174.0 (approx). -
Transitions (MRM): Monitor 174.0
157.0 (Loss of ) or 174.0 139.0 (Loss of Cl).
Method C: Quantitative NMR (qNMR)
Best For: Determining absolute purity of the reference standard itself. Mechanism: Molar ratio calculation based on proton integration.
Protocol Design
-
Solvent: DMSO-
(Ensures solubility of all components). -
Internal Standard: Maleic Acid or TCNB (Must have non-overlapping peaks).
-
Integration: Focus on the aromatic protons (7.0–7.6 ppm). The amide
protons are broad and exchangeable; do not use them for quantification.
Quantitative Comparison Matrix
| Feature | HPLC-UV (Method A) | UHPLC-MS/MS (Method B) | qNMR (Method C) |
| Specificity | High (Retention Time) | Very High (Mass + RT) | High (Chemical Shift) |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.001 µg/mL | ~100 µg/mL |
| Linearity ( | > 0.999 | > 0.995 | N/A (Single Point) |
| Sample Throughput | 15-20 min/sample | 3-5 min/sample | 30 min/sample |
| Reference Standard | Required | Required | Not Required |
| Cost per Run | Low | High | Medium |
| Suitability | Routine QC, Yield % | Trace Impurities | Purity Assignment |
Visualization of Analytical Logic
Diagram 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the appropriate analytical technique based on resource availability and sensitivity requirements.
Diagram 2: HPLC-UV Separation Mechanism (Method A)
Caption: Mechanism of separation on C18 at pH 2.5. Acidification is critical to prevent the acid impurity from eluting in the void volume.
Self-Validating Protocol (Troubleshooting)
To ensure Trustworthiness and data integrity, perform these system suitability tests before every run:
-
Resolution Check (
):-
Inject a mix of 2-Chloro-6-fluorobenzoic acid and 2-Chloro-6-fluorobenzamide.
-
Requirement:
.[4] If , lower the mobile phase pH (add more phosphoric acid) to increase the retention of the benzoic acid derivative.
-
-
Tailing Factor (
):-
Requirement:
for the amide peak.[5] High tailing indicates secondary interactions with column silanols; ensure your column is "end-capped."
-
-
Wavelength Specificity:
-
If the reaction solvent is Toluene or Pyridine, these absorb at 254 nm. Ensure your gradient flushes these out or switch detection to 230 nm (if solvent permits) or 280 nm (lower sensitivity but higher selectivity).
-
References
-
PubChem. (2023). 2-Chloro-6-fluorobenzamide (Compound Summary).[1][2][3] National Library of Medicine. [Link]
-
SIELC Technologies. (2023). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column.[Link]
Sources
- 1. 2-Chloro-6-fluorobenzamide | CAS 66073-54-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-Chloro-6-fluorobenzamide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-fluorobenzaldehyde oxime | C7H5ClFNO | CID 7329318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
A Comparative Benchmarking Guide to the Reactivity of 2-Chloro-6-fluorobenzamide
In the landscape of modern drug discovery and agrochemical synthesis, the 2,6-disubstituted benzamide scaffold is of significant interest due to its prevalence in a wide array of biologically active molecules.[1][2] 2-Chloro-6-fluorobenzamide, in particular, serves as a versatile building block, offering multiple reaction handles for molecular elaboration. The strategic placement of both a chloro and a fluoro substituent ortho to the amide functionality imparts a unique reactivity profile, governed by a delicate interplay of inductive electron withdrawal, leaving group ability, and steric hindrance.
This guide provides an in-depth technical comparison of the reactivity of 2-Chloro-6-fluorobenzamide against key structural analogues. We will explore its performance in cornerstone synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The insights presented herein are supported by established mechanistic principles and representative experimental data to provide researchers, scientists, and drug development professionals with a robust framework for strategic synthetic planning.
The Electronic and Steric Landscape of 2-Chloro-6-fluorobenzamide
The reactivity of the aryl C-Cl bond in 2-Chloro-6-fluorobenzamide is profoundly influenced by the cumulative electron-withdrawing effects of the ortho-fluoro and ortho-amide groups. These groups render the aromatic ring electron-deficient and activate the C-Cl bond towards nucleophilic attack. The amide group, in addition to its electronic influence, can also function as a directing group in certain transformations, such as ortho-metalation.
The relative reactivity of 2-Chloro-6-fluorobenzamide when compared to its analogues is not always straightforward and is highly dependent on the reaction mechanism. For instance, in nucleophilic aromatic substitution, the high electronegativity of the fluorine atom is a dominant factor, while in palladium-catalyzed cross-couplings, the C-Cl bond strength is a more critical parameter.
Benchmarking Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for the functionalization of electron-deficient aryl halides. The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. The rate of this reaction is sensitive to both the electronic activation of the ring and the nature of the leaving group.
The presence of two strong electron-withdrawing groups (fluorine and the amide carbonyl) ortho to the chlorine atom in 2-Chloro-6-fluorobenzamide significantly activates the molecule for SNAr. When comparing the halogens as leaving groups in SNAr, the trend is often F > Cl > Br > I, which is counterintuitive to bond strength but is rationalized by the high electronegativity of fluorine stabilizing the rate-determining nucleophilic addition step.
To illustrate the relative reactivity, a comparative kinetic study can be envisioned where 2-Chloro-6-fluorobenzamide is reacted with a common nucleophile, such as sodium methoxide, alongside its structural analogues.
Comparative Data: SNAr Reactivity
| Compound | Key Differentiating Factors | Expected Relative Rate |
| 2-Chloro-6-fluorobenzamide | Strong inductive withdrawal from F and CONH₂ | Baseline |
| 2,6-Dichlorobenzamide | Less activating than F, but two leaving groups | Slower |
| 2,6-Difluorobenzamide | F is a better leaving group in SNAr | Faster |
| 2-Bromo-6-fluorobenzamide | Br is a poorer leaving group than Cl in SNAr | Slower |
Experimental Protocol: Kinetic Analysis of SNAr by UV-Vis Spectrophotometry
This protocol outlines a method for determining the second-order rate constants for the reaction of various 2,6-dihalobenzamides with a nucleophile, allowing for direct reactivity comparison.
-
Preparation of Solutions:
-
Prepare a stock solution of 2-Chloro-6-fluorobenzamide (e.g., 0.1 M) in a suitable aprotic solvent (e.g., DMSO).
-
Prepare a series of solutions of the nucleophile (e.g., sodium methoxide in methanol) at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Kinetic Measurement:
-
Equilibrate the nucleophile solution in a thermostatted cuvette inside a UV-Vis spectrophotometer at a constant temperature (e.g., 50 °C).
-
Initiate the reaction by injecting a small aliquot of the halobenzamide stock solution into the cuvette and start data acquisition immediately.
-
Monitor the increase in absorbance of the product at its λmax over time.
-
-
Data Analysis:
-
Fit the absorbance vs. time data to a pseudo-first-order kinetic model to obtain the observed rate constant (kobs) for each nucleophile concentration.
-
Plot kobs versus the concentration of the nucleophile. The slope of the resulting line will be the second-order rate constant (k₂).
-
Repeat the experiment for each of the analogue compounds to obtain their respective second-order rate constants for comparison.
-
Reaction Workflow: SNAr Kinetic Study
Workflow for a typical kinetic study of an SNAr reaction.
Benchmarking Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for the formation of C-C and C-N bonds, respectively. In these reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The reactivity of the aryl halide is primarily dictated by the carbon-halogen bond dissociation energy, which follows the trend C-I < C-Br < C-Cl.[3]
Consequently, 2-Chloro-6-fluorobenzamide is expected to be less reactive in these transformations than its bromo- or iodo-containing counterparts. However, significant advances in ligand design have led to the development of highly active catalyst systems capable of efficiently activating the more robust C-Cl bond.[4]
Comparative Data: Cross-Coupling Reactivity
| Compound | Key Differentiating Factors | Expected Relative Rate |
| 2-Chloro-6-fluorobenzamide | Strong C-Cl bond | Baseline |
| 2-Bromo-6-fluorobenzamide | Weaker C-Br bond | Faster |
| 2-Iodo-6-fluorobenzamide | Weakest C-I bond | Fastest |
| 2,6-Dichlorobenzamide | Two C-Cl bonds, potential for double coupling | Similar to baseline for first coupling |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-6-fluorobenzamide with an arylboronic acid.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2-Chloro-6-fluorobenzamide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[5]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
-
Reaction Execution:
-
Add a degassed solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
-
Reaction Mechanism: Suzuki-Miyaura Coupling
Sources
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Mass Spectrometry Profiling of 2-Chloro-6-fluorobenzamide: A Comparative Analytical Guide
Executive Summary
2-Chloro-6-fluorobenzamide (CAS: 66073-54-9) is a critical halogenated pharmacophore often utilized as an intermediate in the synthesis of benzoylurea insecticides and potential antineoplastic agents.[1] Its unique 2,6-disubstitution pattern introduces significant steric hindrance and electronic shielding, creating specific challenges for analytical characterization.[1]
This guide provides an objective technical comparison of the two primary mass spectrometric workflows—Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) —for the analysis of this compound. Unlike generic templates, this document focuses on the causality of fragmentation and the differentiation of this specific isomer from its structural analogs (e.g., 2-chloro-4-fluorobenzamide).
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]
Before selecting an analytical route, one must understand the molecule's behavior in the gas and liquid phases.
| Property | Data | Analytical Implication |
| Formula | C₇H₅ClFNO | Distinct Cl/F isotopic signature (3:1 ratio for ³⁵Cl/³⁷Cl).[1][2][3] |
| Molecular Weight | 173.57 g/mol | Low mass range; requires careful solvent delay in GC-MS.[1] |
| Monoisotopic Mass | 173.0044 Da | Key target for High-Resolution MS (HRMS).[1] |
| Polarity (LogP) | ~1.2 (Predicted) | Moderately polar; amenable to both GC (volatile enough) and LC (retains on C18).[1] |
| pKa (Amide) | ~15 (Neutral) | Weakly basic; protonates efficiently in positive ESI mode ([M+H]⁺).[1] |
Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS[1]
The choice between GC and LC workflows depends on the analytical goal: structural confirmation vs. trace quantification .[1]
Alternative 1: GC-EI-MS (Structural Fingerprinting)
Mechanism: Electron Ionization (70 eV) imparts high energy, causing extensive fragmentation.[1]
-
Pros: Generates a reproducible spectral "fingerprint" searchable in NIST libraries. The "Ortho Effect" (interaction between the amide and ortho-halogens) is highly diagnostic in EI, allowing differentiation from meta/para isomers.
-
Cons: Requires thermal stability.[1][4] While 2-chloro-6-fluorobenzamide is stable, derivatization (e.g., TMS) may be required if peak tailing occurs due to the amide group.
Alternative 2: LC-ESI-MS/MS (Trace Quantification)
Mechanism: Electrospray Ionization (Soft ionization) yields primarily the quasimolecular ion [M+H]⁺.[1]
-
Pros: Orders of magnitude more sensitive (pg/mL range). Ideal for biological matrices (PK studies) where thermal degradation must be avoided.[1]
-
Cons: Spectra are dominated by the parent ion; structural information requires MS/MS (Collision Induced Dissociation).[1] Isomer differentiation is more difficult without optimized chromatography.[1]
Performance Matrix
| Feature | GC-EI-MS (Single Quad) | LC-ESI-MS/MS (Triple Quad) |
| Limit of Detection | Low ng range | Low pg range (High Sensitivity) |
| Isomer Specificity | High (Distinct fragmentation patterns) | Medium (Relies on RT separation) |
| Throughput | 20-30 min/sample | 5-10 min/sample |
| Matrix Tolerance | Low (Requires extraction/derivatization) | High (Dilute-and-shoot possible) |
Deep Dive: Fragmentation Mechanics
Understanding the fragmentation pathways is essential for validating the identity of the compound.
Electron Ionization (EI) Pathway
In EI, the molecular ion (
-
Loss of Amido Radical: The bond between the carbonyl carbon and the nitrogen cleaves, expelling an
radical (16 Da).[1] This generates the characteristic acylium ion (m/z 157).[1] -
Decarbonylation: The acylium ion ejects a neutral CO molecule (28 Da), resulting in the phenyl cation (m/z 129).[1]
-
Halogen Loss: Subsequent loss of Cl or F atoms occurs from the phenyl cation.[1]
The "Ortho Effect"
A critical diagnostic feature for the 2,6-isomer is the proximity of the amide hydrogens to the ortho-fluorine and chlorine. In EI, this can facilitate a McLafferty-like rearrangement or immediate loss of HX (HF or HCl), creating unique ions not seen in the 3,4- or 2,4-isomers.
Visualization of Fragmentation (Graphviz)
Caption: Predicted EI fragmentation pathway for 2-Chloro-6-fluorobenzamide showing the primary alpha-cleavage route and potential ortho-effect elimination.
Experimental Protocols
These protocols are designed to be self-validating. The use of internal standards (IS) is mandatory for quantitative reliability.[1]
Protocol A: GC-MS Structural Confirmation
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm, 0.25 µm).[1]
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Temperature Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: EI mode, 230°C, 70 eV.
-
Validation Check: Look for the characteristic Chlorine isotopic cluster (3:1 intensity ratio) at m/z 173/175 and m/z 157/159.[1]
Protocol B: LC-MS/MS Quantitative Profiling
-
Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).[1]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions (Quantification):
-
Validation Check: The ratio of Quantifier/Qualifier peak areas must remain constant (<15% RSD) across the calibration range.
Differentiation from Isomers[1][8][12][13][14][15]
A common analytical pitfall is misidentifying the 2,6-isomer as the 2,4- or 3,4-isomer.
-
Chromatographic Separation: On a standard C18 column, the 2,6-isomer typically elutes earlier than the 2,4-isomer.[1] The two ortho substituents twist the amide group out of plane, reducing conjugation and effective polarity compared to the planar 2,4-isomer.
-
Spectral Markers:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide.[1] Retrieved from [Link][1][3]
-
NIST Mass Spectrometry Data Center. 2,6-Difluorobenzamide Mass Spectrum (Analogous Fragmentation Data). Retrieved from [Link][1]
-
ResolveMass Laboratories (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]
Sources
- 1. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloro-6-fluorobenzamide | C7H5ClFNO | CID 98564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
FT-IR analysis of 2-Chloro-6-fluorobenzamide
Executive Summary
This technical guide provides a rigorous framework for the vibrational characterization of 2-Chloro-6-fluorobenzamide (CAS 66073-54-9) .[1] As a critical intermediate in the synthesis of benzoylurea insecticides and pharmaceutical agents (e.g., apoptosis inducers), its purity and identity must be validated against structurally similar by-products.[1]
This guide moves beyond basic spectral assignment to offer a comparative performance analysis . We evaluate FT-IR against Raman spectroscopy and detail the specific spectral discrimination logic required to distinguish the target compound from its "silent" impurities: 2,6-Difluorobenzamide and 2,6-Dichlorobenzamide .
Technical Profile & Analytical Challenge
2-Chloro-6-fluorobenzamide presents a unique analytical challenge due to the ortho-disubstitution pattern on the benzene ring.[1] The presence of both Chlorine (bulky, electron-withdrawing) and Fluorine (small, highly electronegative) creates specific steric and electronic effects that perturb the standard amide vibrational modes.
-
Physical State: Crystalline Solid (Melting Point > 130°C)[1]
-
Key Structural Features: Primary amide (-CONH₂), 1,2,3-trisubstituted aromatic ring.[1]
The "Alternatives" (Interference Risks)
In industrial synthesis, halogen exchange reactions often yield mixtures. The analyst must distinguish the target from:
-
2,6-Difluorobenzamide: Lacks the C-Cl stretch; distinct crystal packing.[1]
-
2,6-Dichlorobenzamide: Lacks the C-F stretch; significant steric twisting of the amide group.
Methodology Comparison: FT-IR vs. Alternatives
To select the optimal validation tool, we compare FT-IR (Mid-IR) against Raman and NMR.[1]
| Feature | FT-IR (Recommended) | Raman Spectroscopy | 1H-NMR |
| Primary Utility | Functional Group ID & Polymorph Screening | Lattice modes & Non-polar bonds (C=C, C-Cl) | Structural connectivity |
| Sensitivity to F/Cl | High (C-F is intensely IR active) | Moderate (C-Cl is strong; C-F is weak) | Indirect (via coupling constants) |
| Sample Prep | Fast (ATR) or Precise (KBr) | Zero prep (Glass vial) | Slow (Dissolution required) |
| Differentiation | Excellent for H-bonding networks (Amide bands) | Good for skeletal vibrations | Excellent for proton counting |
| Throughput | High (30 sec/sample) | High (30 sec/sample) | Low (10-15 min/sample) |
Verdict: FT-IR is the performance leader for routine quality control (QC) because the highly polar C-F bond and the H-bonded Amide regions provide the strongest, most diagnostic signals for this specific molecule.
Experimental Protocols
Two validated protocols are provided. Protocol A is for routine QC; Protocol B is for structural elucidation or impurity profiling.[1]
Protocol A: High-Throughput ATR-FTIR (Quality Control)
-
Instrument: FT-IR Spectrometer (e.g., Bruker Tensor or Thermo Nicolet).[1]
-
Accessory: Diamond or ZnSe ATR Crystal (Single bounce).
-
Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.[1]
Step-by-Step:
-
Background: Clean crystal with isopropanol. Collect air background.
-
Loading: Place ~5 mg of solid 2-Chloro-6-fluorobenzamide onto the crystal center.
-
Contact: Apply pressure using the anvil until the force gauge reaches the "Click" or optimal zone (ensures uniform path length).[1]
-
Acquisition: Collect spectrum.
-
Post-Run: Clean immediately to prevent corrosion of ZnSe elements by acidic residues.[1]
Protocol B: High-Resolution KBr Pellet (Structural Validation)
-
Matrix: Spectroscopic grade KBr (dried at 110°C).
-
Ratio: 1:100 (Sample:KBr).[1]
Step-by-Step:
-
Grinding: Grind 2 mg sample with 200 mg KBr in an agate mortar until a fine, non-reflective powder is formed (minimizes Christiansen effect).
-
Pressing: Transfer to a 13mm die. Press at 8-10 tons for 2 minutes under vacuum.
-
Check: Pellet must be transparent.[1] Cloudy pellets cause scattering at 4000 cm⁻¹.[1]
-
Acquisition: 4000–400 cm⁻¹, 2 cm⁻¹ resolution, 64 scans.[1]
Spectral Interpretation & Data Analysis
The following table summarizes the critical band assignments. The "Diagnostic Value" column indicates which peaks confirm the presence of specific structural moieties.[3]
Table 1: Vibrational Assignment for 2-Chloro-6-fluorobenzamide
| Wavenumber (cm⁻¹) | Functional Group | Mode of Vibration | Diagnostic Value |
| 3350 - 3180 | Primary Amide (-NH₂) | Asym.[1] & Sym. Stretching | High : Doublet pattern confirms primary amide. |
| 1660 - 1680 | Amide I (C=O) | Carbonyl Stretching | Critical : Position indicates H-bonding strength.[1] |
| 1600 - 1620 | Amide II (N-H) | Bending (Scissoring) | Moderate: Overlaps with aromatic C=C. |
| 1580, 1470 | Aromatic Ring | C=C Ring Stretching | Standard aromatic indicator.[1] |
| 1200 - 1250 | Aryl Fluoride (C-F) | C-F Stretching | Very High : Intense, broad band.[1] Distinguishes from chloro-analogs. |
| 740 - 760 | Aryl Chloride (C-Cl) | C-Cl Stretching | Moderate: Often lower intensity than C-F. |
| 700 - 900 | Aromatic C-H | Out-of-plane (oop) Bending | Indicates 1,2,3-trisubstitution pattern.[1] |
Expert Insight: In ortho-substituted benzamides, the Amide I band (C=O) often shifts to higher wavenumbers (closer to 1680 cm⁻¹) compared to unsubstituted benzamide (1655 cm⁻¹).[1] This is due to the steric inhibition of resonance ; the bulky Cl and F atoms twist the amide group out of the plane of the benzene ring, reducing conjugation and increasing the double-bond character of the carbonyl.
Comparative Performance: Discrimination Logic
The core requirement of this guide is to distinguish the product from its alternatives. The diagram below illustrates the logical flow for identifying 2-Chloro-6-fluorobenzamide against its di-substituted analogs using FT-IR markers.
Visualization: Spectral Decision Tree
Caption: Logic flow for distinguishing 2-Chloro-6-fluorobenzamide from its symmetric analogs using key FT-IR spectral windows.
References
-
National Institutes of Health (NIH) PubChem. "2-Chloro-6-fluorobenzamide (CID 98564) - Spectral Information."[1] PubChem Database.[1] Accessed October 2023.[1][4][5] [Link]
-
SpectraBase. "FT-IR Spectrum of 2-Chloro-6-fluorobenzamide."[1] Wiley Science Solutions. [Link][1]
-
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach."[1] Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000.[1] (Standard reference for Amide/Halogen assignments).
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 2-Chloro-6-fluorobenzamide
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. 2-Chloro-6-fluorobenzamide, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The presence of even minor impurities can have significant downstream effects, potentially leading to failed reactions, the formation of undesirable byproducts, and misleading biological data. This guide provides an in-depth comparison of methodologies for assessing the purity of commercially available 2-Chloro-6-fluorobenzamide, complete with experimental protocols and a discussion of potential alternatives.
The Critical Role of Purity in Synthesis
2-Chloro-6-fluorobenzamide is a versatile intermediate utilized in the synthesis of a range of biologically active molecules. Its reactivity is centered around the amide functionality and the potential for nucleophilic aromatic substitution at the positions activated by the electron-withdrawing chloro and fluoro groups. The seemingly subtle difference in purity between batches from various suppliers can introduce significant variability into a synthetic workflow.
Common impurities often stem from the synthetic route used to manufacture 2-Chloro-6-fluorobenzamide. A prevalent pathway involves the conversion of 2-chloro-6-fluorotoluene. This process can lead to several process-related impurities, including:
-
Unreacted Starting Material: Residual 2-chloro-6-fluorotoluene.
-
Intermediates: Incomplete conversion can leave behind intermediates such as 2-chloro-6-fluorobenzyl chloride.
-
Over-oxidation Products: The formation of 2-chloro-6-fluorobenzoic acid is a common side reaction.
-
Isomeric Impurities: Depending on the purity of the initial starting materials, other positional isomers of the chlorinated and fluorinated toluene may be present.
The presence of these impurities can interfere with subsequent reactions, poison catalysts, and complicate the purification of the desired product. Therefore, a robust analytical assessment of the starting material is not merely a quality control step but a critical component of successful research and development.
Comparative Analysis of Commercial 2-Chloro-6-fluorobenzamide
| Supplier (Hypothetical) | Stated Purity | Primary Analytical Method for Purity | Likely Impurity Profile | Recommended Application |
| Supplier A | ≥98.0% | Gas Chromatography (GC) | 2-chloro-6-fluorotoluene (<0.5%), 2-chloro-6-fluorobenzoic acid (<1%) | General synthetic applications where minor acidic impurities are tolerated. |
| Supplier B | >99.0% | High-Performance Liquid Chromatography (HPLC) | Sum of all impurities <1%, with no single impurity >0.3% | High-stakes applications such as late-stage drug development and GMP processes. |
| Supplier C | ≥98% | Nuclear Magnetic Resonance (NMR) | May contain trace residual solvents from purification. | Ideal for applications where metallic impurities from catalysts are a concern. |
Methodologies for Purity Assessment: A Practical Guide
A multi-faceted approach is recommended for the comprehensive purity assessment of 2-Chloro-6-fluorobenzamide, employing orthogonal analytical techniques to provide a complete picture of the material's quality.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a powerful technique for separating and quantifying the main component and non-volatile impurities. A reversed-phase method is typically employed.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and a data acquisition system.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape) is often effective. A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.
-
Sample Preparation: Accurately weigh approximately 10 mg of the 2-Chloro-6-fluorobenzamide sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject 10 µL of the sample solution and monitor the chromatogram at a wavelength of 220 nm.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For more accurate quantification, a reference standard of 2-Chloro-6-fluorobenzamide should be used to create a calibration curve.
Workflow for HPLC-UV Purity Assessment
Caption: Workflow for HPLC-UV purity assessment of 2-Chloro-6-fluorobenzamide.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials and solvents.[1]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injector: Splitless injection at 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Analysis and Identification: Impurities are identified by their mass spectra and retention times, which can be compared to a spectral library or reference standards. Purity is determined by area percent normalization.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS impurity profiling of 2-Chloro-6-fluorobenzamide.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.[2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a specific amount of the 2-Chloro-6-fluorobenzamide sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (a long relaxation delay, typically 5 times the longest T₁).
-
Purity Calculation: The purity of the 2-Chloro-6-fluorobenzamide is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Alternatives to 2-Chloro-6-fluorobenzamide: A Comparative Overview
In certain synthetic applications, structurally related analogs may serve as viable alternatives to 2-Chloro-6-fluorobenzamide. The choice of which building block to use will depend on the desired final product and the specific reaction conditions.
-
2,6-Dichlorobenzamide: This analog replaces the fluorine atom with a chlorine atom. It is a known metabolite of the herbicide dichlobenil.[3] In synthetic chemistry, the reactivity of the two chlorine atoms can be exploited in cross-coupling reactions, though the differing electronic nature compared to the fluoro-substituted analog will influence reaction rates and regioselectivity.
-
2-Bromo-6-chlorobenzamide: The presence of a bromine atom offers different reactivity in palladium-catalyzed cross-coupling reactions compared to a chlorine atom. Bromides are generally more reactive, allowing for milder reaction conditions. This can be advantageous when working with sensitive functional groups.
The choice between these alternatives will be dictated by the specific synthetic strategy. For instance, if a Suzuki coupling is planned, the bromo-substituted analog might be preferred for its higher reactivity. Conversely, if the fluorine atom is a crucial part of the final molecule's desired properties (e.g., for its metabolic stability or binding interactions), then 2-Chloro-6-fluorobenzamide is the necessary choice.
Conclusion: A Commitment to Quality
The purity of 2-Chloro-6-fluorobenzamide is not a trivial specification but a critical parameter that directly impacts the success of research and development in the pharmaceutical and agrochemical industries. A comprehensive purity assessment, employing a combination of HPLC-UV, GC-MS, and qNMR, provides the necessary confidence in the quality of this important synthetic building block. By understanding the potential impurities and having robust analytical methods in place, scientists can ensure the integrity and reproducibility of their work, ultimately accelerating the discovery and development of new chemical entities.
References
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YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Published 2024. [Link]
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U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Chapter 2: Choosing the Correct Procedure. Updated 2007. [Link]
- Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde. Accessed January 26, 2024.
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Daletos, G., et al. Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in Molecular Biology, 2017. [Link]
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ResearchGate. Halogenated fatty amides – A brand new class of disinfection by-products. Published 2021. [Link]
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Royal Society of Chemistry. A RP-HPLC-UV method for the dual detection of fluconazole and clobetasol propionate and application to a model dual drug delivery hydrogel. Published 2021. [Link]
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National Center for Biotechnology Information. 2-Chloro-6-fluorobenzamide. PubChem Compound Database. Accessed January 26, 2024. [Link]
- Google Patents. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. Accessed January 26, 2024.
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ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Published 2008. [Link]
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ResearchGate. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Published 2024. [Link]
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Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Accessed January 26, 2024. [Link]
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National Center for Biotechnology Information. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC. Published February 28, 2018. [Link]
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ResearchGate. The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Published 2009. [Link]
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ResearchGate. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Published 2007. [Link]
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Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Accessed January 26, 2024. [Link]
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Biological Magnetic Resonance Bank. bmse000668 Benzamide at BMRB. Accessed January 26, 2024. [Link]
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National Center for Biotechnology Information. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Published November 7, 2014. [Link]
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National Center for Biotechnology Information. Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). PubMed. Published December 6, 2016. [Link]
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The Royal Society of Chemistry. Supplementary Information. Accessed January 26, 2024. [Link]
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
